Astaxanthin dipalmitate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSBYMDXUESFD-XXRXXVCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Astaxanthin Dipalmitate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a high-value ketocarotenoid, is renowned for its potent antioxidant properties, exceeding those of many other carotenoids.[1][2][3] However, its inherent lipophilicity and instability to light, heat, and oxygen present significant challenges for its application in pharmaceuticals and nutraceuticals.[4][5] Esterification of astaxanthin's hydroxyl groups with fatty acids, such as palmitic acid, to form astaxanthin dipalmitate, significantly enhances its stability and modulates its bioavailability.[6][7] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on both enzymatic and chemical methodologies. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to aid researchers in the development and optimization of synthesis processes.
Synthesis Pathways
The synthesis of this compound from free astaxanthin involves the esterification of the two hydroxyl groups at the 3 and 3' positions of the molecule with palmitic acid. This can be achieved through two main routes: enzyme-catalyzed synthesis and chemical synthesis.
Enzymatic Synthesis Pathway
Enzymatic synthesis is favored for its high specificity, mild reaction conditions, and environmentally friendly nature, which minimizes the formation of unwanted isomers and byproducts.[8] The most common enzymes used for this purpose are lipases, which catalyze the esterification reaction between astaxanthin and a palmitoyl (B13399708) group donor.
The general reaction is as follows: Astaxanthin + 2 Palmitic Acid (or its activated form) ---(Lipase)---> this compound + 2 H₂O
Key components and considerations for this pathway include:
-
Enzyme Source: Lipases from various microbial sources like Candida sp., Pseudomonas sp., and Penicillium sp. have been effectively used for carotenoid esterification.[9][10][11] Immobilized lipases are often preferred to improve stability and reusability.[9]
-
Acyl Donor: Palmitic acid itself can be used, but for more efficient reactions, an activated form such as palmitic anhydride (B1165640) or a vinyl palmitate ester is often employed to drive the reaction equilibrium towards product formation.
-
Solvent System: The reaction is typically carried out in a non-polar organic solvent like hexane (B92381) or acetone (B3395972) to solubilize the lipophilic astaxanthin and fatty acid substrates.[12] Anhydrous or low-water conditions are crucial to prevent the reverse reaction (hydrolysis).[8][9]
-
Reaction Conditions: Temperature, substrate molar ratio, and reaction time are critical parameters that must be optimized to maximize yield.
Chemical Synthesis Pathway
Chemical synthesis offers a more rapid and often higher-yielding route, but it can require harsher conditions and less specific reagents, potentially leading to side-product formation and degradation of the sensitive astaxanthin molecule. A common method involves using a more reactive acyl donor, such as palmitoyl chloride, in the presence of a base.[13]
The general reaction is as follows: Astaxanthin + 2 Palmitoyl Chloride ---(Base)---> this compound + 2 HCl
Key components and considerations for this pathway include:
-
Acyl Donor: Palmitoyl chloride is highly reactive and readily acylates the hydroxyl groups of astaxanthin.
-
Catalyst/Base: A nitrogen-containing base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[13]
-
Solvent System: An aprotic organic solvent like dichloromethane (B109758) or chloroform (B151607) is required to dissolve the reactants and prevent unwanted side reactions with the solvent.
-
Reaction Conditions: The reaction is often performed at low to ambient temperatures to control the reactivity and minimize degradation of astaxanthin.[13] Post-reaction purification is critical to remove excess reagents and byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Response surface-based media optimization for astaxanthin production in Corynebacterium glutamicum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Astaxanthin: A comprehensive review of synthesis, biological activities and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and therapeutic use of astaxanthin in the nanotechnology era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of astaxanthin n-octanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN104513844A - Lipase catalysis method for synthesis of astaxanthin succinate - Google Patents [patents.google.com]
- 13. US20170305849A1 - Method for producing astaxanthin esters - Google Patents [patents.google.com]
Astaxanthin dipalmitate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astaxanthin (B1665798) dipalmitate, the diester of the potent antioxidant astaxanthin and palmitic acid, presents a promising molecule for pharmaceutical and nutraceutical applications. Its enhanced stability and bioavailability compared to free astaxanthin make it a subject of increasing interest. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for astaxanthin dipalmitate, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is a carotenoid diester. The core structure is astaxanthin, a xanthophyll characterized by two β-ionone rings substituted with hydroxyl and keto groups. In this compound, both hydroxyl groups at the 3 and 3' positions are esterified with palmitic acid, a 16-carbon saturated fatty acid.
Chemical Name: (3S,3'S)-3,3'-bis(palmitoyloxy)-β,β-carotene-4,4'-dione
CAS Number: 2614-13-2
Molecular Formula: C72H112O6
Molecular Weight: 1073.68 g/mol
The esterification with palmitic acid significantly increases the lipophilicity of the astaxanthin molecule.
Physicochemical Properties
The esterification of astaxanthin with palmitic acid modifies its physicochemical properties, most notably enhancing its stability. While specific quantitative data for this compound is not extensively available in publicly accessible literature, general trends for astaxanthin esters indicate improved resistance to degradation.
Table 1: Physicochemical Properties of Astaxanthin and Astaxanthin Esters
| Property | Free Astaxanthin | This compound (and other esters) | References |
| Melting Point (°C) | 215-216 | Data not available for specific dipalmitate form. Generally higher than free form. | |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane (B109758), DMSO, and acetone.[1] Poorly soluble in water. | Presumed to have enhanced solubility in nonpolar organic solvents due to increased lipophilicity. | |
| Stability | Susceptible to degradation by heat, light, and oxygen. | More stable than free astaxanthin, particularly against thermal degradation.[2][3] Diesters are generally more stable than monoesters.[3][4] |
Biological Activity and Signaling Pathways
Astaxanthin is renowned for its potent antioxidant and anti-inflammatory properties, which are attributed to its unique molecular structure that allows it to quench free radicals and reactive oxygen species (ROS) effectively.[5][6][7] this compound, upon oral administration, is hydrolyzed to free astaxanthin in the gut before absorption, suggesting that its biological activities are mediated by the parent astaxanthin molecule.[2] However, studies suggest that the esterified forms may possess superior antioxidant activity in some contexts and exhibit higher bioavailability.[2][8][9][10]
Antioxidant Activity
Astaxanthin is a powerful antioxidant, reported to be significantly more potent than other carotenoids and vitamin E.[6][7] Its ability to span the cell membrane allows it to protect against oxidative stress in both the lipid and aqueous compartments of the cell. Some studies indicate that esterified forms of astaxanthin show higher antioxidant activity compared to the free form in both in vitro and in vivo models.[10]
Anti-inflammatory Effects
Astaxanthin exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. It has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.[11]
Key Signaling Pathways Modulated by Astaxanthin
Astaxanthin's diverse biological effects are mediated through its interaction with multiple cellular signaling pathways.
-
Nrf2 Signaling Pathway: Astaxanthin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating Nrf2, astaxanthin enhances the cell's endogenous antioxidant defense mechanisms.
-
NF-κB Signaling Pathway: Astaxanthin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of genes involved in inflammation, immune response, and cell survival. By suppressing NF-κB, astaxanthin reduces the production of pro-inflammatory mediators.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Astaxanthin has been shown to modulate this pathway, which may contribute to its protective effects in various disease models.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Astaxanthin can influence MAPK signaling, further contributing to its anti-inflammatory and cytoprotective effects.
Diagram 1: Astaxanthin's Modulation of Key Signaling Pathways
Caption: Astaxanthin modulates key signaling pathways to exert its antioxidant and anti-inflammatory effects.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of esterification of astaxanthin.
Materials:
-
Astaxanthin
-
Palmitoyl (B13399708) chloride
-
Anhydrous pyridine (B92270) (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve astaxanthin in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture dropwise using a dropping funnel.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Extract the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Diagram 2: Experimental Workflow for this compound Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Analysis of this compound
4.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of astaxanthin and its esters.
-
Column: A C18 or C30 reversed-phase column is typically used.[12][13][14]
-
Mobile Phase: A gradient of methanol, water, and an organic solvent like dichloromethane or acetonitrile (B52724) is commonly employed.[13][14][15]
-
Detection: A UV-Vis detector set at the maximum absorbance wavelength of astaxanthin (around 470-480 nm) is used for quantification.[12][16]
-
Sample Preparation: Samples containing astaxanthin esters may require saponification (hydrolysis) to quantify total astaxanthin content.
4.2.2 Mass Spectrometry (MS)
Mass spectrometry is used for the identification and structural confirmation of this compound.
-
Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[17][18]
-
Fragmentation Analysis: MS/MS analysis can confirm the presence of the astaxanthin core and the palmitate ester groups by observing characteristic fragment ions.[17][19]
4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound, confirming the ester linkages and the overall molecular structure.[20][21][22][23]
Conclusion
This compound offers significant advantages over free astaxanthin in terms of stability, making it a more robust candidate for formulation in pharmaceutical and nutraceutical products. While its biological effects are primarily mediated by the parent astaxanthin molecule following in vivo hydrolysis, the ester form may offer enhanced bioavailability. Further research is warranted to fully elucidate the specific physicochemical properties of this compound and to conduct direct comparative studies of its biological activities against free astaxanthin in various therapeutic models. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and analyze this promising compound.
References
- 1. Physicochemical Properties and Cellular Uptake of Astaxanthin-Loaded Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.yanggebiotech.com [blog.yanggebiotech.com]
- 7. nanu-skincare.com [nanu-skincare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and identification of astaxanthin and its carotenoid precursors from Xanthophyllomyces dendrorhous by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Astaxanthin Dipalmitate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Astaxanthin (B1665798) Dipalmitate, a diester of the potent antioxidant astaxanthin. This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties, synthesis, and biological activities of this compound.
Core Data Summary
Astaxanthin dipalmitate is the diprotonated ester form of astaxanthin, where both hydroxyl groups are esterified with palmitic acid. This modification significantly increases the lipophilicity of the astaxanthin molecule.
| Property | Value | Source |
| CAS Number | 261413 | - |
| Molecular Formula | C72H112O6 | Calculated |
| Molecular Weight | 1073.70 g/mol | Calculated |
Molecular Weight Calculation:
-
Molecular Weight of Astaxanthin (C40H52O4): ~596.85 g/mol
-
Molecular Weight of Palmitic Acid (C16H32O2): ~256.42 g/mol
-
Molecular Weight of Water (H2O): ~18.02 g/mol
-
This compound = (Molecular Weight of Astaxanthin) + 2 * (Molecular Weight of Palmitic Acid) - 2 * (Molecular Weight of Water)
-
= 596.85 + 2 * 256.42 - 2 * 18.02 = 1073.7 g/mol
Experimental Protocols
This section details key experimental methodologies relevant to the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound (Enzymatic Esterification)
This protocol is adapted from methods described for the enzymatic esterification of astaxanthin with other fatty acids.
Materials:
-
Astaxanthin
-
Palmitic Acid
-
Immobilized lipase (B570770) (e.g., from Candida antarctica)
-
Organic solvent (e.g., hexane, acetone)
-
Molecular sieves (for dehydration)
Procedure:
-
Dissolve astaxanthin and a molar excess of palmitic acid in the chosen organic solvent in a sealed reaction vessel.
-
Add dehydrated molecular sieves to the mixture to remove any residual water.
-
Add immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the mixture to remove the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of two or more solvents is typically used. For example:
-
Solvent A: Methanol (B129727)/Water (e.g., 95:5 v/v)
-
Solvent B: Dichloromethane or Methyl tert-butyl ether
-
-
A gradient program should be developed to effectively separate astaxanthin, its mono- and di-palmitate esters.
Procedure:
-
Prepare standard solutions of astaxanthin and purified this compound in a suitable solvent (e.g., acetone, dichloromethane).
-
Prepare the sample by dissolving the reaction mixture or final product in the mobile phase or a compatible solvent.
-
Set the detector wavelength to the maximum absorbance of astaxanthin (around 470-480 nm).
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of this compound to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetone) and then dilute to various concentrations with methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the this compound solution to the wells.
-
Include a control with methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for NO measurement)
-
MTT or similar cell viability assay reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Determine non-toxic concentrations beforehand using an MTT assay.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
Signaling Pathways and Experimental Workflows
The biological effects of astaxanthin are mediated through its interaction with several key signaling pathways. While research on this compound is less extensive, it is presumed to exert its effects through similar mechanisms following cellular uptake and potential hydrolysis to free astaxanthin.
A Technical Guide to the Natural Sources of Astaxanthin Dipalmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a pigment of significant interest in the pharmaceutical, nutraceutical, and aquaculture industries due to its potent antioxidant properties. In nature, astaxanthin predominantly exists in its esterified form, with astaxanthin dipalmitate being a prominent diester. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its quantification, the experimental protocols for its analysis, and the biosynthetic pathways leading to its formation.
Natural Sources and Quantitative Analysis of Astaxanthin Esters
The primary producers of astaxanthin are microorganisms, which serve as the base of the food chain for many aquatic animals. The accumulation of astaxanthin, and specifically its esters like dipalmitate, varies significantly among different natural sources.
Microalgae: Haematococcus pluvialis
The green microalga Haematococcus pluvialis is the most commercially significant natural source of astaxanthin.[1][2] Under stress conditions such as high salinity, nitrogen deficiency, or intense light, H. pluvialis transitions from a green vegetative state to a red cyst stage, accumulating astaxanthin up to 1-5% of its dry weight.[2] In this red stage, astaxanthin is predominantly found as a complex mixture of esters.[3]
| Source Organism | Total Astaxanthin Content (% of dry weight) | Astaxanthin Monoesters (%) | Astaxanthin Diesters (%) | Free Astaxanthin (%) | Reference |
| Haematococcus pluvialis (red stage) | 1-5 | ~70 | ~25 | ~5 | [4][5] |
Plants: Adonis aestivalis and Adonis amurensis
Several species of the plant genus Adonis, notably Adonis aestivalis and Adonis amurensis, are unique among terrestrial plants for their ability to synthesize and accumulate astaxanthin in their petals.[6][7] The astaxanthin in these flowers is also predominantly in the esterified form.
| Source Organism | Part | Total Astaxanthin Content (% of dry weight) | Astaxanthin Monoesters (%) | Astaxanthin Diesters (%) | Free Astaxanthin (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Adonis aestivalis | Petals | Not specified | 13.8 | 72.2 | 1.4 |[8][9] | | Adonis amurensis | Flower | 1.31 | Not specified | >86.5 | Not specified |[10] | | Adonis amurensis | Upper red part of petal | 3.31 | Not specified | Not specified | Not specified |[10] |
Yeast: Xanthophyllomyces dendrorhous
The yeast Xanthophyllomyces dendrorhous (formerly known as Phaffia rhodozyma) is another microbial source of astaxanthin. Unlike H. pluvialis, which produces the (3S, 3'S)-isomer of astaxanthin, X. dendrorhous synthesizes the (3R, 3'R)-isomer.[11]
Quantitative data on the specific proportions of astaxanthin esters in X. dendrorhous is less readily available in the reviewed literature.
Marine Animals
Various marine animals, including salmon, shrimp, krill, and crustaceans, accumulate astaxanthin through their diet, which primarily consists of astaxanthin-producing microorganisms.[11] The astaxanthin is responsible for the characteristic red-orange pigmentation of their flesh and exoskeletons. While these are sources of dietary astaxanthin, the concentration is generally lower than in the primary producers.
Experimental Protocols
Accurate quantification of this compound and other esters requires specific protocols for extraction and analysis, often involving the hydrolysis of the esters to measure the total astaxanthin content.
Protocol 1: Extraction and Quantification of Astaxanthin Esters from Haematococcus pluvialis
This protocol is adapted from methodologies described for the analysis of astaxanthin from microalgae.[12][13][14]
1. Biomass Preparation:
-
Harvest H. pluvialis cells in the red cyst stage by centrifugation.
-
Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass.
2. Extraction:
-
Weigh approximately 10-20 mg of the dried biomass into a microcentrifuge tube.
-
Add 1 mL of acetone (B3395972) and vortex vigorously for 5 minutes to disrupt the cells and extract the pigments.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet two more times with fresh acetone.
-
Pool the acetone extracts.
3. Enzymatic Hydrolysis (De-esterification):
-
Evaporate the pooled acetone extract to dryness under a stream of nitrogen.
-
Re-dissolve the dried extract in 3 mL of acetone.
-
Add 2 mL of 50 mM TRIS buffer (pH 7.0).[13]
-
Add 600 µL of cholesterol esterase solution (e.g., from Pseudomonas fluorescens) at a concentration of approximately 3.3 U/mL in the same TRIS buffer.[13]
-
Incubate the mixture in a water bath at 37°C for 30-60 minutes in the dark.[2]
4. Liquid-Liquid Extraction of Free Astaxanthin:
-
After hydrolysis, add 2 mL of hexane (B92381) or petroleum ether to the reaction mixture.[15]
-
Vortex vigorously for 2 minutes to extract the de-esterified astaxanthin into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the free astaxanthin.
-
Evaporate the organic solvent under nitrogen.
5. UHPLC/HPLC Analysis:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone or the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.7 µm, 3.0 x 100 mm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV/Vis detector at 474-480 nm.[1]
-
Quantification: Use a calibration curve prepared with a certified astaxanthin standard.
-
Protocol 2: Analysis of Astaxanthin Esters in Adonis Petals
This protocol is based on general methods for carotenoid analysis from plant tissues.
1. Sample Preparation:
-
Collect fresh petals of Adonis aestivalis or Adonis amurensis.
-
Freeze-dry the petals and grind them into a fine powder.
2. Extraction:
-
Extract a known weight of the powdered petal tissue with a mixture of acetone and methanol (B129727) (7:3, v/v) until the tissue is colorless.
-
Pool the extracts and partition with diethyl ether and water.
-
Collect the upper ether layer containing the carotenoids.
-
Wash the ether layer with water to remove any residual methanol.
-
Dry the ether extract over anhydrous sodium sulfate.
3. Saponification (Alkaline Hydrolysis):
-
Evaporate the ether extract to dryness.
-
Add 10% (w/v) methanolic potassium hydroxide.
-
Leave the mixture overnight at room temperature in the dark to saponify the chlorophylls (B1240455) and hydrolyze the astaxanthin esters.
4. Extraction of Free Astaxanthin:
-
After saponification, add diethyl ether and water to partition the mixture.
-
Collect the ether layer containing the free astaxanthin.
-
Wash the ether layer with water until it is free of alkali.
-
Dry the ether extract over anhydrous sodium sulfate.
5. HPLC Analysis:
-
Evaporate the final ether extract to dryness and redissolve in a known volume of the HPLC mobile phase.
-
Analyze by HPLC using similar conditions as described in Protocol 1.
Biosynthetic Pathways
The formation of this compound involves two key stages: the biosynthesis of free astaxanthin and its subsequent esterification with fatty acids.
Biosynthesis of Free Astaxanthin
The biosynthesis of astaxanthin from β-carotene varies between different organisms.
-
In Haematococcus pluvialis , the pathway involves the ketolation of β-carotene to canthaxanthin, followed by hydroxylation to astaxanthin. This process is catalyzed by β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY).[16]
-
In Adonis aestivalis , a unique pathway exists where β-carotene is converted to astaxanthin through the action of two enzymes: a carotenoid β-ring 4-dehydrogenase (CBFD) and a carotenoid 4-hydroxy-β-ring 4-dehydrogenase.[6][7]
Esterification of Astaxanthin
Free astaxanthin is esterified with fatty acids to form monoesters and diesters, including this compound. This process is catalyzed by specific enzymes. Recent research has identified a bifunctional diacylglycerol acyltransferase (DGAT) as being responsible for the biosynthesis of astaxanthin esters in Schizochytrium sp..[17] Similar enzymes are believed to be involved in H. pluvialis.[17] The esterification process increases the lipophilicity and stability of astaxanthin.[11]
Conclusion
Haematococcus pluvialis and species of the Adonis genus are the most significant natural sources of this compound and other astaxanthin esters. The quantification of these compounds requires precise extraction and analytical methods, often involving enzymatic or chemical hydrolysis to facilitate measurement by HPLC. The biosynthesis of astaxanthin esters is a two-step process involving the initial formation of free astaxanthin followed by enzymatic esterification with fatty acids. Further research into the specific enzymes and regulatory mechanisms of astaxanthin esterification in these organisms will be crucial for optimizing their production for pharmaceutical and other high-value applications.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. Astaxanthin accumulation in the green microalga Haematococcus pluvialis: Effect of initial phosphate concentration and stepwise/continuous light stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin Extract from Haematococcus pluvialis and Its Fractions of Astaxanthin Mono- and Diesters Obtained by CCC Show Differential Antioxidant and Cytoprotective Effects on Naïve-Mouse Spleen Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haematococcus pluvialis as a Potential Source of Astaxanthin with Diverse Applications in Industrial Sectors: Current Research and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the pathway to astaxanthin in the flowers of Adonis aestivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of the Pathway to Astaxanthin in the Flowers of Adonis aestivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carotenoids and their fatty acid esters in the petals of Adonis aestivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 13. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
- 16. An Alternative Route for Astaxanthin Biosynthesis in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Biosynthesis of Astaxanthin Esters in Schizochytrium sp. is Mediated by a Bifunctional Diacylglycerol Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate pathway of astaxanthin ester biosynthesis in Haematococcus pluvialis: A technical guide for researchers
An in-depth exploration of the enzymatic, genetic, and environmental factors governing the production of astaxanthin (B1665798) esters in the green microalga Haematococcus pluvialis. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this high-value ketocarotenoid's synthesis.
Haematococcus pluvialis, a freshwater green microalga, stands out in the microbial world for its remarkable ability to accumulate astaxanthin, a potent antioxidant, to levels as high as 4% of its dry weight under stress conditions.[1] This vibrant red ketocarotenoid is not typically found in its free form within the cell. Instead, it is predominantly esterified with various fatty acids, forming a complex mixture of monoesters and diesters.[2][3] These esters are sequestered in cytoplasmic lipid droplets, which are formed during the alga's encystment in response to environmental pressures.[4] The esterification process is not merely a storage mechanism; it is intrinsically linked to the regulation and enhancement of astaxanthin biosynthesis.
The Core Biosynthetic Pathway of Astaxanthin
The journey from primary metabolites to astaxanthin esters is a multi-step process involving several key enzymes and intermediate compounds. The biosynthesis of astaxanthin in H. pluvialis initiates from the precursor isopentenyl pyrophosphate (IPP) within the chloroplasts, following the non-mevalonate pathway.[4]
The central pathway proceeds from β-carotene, a common carotenoid precursor.[4][5] In H. pluvialis, the synthesis of astaxanthin is believed to preferentially occur through the ketolation of β-carotene, followed by hydroxylation reactions.[6] This is in contrast to some other organisms that may hydroxylate β-carotene to zeaxanthin (B1683548) first.[6] The key enzymatic steps converting β-carotene to astaxanthin are catalyzed by β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b).[4][6]
Experimental evidence using the inhibitor diphenylamine (B1679370) supports this pathway. When treated with diphenylamine, which inhibits the conversion of β-carotene to its keto-derivatives, H. pluvialis cultures accumulate β-carotene, while the production of echinenone (B51690) and canthaxanthin (B1668269) is blocked.[7] This strongly suggests that echinenone and canthaxanthin are bona fide intermediates in the astaxanthin biosynthetic pathway in this alga.[7]
References
- 1. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of Astaxanthin Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.usm.maine.edu [digitalcommons.usm.maine.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Stability Showdown: Astaxanthin Dipalmitate vs. Free Astaxanthin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a potent carotenoid antioxidant, holds significant promise in the pharmaceutical and nutraceutical industries. However, its inherent instability to light, heat, and oxygen presents a formidable challenge for formulation and commercialization. Esterification, particularly to form astaxanthin dipalmitate, has emerged as a key strategy to enhance its stability. This technical guide provides a comprehensive comparison of the stability profiles of this compound and free astaxanthin, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. Evidence strongly indicates that esterified forms of astaxanthin, including the dipalmitate ester, exhibit superior stability compared to the free form, thereby offering a more robust candidate for therapeutic and commercial development.
Comparative Stability Analysis
Free astaxanthin is highly susceptible to degradation when exposed to environmental factors such as light, heat, and oxygen.[1][2] This degradation is primarily due to the oxidation of its polyene chain, which is responsible for its antioxidant activity and characteristic red color. Esterification of the hydroxyl groups on the terminal rings of the astaxanthin molecule with fatty acids, such as palmitic acid to form this compound, significantly enhances its stability.[3][4]
The ester groups provide steric hindrance, protecting the vulnerable polyene chain from oxidative attack. This increased stability is crucial for maintaining the compound's biological efficacy and extending the shelf-life of astaxanthin-containing products.[5]
Quantitative Stability Data
The following tables summarize the quantitative data from various studies on the degradation of free astaxanthin and the enhanced stability of its esterified forms under different stress conditions.
Table 1: Thermal Degradation of Free Astaxanthin
| Temperature (°C) | Degradation Rate/Observation | Reference |
| 50 | >10% degradation after 1 hour | [6] |
| 60 | Significant degradation | [6] |
| 70 | 31.35% degradation after 1 hour | [6] |
| 80 | 38.28% degradation after 1 hour | [6] |
| 70-90 | Stable in certain oils (rice bran, gingelly, palm oil) with 84-90% retention | [7][8] |
| 120, 150 | Reduced astaxanthin content | [7] |
Table 2: Light-Induced Degradation of Free Astaxanthin
| Condition | Degradation Rate/Observation | Reference |
| Room temperature with light | 23.59% degradation after 5 days | [9] |
| Prolonged UV exposure (>48h) | >20% degradation | [6] |
| UV irradiation (288h) | Isomerization of 9,13-di-cis isomer occurred | [6] |
Table 3: Comparative Stability of Free vs. Esterified Astaxanthin
| Condition | Observation | Reference |
| General Storage | Esterified astaxanthin is more stable than free astaxanthin.[3][4][9] | [3][4][9] |
| Oxidation and Aggregation | Free astaxanthin is prone to oxidation and aggregation, which is stabilized by esterification.[3] | [3] |
| Storage of H. pluvialis powder | Diesters are more stable than monoesters and free astaxanthin during storage.[5] | [5] |
| Feed Preparation and Storage | Synthetic (free) astaxanthin showed a better retention rate than natural (esterified) astaxanthin in one study.[10] | [10] |
Experimental Protocols
Synthesis of this compound (General Esterification Protocol)
A precise protocol for the synthesis of this compound was not explicitly detailed in the searched literature. However, a general enzymatic or chemical esterification process would be followed. A representative chemical synthesis of astaxanthin from canthaxanthin (B1668269) is described, which could be adapted for esterification.
Protocol: Synthesis of Astaxanthin from Canthaxanthin [11]
-
Dissolution: Dissolve 5.64g (10mmol) of canthaxanthin in 180ml of methanol (B129727) in a 500ml three-necked flask under a nitrogen atmosphere.
-
Addition of Oxidant: Add 3.30g (15mmol) of iodosylbenzene.
-
Temperature Adjustment: Lower the reaction temperature to 10°C with stirring.
-
Catalyst Addition: Dissolve 0.20g (5.0mmol) of sodium hydroxide (B78521) in 20ml of methanol and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Raise the temperature to room temperature and continue the reaction under normal pressure for 12 hours.
-
Work-up: Remove methanol under reduced pressure. Add water and dichloromethane (B109758) for washing and liquid-liquid separation.
-
Purification: The organic phase containing the crude product is dried, concentrated, and recrystallized from acetone (B3395972) to yield pure astaxanthin.
To synthesize this compound, a subsequent esterification step with palmitoyl (B13399708) chloride or palmitic acid under appropriate catalytic conditions would be necessary.
Extraction and Purification of Astaxanthin from Biological Sources
Protocol: Ethanol-based Extraction from Corynebacterium glutamicum [12][13]
-
Solvent Selection: Screen various solvents (e.g., ethanol (B145695), acetone, ethyl acetate) for optimal extraction efficiency. 90% ethanol was found to be optimal.
-
Parameter Optimization:
-
Ethanol Concentration: Test a range of ethanol concentrations (e.g., 62.5–97.5% v/v).
-
Temperature: Evaluate different temperatures (e.g., 30–70 °C).
-
Biomass-to-Solvent Ratio: Test various ratios (e.g., 3.8–19.0 mg CDW/mL solvent).
-
-
Optimal Extraction: Perform the extraction with 90% ethanol at 60°C with a biomass-to-solvent ratio of 5.6 mg CDW/mL for 20 minutes with agitation.
-
Separation: Centrifuge the mixture to separate the supernatant containing the extracted astaxanthin from the cell debris.
-
Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography.
Stability Assessment of Astaxanthin
Protocol: General Stability Testing (Compiled from multiple sources[6][9])
-
Sample Preparation: Prepare solutions of free astaxanthin and this compound in a suitable solvent (e.g., acetone, edible oil).
-
Stress Conditions:
-
Thermal Stress: Incubate samples at various temperatures (e.g., 4°C, room temperature, 50°C, 70°C, 90°C) in the dark.
-
Light Stress: Expose samples to a controlled light source (e.g., UV lamp, natural sunlight) at a constant temperature.
-
Oxygen Stress: Store samples under different atmospheres (e.g., air, nitrogen, vacuum).
-
-
Time Points: Collect aliquots of the samples at predefined time intervals (e.g., 0, 1, 2, 4, 24, 48 hours; 1, 5, 10 days).
-
Analysis: Quantify the remaining astaxanthin concentration at each time point using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector (detection wavelength ~470 nm).
-
Data Analysis: Determine the degradation kinetics by fitting the concentration data to zero-order, first-order, or second-order kinetic models. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Signaling Pathways and Experimental Workflows
Antioxidant and Anti-inflammatory Signaling Pathways of Astaxanthin
Astaxanthin exerts its beneficial biological effects by modulating key signaling pathways involved in oxidative stress and inflammation.[14][15]
Caption: Astaxanthin's antioxidant and anti-inflammatory mechanisms.
General Experimental Workflow for Astaxanthin Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of this compound and free astaxanthin.
Caption: Workflow for comparative stability analysis.
Conclusion
References
- 1. Critical review of encapsulation methods for stabilization and delivery of astaxanthin | Journal of Food Bioactives [isnff-jfb.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.axabio.com [knowledge.axabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Comparison of the Retention Rates of Synthetic and Natural Astaxanthin in Feeds and Their Effects on Pigmentation, Growth, and Health in Rainbow Trout (Oncorhynchus mykiss) [mdpi.com]
- 11. Astaxanthin synthesis - chemicalbook [chemicalbook.com]
- 12. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth | MDPI [mdpi.com]
- 13. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Unraveling the Antioxidant Prowess of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a xanthophyll carotenoid, is renowned for its potent antioxidant properties, far exceeding those of many other well-known antioxidants. In nature, astaxanthin often exists in its esterified forms, with astaxanthin dipalmitate being a prominent diester. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, addressing its direct radical scavenging activities and its indirect role in modulating cellular antioxidant defense systems. The document synthesizes available scientific evidence, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and professionals in drug development. While much of the existing research focuses on free astaxanthin, this guide extrapolates and specifies the mechanisms pertinent to its dipalmitate ester form, highlighting its enhanced stability and the critical role of enzymatic hydrolysis in its bioactivity.
Introduction: Astaxanthin and its Dipalmitate Ester
Astaxanthin is a lipid-soluble pigment responsible for the characteristic red-orange color of many marine organisms.[1] Its unique molecular structure, featuring a long polyene chain with hydroxyl and keto groups on each terminal ionone (B8125255) ring, underpins its exceptional antioxidant capacity.[1][2] this compound is a diester of astaxanthin, where both hydroxyl groups are esterified with palmitic acid, a common saturated fatty acid. This esterification significantly enhances the molecule's stability, protecting it from degradation due to factors like heat, light, and oxidation.[3][4]
The primary mechanism of action for this compound as an antioxidant relies on its hydrolysis to free astaxanthin within the body.[5][6] This enzymatic conversion, facilitated by lipases and cholesterol esterases, releases the active free astaxanthin, which can then exert its full antioxidant effects.[5][7] Therefore, understanding the antioxidant mechanism of this compound necessitates a thorough understanding of the actions of its active form, free astaxanthin.
Core Antioxidant Mechanisms of Astaxanthin
The antioxidant activity of astaxanthin, the active form of this compound, is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Radical Scavenging and Quenching
Astaxanthin's distinctive molecular structure enables it to be a highly effective scavenger of a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Singlet Oxygen Quenching: Astaxanthin is exceptionally proficient at quenching singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage.[8][9]
-
Free Radical Scavenging: It can effectively neutralize superoxide (B77818) anion radicals (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), thereby terminating damaging chain reactions.[1][9] The polyene chain of astaxanthin traps radicals within the cell membrane, while the terminal rings scavenge radicals at both the inner and outer surfaces of the membrane.[2]
Indirect Antioxidant Effects: Modulation of Cellular Pathways
Beyond its direct scavenging activities, astaxanthin modulates endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12][13]
Nrf2 Signaling Pathway Activation:
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[11] This leads to the increased synthesis of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[12]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones.[11]
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.[14]
Quantitative Data on Antioxidant Activity
While specific quantitative data for this compound is limited in the literature, studies on astaxanthin esters and free astaxanthin provide valuable insights into its antioxidant efficacy. It is generally reported that esterified forms of astaxanthin exhibit superior antioxidant activity compared to the free form in various models.[14] The following tables summarize the available quantitative data for free astaxanthin, which is the active form derived from this compound.
Table 1: In Vitro Radical Scavenging Activity of Free Astaxanthin
| Assay | Test System | IC50 / EC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Ethanol (B145695) Extract from Shrimp Shells | 17.5 ± 3.6 | [15] |
| ABTS Radical Scavenging | Ethanol Extract from Shrimp Shells | 7.7 ± 0.6 | [15] |
| β-Carotene Bleaching | Ethanol Extract from Shrimp Shells | 15.1 ± 1.9 | [3] |
| Singlet Oxygen Quenching | Ethanol Extract from Shrimp Shells | 9.2 ± 0.5 | [3] |
IC50/EC50: The concentration of the antioxidant required to scavenge 50% of the radicals.
Table 2: Comparative Antioxidant Activity of Free Astaxanthin
| Antioxidant | Relative Potency vs. Astaxanthin |
| Vitamin C | Astaxanthin is reportedly 65 times more potent.[1] |
| Beta-carotene | Astaxanthin is reportedly 54 times more potent.[1] |
| Vitamin E | Astaxanthin is reportedly 14 times more potent.[1] |
Note: These values are often cited but can vary depending on the specific assay and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antioxidant activity of astaxanthin and its esters. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound (or astaxanthin standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in methanol).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the this compound solution to the wells.
-
Include a control group with the solvent instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or astaxanthin standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ solution.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a fixed volume of the diluted ABTS•+ solution to each well.
-
Add varying concentrations of the this compound solution.
-
Include a control group with the solvent.
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatoma HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and allow them to reach confluence.
-
Treat the cells with various concentrations of this compound (solubilized appropriately, e.g., in DMSO and diluted in media) and a vehicle control for a specified period (e.g., 1 hour).
-
Remove the media and wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Conclusion and Future Directions
This compound represents a stable and potent source of astaxanthin, a carotenoid with exceptional antioxidant capabilities. Its mechanism of action is centered on its enzymatic hydrolysis to free astaxanthin, which then directly neutralizes a broad spectrum of reactive oxygen and nitrogen species and indirectly bolsters the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. While quantitative data specifically for this compound is still emerging, the extensive research on free astaxanthin provides a strong foundation for understanding its significant potential in mitigating oxidative stress.
For researchers and drug development professionals, future investigations should focus on several key areas:
-
Direct Comparative Studies: Conducting head-to-head studies comparing the antioxidant efficacy of this compound with free astaxanthin and other astaxanthin esters using standardized in vitro and in vivo models.
-
Nrf2 Activation by the Dipalmitate Form: Elucidating the specific interactions and efficacy of this compound in activating the Nrf2 pathway.
-
Bioavailability and Metabolism: Further investigating the pharmacokinetics and metabolism of this compound to optimize its delivery and therapeutic potential.
By addressing these research gaps, the full therapeutic promise of this compound as a powerful antioxidant agent can be realized.
References
- 1. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astaxanthin alleviates oxidative stress and skeletal muscle damage by promoting mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of hepatoprotective and antioxidant activity of astaxanthin and astaxanthin esters from microalga-Haematococcus pluvialis [agris.fao.org]
- 15. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Astaxanthin Dipalmitate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Astaxanthin (B1665798) dipalmitate, a diester of the potent antioxidant astaxanthin, offers enhanced stability and lipophilicity, making it a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries. A critical parameter for its application and formulation is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available data on the solubility of astaxanthin dipalmitate and related astaxanthin forms, details experimental protocols for solubility determination, and presents visual workflows to aid in laboratory processes.
Understanding the Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its chemical structure and from studies on the extraction and analysis of astaxanthin esters. As a highly lipophilic molecule due to the two palmitate chains, this compound is expected to be readily soluble in non-polar organic solvents.
Extraction studies of astaxanthin from natural sources like Haematococcus pluvialis, which contains a mixture of free astaxanthin, monoesters, and diesters (including dipalmitate), commonly employ solvents such as acetone (B3395972), hexane, isopropanol, and methyl tert-butyl ether (MTBE).[1][2][3] The efficiency of these extractions indicates that this compound is soluble in these organic solvents. Notably, research suggests that less polar solvents or mixed solvent systems may be more effective for dissolving astaxanthin esters. For instance, MTBE and a hexane-isopropanol mixture have been shown to be more efficient in extracting astaxanthin esters compared to acetone alone.[1][3]
Analytical procedures for astaxanthin esters also provide insights into suitable solvents, with methods often utilizing acetone or a hexane/2-propanol mixture to dissolve the sample before analysis by high-performance liquid chromatography (HPLC) or spectrophotometry.[4][5]
Quantitative Solubility Data for Astaxanthin
For reference and comparison, the following table summarizes the available quantitative solubility data for free astaxanthin in several organic solvents. It is crucial to note that these values are for the unesterified form and the solubility of this compound will differ.
| Organic Solvent | Temperature (°C) | Solubility | Source |
| Chloroform | Room Temperature | ~6 mg/mL | [6] |
| Chloroform | Not Specified | 5 mg/mL | [7] |
| Dimethylformamide | Room Temperature | ~0.5 mg/mL | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | ~0.13 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | With Heat | 50 mg/mL | [7] |
| Ethanol | Room Temperature | ~0.09 mg/mL | [6] |
| Acetone | Not Specified | Soluble | [8] |
| Acetic Acid | Not Specified | Highly Soluble | [8] |
Experimental Protocols for Solubility Determination
Protocol: Determination of this compound Solubility by the Saturation Shake-Flask Method
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (e.g., hexane, acetone, ethanol, chloroform, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., PDA or UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase from the saturated solution.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using UV-Vis Spectrophotometry:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound in the specific solvent.
-
Calculate the concentration using a pre-determined calibration curve of this compound in the same solvent.
-
-
Using HPLC:
-
Inject the diluted solution into an HPLC system.
-
Determine the concentration by comparing the peak area to a calibration curve generated from standards of known concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of this compound solubility.
Caption: A flowchart outlining the key steps for determining the solubility of this compound.
Conclusion
While precise quantitative solubility data for this compound in a wide range of organic solvents remains an area for further investigation, its inherent lipophilicity, confirmed by its efficient extraction with non-polar and mixed organic solvents, indicates good solubility in such media. The provided experimental protocol offers a robust framework for researchers to determine the specific solubility of this compound in solvents relevant to their formulation and analytical needs. This foundational knowledge is essential for the successful development of novel delivery systems and applications harnessing the potent antioxidant properties of this stable astaxanthin ester.
References
- 1. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents [mdpi.com]
- 4. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Commercial Production of Astaxanthin Dipalmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astaxanthin (B1665798) dipalmitate, the diester of astaxanthin and palmitic acid, offers enhanced stability and bioavailability compared to its free form, making it a compound of significant interest for the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth overview of the core methodologies for the commercial production of astaxanthin dipalmitate, encompassing chemical synthesis, enzymatic esterification, and microbial fermentation. Detailed experimental protocols, comparative quantitative data, and key metabolic and reaction pathways are presented to equip researchers and professionals with the critical information required for its development and production.
Introduction
Astaxanthin is a potent antioxidant carotenoid naturally synthesized by various microorganisms. Its commercial value is substantial, though its application can be limited by its inherent instability. Esterification of astaxanthin with fatty acids, such as palmitic acid to form this compound, is a key strategy to improve its stability, lipid solubility, and bioavailability. This guide explores the primary commercial routes to obtaining this high-value compound.
Production Methodologies
The commercial production of this compound can be broadly categorized into three main approaches: direct chemical synthesis from astaxanthin, enzymatic synthesis, and extraction from microbial sources that naturally produce astaxanthin esters.
Chemical Synthesis
Direct chemical esterification of astaxanthin with a palmitoyl (B13399708) donor is a primary method for producing high-purity this compound. This approach offers high yields and specificity.
Experimental Protocol: Synthesis of this compound via Acylation
This protocol is based on the method described in patent US20170305849A1[1].
-
Materials:
-
Astaxanthin (1 equivalent)
-
Palmitoyl chloride (3 equivalents)
-
Pyridine (B92270) (3.3 equivalents)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Charge a reaction vessel with astaxanthin and pyridine in dichloromethane.
-
At a controlled temperature of 20°C, add palmitoyl chloride dropwise to the reaction mixture over a period of 5 minutes.
-
Allow the reaction to proceed for a set duration (e.g., up to 24 hours) while monitoring the conversion of astaxanthin to its mono- and di-palmitate esters, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the this compound from the reaction mixture using appropriate chromatographic techniques.
-
Microbial Production
Certain microalgae, most notably Haematococcus pluvialis, are the primary natural sources of astaxanthin. Under stress conditions, these microorganisms accumulate astaxanthin predominantly in its esterified form, including mono- and di-esters of various fatty acids, such as palmitic acid (C16:0)[2][3].
Experimental Protocol: Cultivation and Extraction from Haematococcus pluvialis
-
Cultivation (Two-Stage Process):
-
Green Stage: Cultivate H. pluvialis under optimal conditions for biomass accumulation (e.g., favorable light, temperature, and nutrient levels).
-
Red Stage: Induce astaxanthin production and esterification by subjecting the culture to stress conditions such as high light intensity, nutrient deprivation (especially nitrogen), or increased salinity.
-
-
Harvesting and Extraction:
-
Harvest the algal biomass through centrifugation or filtration.
-
Disrupt the thick cell wall of the encysted cells using methods like high-pressure homogenization or enzymatic treatment.
-
Extract the astaxanthin esters using organic solvents (e.g., acetone, ethanol) or supercritical CO2 extraction[2].
-
-
Purification:
-
The crude extract, which contains a mixture of free astaxanthin, monoesters, and diesters, can be further purified using chromatographic methods like column chromatography to isolate the this compound fraction.
-
Enzymatic Synthesis
Enzymatic esterification of astaxanthin with palmitic acid offers a milder and more specific alternative to chemical synthesis. Lipases are commonly employed for this purpose.
Experimental Protocol: Lipase-Catalyzed Synthesis of Astaxanthin Esters
This protocol is a representative method based on principles of enzymatic esterification of carotenoids[4][5][6][7].
-
Materials:
-
Astaxanthin
-
Palmitic acid or an activated form like vinyl palmitate
-
Immobilized lipase (B570770) (e.g., from Candida antarctica or Pseudomonas species)
-
Anhydrous organic solvent (e.g., hexane, tert-butanol)
-
-
Procedure:
-
Dissolve astaxanthin and a molar excess of palmitic acid in the organic solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-60°C) with gentle agitation.
-
Monitor the progress of the esterification by HPLC.
-
Once the desired conversion is achieved, recover the immobilized enzyme by filtration.
-
Purify the this compound from the reaction mixture.
-
Quantitative Data Presentation
The following tables summarize quantitative data for the different production methods of this compound and its related esters.
| Table 1: Chemical Synthesis of this compound | |
| Parameter | Value |
| Starting Material | Astaxanthin |
| Reagents | Palmitoyl chloride, Pyridine |
| Solvent | Dichloromethane |
| Molar Ratio (Astaxanthin:Palmitoyl Chloride) | 1:3 |
| Reaction Temperature | 20°C |
| Yield | A good yield is reported, though specific percentages can vary based on reaction time. |
| Reference | [1] |
| Table 2: Microbial Production of Astaxanthin Esters in H. pluvialis | |
| Parameter | Value |
| Organism | Haematococcus pluvialis |
| Total Astaxanthins | 1.4 to 30.9 mg/g dry biomass |
| Composition of Astaxanthin Forms | ~70-79% Monoesters, ~20-35% Diesters, <5% Free Astaxanthin |
| Predominant Fatty Acids in Esters | C18:3, C18:2, C18:1, and C16:0 (Palmitic acid) |
| Reference | [2][3][8] |
| Table 3: Enzymatic Synthesis of Astaxanthin Esters | |
| Parameter | Value |
| Enzyme | Candida cylindracea lipase (for n-octanoic acid esters) |
| Substrates | Astaxanthin, Tri-n-octanoin |
| Yield of Esters | 36.4% |
| Note | Data for dipalmitate specifically is limited, but this provides an indication of feasibility. |
| Reference | [4] |
Signaling Pathways and Biosynthesis
Microbial Biosynthesis of Astaxanthin
The biosynthesis of astaxanthin in microorganisms like H. pluvialis begins with the isoprenoid pathway, leading to the formation of β-carotene. This is then converted to astaxanthin through a series of hydroxylation and ketolation steps catalyzed by β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW), respectively.
Esterification of Astaxanthin in Microalgae
The esterification of astaxanthin with fatty acids is a crucial final step in its accumulation in H. pluvialis. Recent studies suggest that diacylglycerol acyltransferases (DGATs) are likely responsible for this process, linking carotenoid and lipid metabolism[9][10].
Experimental and Logical Workflows
Chemical Synthesis Workflow
The chemical synthesis of this compound follows a direct and controlled workflow.
References
- 1. US20170305849A1 - Method for producing astaxanthin esters - Google Patents [patents.google.com]
- 2. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of astaxanthin n-octanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104513844A - Lipase catalysis method for synthesis of astaxanthin succinate - Google Patents [patents.google.com]
- 8. Comparative analysis of astaxanthin and its esters in the mutant E1 of Haematococcus pluvialis and other green algae by HPLC with a C30 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. The Biosynthesis of Astaxanthin Esters in Schizochytrium sp. is Mediated by a Bifunctional Diacylglycerol Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Astaxanthin Dipalmitate: A Technical Guide to its Biological Activity and Therapeutic Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant and anti-inflammatory agent with significant potential in human health and disease management. Due to its lipophilic nature and inherent instability, its application in therapeutics can be challenging. Astaxanthin dipalmitate, a diester of astaxanthin with palmitic acid, offers a more stable pro-drug form, which, upon administration, is hydrolyzed by endogenous enzymes to release the active astaxanthin. This technical guide provides an in-depth overview of the biological activities and functions of astaxanthin, the active metabolite of this compound. It covers its antioxidant and anti-inflammatory mechanisms, its modulatory effects on key cellular signaling pathways, and provides relevant quantitative data and experimental methodologies for research and development.
Introduction: this compound as a Pro-Drug
Astaxanthin is a red-orange pigment found predominantly in marine organisms. Its unique molecular structure, featuring conjugated double bonds and hydroxyl groups, underpins its powerful antioxidant properties.[1] However, the inherent chemical instability and poor water solubility of free astaxanthin limit its bioavailability and therapeutic application.[2]
This compound is a synthetically produced or naturally occurring ester of astaxanthin where both hydroxyl groups are esterified with palmitic acid. This esterification significantly enhances the molecule's stability. In biological systems, this compound functions as a pro-drug. Following oral or topical administration, it is hydrolyzed by enzymes such as lipases and esterases in the gastrointestinal tract or skin to release free astaxanthin, which is then absorbed and exerts its biological effects.[3][4][5] Therefore, the biological activities described in this guide are attributed to the active astaxanthin molecule following the in vivo hydrolysis of this compound.
Antioxidant Activity
The primary and most well-documented biological function of astaxanthin is its potent antioxidant activity. It is known to be a more powerful antioxidant than other carotenoids like beta-carotene (B85742) and even vitamin E.[1]
Mechanism of Action
Astaxanthin's antioxidant mechanism involves the quenching of singlet oxygen and scavenging of free radicals. Its unique molecular structure allows it to span cellular membranes, providing antioxidant protection to both the lipid and aqueous compartments of the cell.[1]
Quantitative Data
The antioxidant capacity of astaxanthin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency.
| Antioxidant Assay | Test System | IC50 Value of Astaxanthin | Reference |
| DPPH Radical Scavenging | In vitro | 17.5 ± 3.6 µg/mL | [6] |
| DPPH Radical Scavenging | In vitro | 30.45 ppm | [7] |
| DPPH Radical Scavenging | In vitro | 15.39 µg/mL (HCl-extracted) | [8] |
| ABTS Radical Scavenging | In vitro | 7.7 ± 0.6 µg/mL | [6] |
| β-Carotene Bleaching | In vitro | 15.1 ± 1.9 µg/mL | [6] |
| Singlet Oxygen Quenching | In vitro | 9.2 ± 0.5 µg/mL | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method to determine the free radical scavenging activity of astaxanthin.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of astaxanthin in a suitable solvent (e.g., DMSO or ethanol).
-
Reaction: Mix the astaxanthin solutions with the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of astaxanthin.[3][8]
DPPH radical scavenging assay workflow.
Anti-inflammatory Effects
Astaxanthin exhibits significant anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.
Mechanism of Action
Astaxanthin's anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes. It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10][11] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13]
Quantitative Data
The anti-inflammatory efficacy of astaxanthin has been demonstrated in various in vitro and in vivo models.
| Model | Treatment | Effect | Quantitative Result | Reference |
| LPS-stimulated RAW 264.7 cells | Astaxanthin (5-25 µM) | Inhibition of Nitric Oxide (NO) production | Dose-dependent decrease | [9] |
| LPS-stimulated RAW 264.7 cells | Astaxanthin (5-25 µM) | Inhibition of TNF-α production | Dose-dependent decrease | [9] |
| LPS-challenged mice | Astaxanthin (100 mg/kg, i.p.) | Reduction of serum TNF-α | Significant decrease | [10] |
| LPS-challenged mice | Astaxanthin (100 mg/kg, i.p.) | Reduction of serum IL-6 | Significant decrease | [10] |
| Human Dermal Fibroblasts (co-cultured with neutrophils) | Astaxanthin (20-50 µM) | Prevention of Collagen III loss | 23.26% - 49.4% prevention | [14] |
Experimental Protocol: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory activity of astaxanthin in a cell-based assay.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Pre-treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of astaxanthin (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a vehicle control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the astaxanthin-treated groups to the LPS-stimulated control group to determine the inhibitory effect.[8][9]
Inhibition of LPS-induced TNF-α release assay workflow.
Modulation of Cellular Signaling Pathways
Astaxanthin influences several key signaling pathways involved in cellular stress response, inflammation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Astaxanthin has been shown to inhibit the activation of NF-κB.[12][13] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[15]
Astaxanthin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Key kinases in this pathway include p38, JNK, and ERK. Astaxanthin has been demonstrated to inhibit the phosphorylation of p38 MAPK, thereby downregulating downstream inflammatory responses.[16]
References
- 1. certified-laboratories.com [certified-laboratories.com]
- 2. Astaxanthin Exerts Immunomodulatory Effect by Regulating SDH-HIF-1α Axis and Reprogramming Mitochondrial Metabolism in LPS-Stimulated RAW264.7 Cells [mdpi.com]
- 3. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin Ameliorates Atopic Dermatitis by Inhibiting the Expression of Signal Molecule NF-kB and Inflammatory Genes in Mice -Journal of Acupuncture Research | Korea Science [koreascience.kr]
- 5. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jssm.umt.edu.my [jssm.umt.edu.my]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Astaxanthin prevents against lipopolysaccharide-induced acute lung injury and sepsis via inhibiting activation of MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indermal.com [indermal.com]
- 12. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. starlingscience.com [starlingscience.com]
- 15. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astaxanthin alleviates inflammatory pain by regulating the p38 mitogen-activated protein kinase and nuclear factor-erythroid factor 2-related factor/heme oxygenase-1 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Astaxanthin Dipalmitate: A Technical Guide to its Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a potent antioxidant carotenoid, is predominantly found in nature in its esterified form, with astaxanthin dipalmitate being a significant dietary source. Understanding the in vivo metabolism of this ester is crucial for harnessing its full therapeutic potential. This technical guide provides a comprehensive overview of the metabolic journey of this compound, from its initial hydrolysis to its systemic distribution and cellular impact. Through a detailed examination of experimental data, this document elucidates the absorption, distribution, biotransformation, and excretion of astaxanthin derived from its dipalmitate ester. Furthermore, it delves into the key signaling pathways modulated by astaxanthin, offering insights for future research and drug development endeavors.
Introduction
Astaxanthin (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a xanthophyll carotenoid renowned for its superior antioxidant properties. In many natural sources, such as the microalga Haematococcus pluvialis, astaxanthin exists primarily as mono- and di-esters of fatty acids, including palmitate. This compound, therefore, represents a common form of dietary astaxanthin. Its lipophilic nature significantly influences its bioavailability and subsequent metabolic fate. This guide will dissect the in vivo processes that govern the transformation and physiological effects of orally ingested this compound.
Absorption and Bioavailability
The journey of this compound begins in the gastrointestinal tract, where it undergoes a critical hydrolysis step.
In Vivo Hydrolysis
Upon oral ingestion, this compound is not directly absorbed. Instead, it is hydrolyzed by intestinal enzymes, such as lipases and cholesterol esterases, to release free astaxanthin and palmitic acid. This enzymatic cleavage is a prerequisite for absorption by the intestinal epithelial cells. Studies have consistently shown that only free astaxanthin is detected in the plasma following the oral administration of astaxanthin esters, confirming the efficiency of this initial metabolic process.
Micellar Solubilization and Intestinal Uptake
As a lipophilic compound, free astaxanthin requires incorporation into mixed micelles, formed with bile salts, phospholipids, and other dietary lipids, for efficient absorption. These micelles facilitate the transport of astaxanthin to the surface of the enterocytes, where it is absorbed, likely through passive diffusion.
Bioavailability Comparison: Esterified vs. Free Astaxanthin
The esterified form of astaxanthin, such as the dipalmitate, may exhibit a delayed but potentially enhanced overall absorption compared to the free form. The presence of fatty acids from the hydrolysis of the ester can stimulate bile secretion and aid in micelle formation, thereby improving the solubilization and subsequent uptake of the liberated astaxanthin. However, the formulation of the supplement also plays a critical role, with lipid-based formulations generally showing superior bioavailability.
Distribution
Once absorbed, free astaxanthin is incorporated into chylomicrons within the enterocytes. These lipoprotein particles are then released into the lymphatic system before entering the systemic circulation. In the bloodstream, astaxanthin is transported by lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL), to various tissues.
Tissue Accumulation
Studies in animal models, particularly rats, have demonstrated a wide distribution of astaxanthin in various organs. The highest concentrations are typically found in the liver, spleen, kidneys, and skin. Accumulation has also been observed in the eyes, heart, and adipose tissue. This broad tissue distribution underscores its potential for systemic therapeutic effects.
Biotransformation
The biotransformation of astaxanthin primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.
Cytochrome P450-Mediated Metabolism
In rats, astaxanthin is metabolized by CYP1A1/2. However, in humans, the primary metabolizing enzymes appear to be CYP3A4 and CYP2B6. It is important to note that astaxanthin can also induce the expression of these enzymes. The metabolites are generally more polar than the parent compound, facilitating their excretion.
Excretion
The more polar metabolites of astaxanthin are primarily excreted in the bile and subsequently eliminated in the feces. A smaller proportion may be excreted in the urine. The elimination half-life of astaxanthin in humans has been reported to be in the range of 16 to 52 hours, indicating a relatively slow clearance from the body.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for astaxanthin in rats and humans, derived from various studies. It is important to note that these values can be influenced by the dose, formulation, and analytical methods used.
| Table 1: Pharmacokinetic Parameters of Astaxanthin in Rats (Oral Administration) | |
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 6 - 8 hours |
| Elimination Half-life (t½) | ~16 hours |
| Tissue Distribution (Highest Concentration) | Liver, Spleen, Kidneys, Skin |
| Table 2: Pharmacokinetic Parameters of Astaxanthin in Humans (Oral Administration) | |
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 6.7 - 8.5 hours |
| Cmax (Peak Plasma Concentration) | Dose-dependent (e.g., ~0.2 µg/mL for a 40 mg dose) |
| Elimination Half-life (t½) | 16 - 52 hours |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to study the in vivo metabolism of this compound.
In Vivo Hydrolysis Assay
-
Objective: To confirm the hydrolysis of this compound to free astaxanthin in the gastrointestinal tract.
-
Methodology:
-
Administer this compound orally to fasted animal models (e.g., rats).
-
Collect blood samples at various time points post-administration.
-
Extract lipids from the plasma using an organic solvent mixture (e.g., hexane:isopropanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column and a mobile phase gradient of solvents like methanol, methyl-tert-butyl ether, and water.
-
Detect and quantify astaxanthin and its esters using a UV-Vis detector at approximately 470 nm. The absence of this compound and the presence of free astaxanthin in the plasma confirms hydrolysis.
-
Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of astaxanthin following oral administration of this compound.
-
Methodology:
-
Administer a single oral dose of this compound (formulated in a suitable vehicle like corn oil) to a cohort of animals or human subjects.
-
Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Extract astaxanthin from plasma samples, often following protein precipitation with an organic solvent like ethanol (B145695) or acetonitrile.
-
Quantify astaxanthin concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for high sensitivity and specificity.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using appropriate software.
-
Tissue Distribution Study
-
Objective: To determine the distribution of astaxanthin in various tissues after oral administration of this compound.
-
Methodology:
-
Administer this compound to animal models for a specified period (e.g., daily for two weeks).
-
At the end of the study period, euthanize the animals and harvest various organs (e.g., liver, spleen, kidneys, skin, eyes, heart, and brain).
-
Homogenize the tissues and extract astaxanthin using an appropriate organic solvent.
-
Analyze the extracts by HPLC or LC-MS/MS to quantify the concentration of astaxanthin in each tissue.
-
Express the results as the amount of astaxanthin per gram of tissue.
-
Signaling Pathways Modulated by Astaxanthin
Astaxanthin exerts its biological effects by modulating several key intracellular signaling pathways.
Nrf2/HO-1 Pathway
Astaxanthin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress.
Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.
NF-κB Pathway
Astaxanthin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By preventing the phosphorylation and degradation of IκBα, astaxanthin blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.
Astaxanthin Dipalmitate: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and toxicology of astaxanthin (B1665798) dipalmitate, a synthetic ester of the naturally occurring carotenoid astaxanthin. Esteemed for its potent antioxidant properties, astaxanthin and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries. This document synthesizes key toxicological data from preclinical studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Executive Summary
Astaxanthin, in its various forms, has been extensively studied for its safety profile. The available data from acute, subchronic, and genotoxicity studies indicate a low level of toxicity. This guide consolidates quantitative data from studies on astaxanthin and its extracts, which can serve as a foundational reference for the safety assessment of astaxanthin dipalmitate. While direct toxicological studies on this compound are limited in the public domain, the data on astaxanthin provides a strong basis for its safety evaluation.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on astaxanthin and astaxanthin-rich extracts. These studies provide critical information on lethal doses and no-observed-adverse-effect levels.
Table 1: Acute Toxicity Data
| Test Substance | Species | Route of Administration | LD50 | Reference |
| Astaxanthin (from Haematococcus pluvialis) | Mice | Oral | > 20 g/kg bw | [1][2][3] |
| Astaxanthin-rich biomass (H. pluvialis) | Rats | Oral | > 12 g/kg bw | [4][5] |
Table 2: Subchronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)
| Test Substance | Species | Duration | NOAEL | Reference |
| Astaxanthin-rich extract (Paracoccus carotinifaciens) | Rats | 13 weeks | ≥ 1000 mg/kg bw/day | [6][7] |
| Synthetic [3S, 3'S]-Astaxanthin | Rats | 13 weeks | 700 mg/kg bw/day (males), 920 mg/kg bw/day (females) | [1] |
| Astaxanthin-rich biomass (H. pluvialis) | Rats | 90 days | 465 mg/kg bw/day (males), 557 mg/kg bw/day (females) | [4][5] |
| Astaxanthin-containing Phaffia rhodozyma extract | Rats | 4 weeks | > 1000 mg/kg bw/day | [8] |
| Astaxanthin crystal (from engineered E. coli) | Rats | 90 days | 750 mg/kg bw/day | [9] |
Genotoxicity and Carcinogenicity
Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations.
Table 3: Genotoxicity Assay Results
| Test Substance | Assay Type | System | Result | Reference |
| Synthetic Astaxanthin | Ames Test | Salmonella typhimurium | Non-mutagenic | [10][11] |
| Synthetic Astaxanthin | In vitro Micronucleus Test | Mammalian cells | Non-clastogenic | [10][11] |
| Astaxanthin (from H. pluvialis) | Mouse bone marrow micronucleus test | Pregnant mice | No chromosomal damage | [2][3] |
| Astaxanthin-containing P. rhodozyma extract | Bacterial reverse mutation test | S. typhimurium | No reverse mutations | [8] |
| Astaxanthin-containing P. rhodozyma extract | Mouse bone marrow micronucleus test | Mice | No chromosome damage | [8] |
A long-term carcinogenicity study in rats with synthetic astaxanthin showed an increased incidence of benign hepatocellular adenoma in female rats at doses of 200 mg/kg bw/day and above.[10][11] This was considered likely a species-specific effect secondary to hepatotoxicity and regeneration, and of doubtful relevance to humans.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key experiments.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a sequential dosing approach to estimate the LD50.
Acute Oral Toxicity (Up-and-Down Procedure) Workflow.
Subchronic Oral Toxicity Study (90-Day)
This study design is a cornerstone for determining the NOAEL.
90-Day Subchronic Oral Toxicity Study Workflow.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is a primary screen for mutagenic potential.
Ames Test Experimental Workflow.
Potential Signaling Pathways in Toxicology
While specific toxicological signaling pathways for this compound are not well-documented, the observed hepatotoxicity in female rats at high doses in one study suggests the involvement of pathways related to cellular stress and regeneration. The antioxidant properties of astaxanthin are known to modulate various signaling pathways, which, at high concentrations, could potentially lead to adaptive or adverse cellular responses.
Hypothetical Signaling Pathway in Astaxanthin-Induced Hepatotoxicity.
Conclusion
The comprehensive review of available toxicological data on astaxanthin from various sources indicates a high margin of safety. The oral LD50 is high, and the NOAELs in subchronic studies are at levels significantly greater than typical human consumption. Genotoxicity studies have consistently shown a lack of mutagenic or clastogenic potential. While a species-specific effect was observed in a rat carcinogenicity study, it is not considered indicative of human risk.
For drug development professionals, this compilation of data provides a robust starting point for the safety assessment of this compound. Further studies directly evaluating the toxicokinetics and potential long-term effects of this compound are warranted to build a complete regulatory submission package. The provided experimental workflows and hypothetical signaling pathways offer a framework for designing and interpreting future toxicological investigations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Safety assessment of astaxanthin from Haematococcus pluvialis: Acute toxicity, genotoxicity, distribution and repeat-dose toxicity studies in gestation mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety assessment of astaxanthin-rich microalgae biomass: Acute and subchronic toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sub-chronic toxicity evaluation of a natural astaxanthin-rich carotenoid extract of Paracoccus carotinifaciens in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity and subacute toxicity studies of a new astaxanthin-containing Phaffia rhodozyma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety assessment of astaxanthin derived from engineered Escherichia coli K-12 using a 13-week repeated dose oral toxicity study and a prenatal developmental toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of genotoxicity and rat carcinogenicity investigations with astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
From Lobster Shells to Cellular Shields: An In-depth Technical Guide to the Discovery and History of Astaxanthin Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a vibrant red-orange carotenoid, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. While much of the focus has been on the free form of the molecule, the vast majority of naturally occurring astaxanthin exists as fatty acid esters. This technical guide provides a comprehensive overview of the discovery and history of astaxanthin esters, from their initial, indirect characterization to modern analytical and biological investigations. We delve into the seminal experimental work that unveiled their existence, detail the methodologies for their isolation and characterization, present key quantitative data, and explore the signaling pathways they influence. This document serves as a foundational resource for researchers and professionals in drug development seeking to understand the nuanced history and scientific underpinnings of these bioactive compounds.
A Historical Journey: The Unveiling of Astaxanthin Esters
The story of astaxanthin esters begins with the discovery of astaxanthin itself. In 1938, Richard Kuhn and Edgar Lederer first isolated and named astaxanthin from lobster shells (Astacus gammarus)[1][2][3]. Their work, along with that of Paul Karrer, on carotenoids and vitamins was so foundational that it earned them the Nobel Prize in Chemistry[2]. Early research focused on elucidating the structure of the free astaxanthin molecule[1].
The concept of astaxanthin existing in an esterified form in nature emerged gradually through observations in the mid-20th century. Early studies on carotenoids in crustaceans and other marine organisms noted that the red pigment was often part of a larger, less polar complex. The application of saponification, a chemical process that hydrolyzes esters using a base, became a key tool. Researchers observed that treating pigment extracts with alkali yielded free astaxanthin, indirectly indicating that the native form was likely an ester[1][4].
A pivotal moment in the explicit recognition of astaxanthin esters came in 1966, when Cheesman and Prebble identified an "astaxanthin ester as a prosthetic group" in a carotenoprotein from the hermit crab (Eupagurus bernhardus). This work provided direct evidence that astaxanthin was chemically bound to other molecules in its natural state. The historical progression from the discovery of the core molecule to the understanding of its esterified nature in biological systems highlights the evolution of analytical techniques and a deeper understanding of carotenoid biochemistry.
Physicochemical and Occurrence Data of Astaxanthin Esters
Astaxanthin in sources like the microalga Haematococcus pluvialis is predominantly found as a mixture of monoesters and diesters, with a smaller fraction of the free form[5][6]. The specific fatty acids esterified to the astaxanthin backbone vary depending on the organism and its diet or growth conditions.
Table 1: Common Fatty Acids Esterified to Astaxanthin in Haematococcus pluvialis
| Fatty Acid | Molecular Formula | Type |
| Palmitic acid | C16:0 | Saturated |
| Oleic acid | C18:1 | Monounsaturated |
| Linoleic acid | C18:2 | Polyunsaturated |
| Linolenic acid | C18:3 | Polyunsaturated |
This table is a summary of commonly identified fatty acids and does not represent an exhaustive list.
Table 2: Relative Abundance of Astaxanthin Forms in Haematococcus pluvialis
| Form | Approximate Abundance (%) | Reference |
| Monoesters | 70-79 | [5] |
| Diesters | 25 | [5] |
| Free Astaxanthin | 5 | [5] |
The exact percentages can vary based on the strain and cultivation conditions.
Table 3: Physicochemical Properties of Astaxanthin and its Esters
| Property | Free Astaxanthin | Astaxanthin Monoesters | Astaxanthin Diesters |
| Solubility | Lipophilic | More Lipophilic | Most Lipophilic |
| Stability | Less stable | More stable | Most stable |
| Bioavailability | High | Generally higher than diesters | Lower than monoesters |
Stability and bioavailability can be influenced by the specific fatty acids attached and the formulation.
Key Experimental Protocols
The study of astaxanthin esters has been propelled by advancements in analytical chemistry. Below are detailed methodologies for key experiments.
Extraction of Astaxanthin Esters from Haematococcus pluvialis
Objective: To extract the total lipid fraction containing astaxanthin esters from dried algal biomass.
Protocol:
-
Cell Disruption: The thick cell wall of H. pluvialis cysts must be disrupted to release the intracellular contents. This can be achieved through mechanical methods like high-pressure homogenization or bead milling, or by chemical means such as a brief incubation with dilute acid (e.g., hydrochloric acid)[7].
-
Solvent Extraction: The disrupted biomass is then extracted with an organic solvent or a mixture of solvents. Common choices include acetone (B3395972), ethanol, or a hexane-isopropanol mixture[6][7].
-
Procedure: a. Suspend the dried, disrupted biomass in the chosen solvent. b. Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature, protected from light. c. Separate the solvent extract from the solid residue by centrifugation or filtration. d. Repeat the extraction process on the residue to ensure complete recovery. e. Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain the crude oleoresin rich in astaxanthin esters.
Saponification (Alkaline Hydrolysis) of Astaxanthin Esters
Objective: To hydrolyze astaxanthin esters to free astaxanthin for quantification of total astaxanthin.
Protocol:
-
Reagent Preparation: Prepare a solution of sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727) (e.g., 0.05 M NaOH in methanol).
-
Procedure: a. Dissolve a known amount of the astaxanthin ester extract in a suitable organic solvent. b. Add the methanolic base solution to the extract. c. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) in the dark to prevent degradation of the astaxanthin[7]. d. Allow the reaction to proceed for several hours at room temperature or a slightly elevated temperature. e. Neutralize the reaction mixture with an acid (e.g., acetic acid). f. Extract the free astaxanthin into an organic solvent like diethyl ether or hexane. g. Wash the organic phase with water to remove salts and other water-soluble impurities. h. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
Chromatographic Separation and Identification
Objective: To separate and identify free astaxanthin, monoesters, and diesters.
A. Thin-Layer Chromatography (TLC) - A Historical and Preparative Method
-
Stationary Phase: Silica gel 60 plates.
-
Mobile Phase: A mixture of non-polar and moderately polar solvents, such as petroleum ether and acetone in a specific ratio (e.g., 80:20 v/v).
-
Procedure: a. Spot the concentrated extract onto the TLC plate. b. Develop the plate in a chamber saturated with the mobile phase. c. The different forms of astaxanthin will separate based on their polarity: diesters (least polar) will travel the furthest, followed by monoesters, and then free astaxanthin (most polar). d. The separated bands can be visualized by their red-orange color and scraped from the plate for further analysis.
B. High-Performance Liquid Chromatography (HPLC) - For Quantification and High-Resolution Separation
-
Column: A C18 or C30 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of solvents is often employed. For example, a gradient of methanol, methyl-tert-butyl ether, and water.
-
Detection: A UV-Vis detector set to the absorption maximum of astaxanthin (around 470-480 nm).
-
Identification: Peaks are identified by comparing their retention times with those of known standards.
-
Quantification: The concentration of each component is determined by integrating the peak area and comparing it to a standard curve.
C. Liquid Chromatography-Mass Spectrometry (LC-MS) - For Structural Elucidation
-
Principle: Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often used for carotenoids.
-
Analysis: The mass spectrometer provides the molecular weight of the parent ion and its fragmentation pattern. For astaxanthin esters, characteristic fragments corresponding to the loss of the fatty acid chains are observed, allowing for the identification of the specific fatty acids esterified to the astaxanthin molecule.
Biological Activity and Signaling Pathways
While it is widely accepted that astaxanthin esters are hydrolyzed to free astaxanthin before or during absorption in the digestive tract, emerging evidence suggests that the esterified forms may possess intrinsic biological activity[5]. The fatty acid composition of the esters can also influence their stability and bioavailability.
Astaxanthin (in its free form, post-hydrolysis) is known to modulate several key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Astaxanthin has been shown to influence this pathway, often in a context-dependent manner (e.g., promoting survival in healthy cells while inhibiting it in cancer cells).
Experimental Workflow for In Vitro Bioactivity Assessment
The following workflow outlines a general approach to studying the direct effects of astaxanthin esters on a cell line.
Conclusion and Future Directions
The journey of astaxanthin esters from being an inferred component of crustacean pigmentation to a well-characterized class of bioactive molecules is a testament to the advancements in natural product chemistry. While the antioxidant and anti-inflammatory effects of the parent molecule, astaxanthin, are well-documented, the specific roles of the ester forms are an emerging area of research. Future investigations should focus on the direct interaction of astaxanthin esters with cellular membranes and receptors, the potential for their absorption without complete hydrolysis, and how the attached fatty acids may influence their therapeutic efficacy. A deeper understanding of these aspects will be crucial for the development of next-generation astaxanthin-based therapeutics and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity [mdpi.com]
- 6. Characterization of astaxanthin esters in Haematococcus pluvialis by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
Astaxanthin dipalmitate role in marine ecosystems
An In-Depth Technical Guide on the Role of Astaxanthin (B1665798) Dipalmitate in Marine Ecosystems
Executive Summary
Astaxanthin, a vibrant red-orange xanthophyll carotenoid, is a pivotal molecule in marine ecosystems, primarily recognized for its potent antioxidant properties. While it exists in several forms, its esterified derivatives, particularly astaxanthin dipalmitate, play a crucial and multifaceted role. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and ecological significance of this compound in the marine environment. It details the compound's journey through the food web, its function in protecting organisms from oxidative stress, and its contribution to vital physiological processes. This document synthesizes quantitative data from various marine species and outlines the standard experimental protocols for its extraction and analysis, serving as a critical resource for researchers and professionals in marine biology, ecology, and drug development.
Introduction to Astaxanthin and its Esters
Astaxanthin (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a lipid-soluble pigment belonging to the carotenoid family.[1] Its unique molecular structure, featuring conjugated double bonds along with hydroxyl and keto groups on each end, endows it with exceptional antioxidant capabilities, reported to be significantly higher than that of β-carotene and vitamin E.[2][3] In the marine environment, astaxanthin is not typically found in its free form. Instead, the hydroxyl groups are often esterified with one or two fatty acids, forming monoesters and diesters.[4]
This compound is a diester form of astaxanthin, where both hydroxyl groups are esterified with palmitic acid, a common saturated fatty acid. This esterification increases the molecule's stability, protecting it from degradation by heat, oxygen, or light.[5] Esterified forms like this compound are the predominant storage and transport forms of astaxanthin within many marine organisms.[6]
Biosynthesis and Trophic Transfer in Marine Ecosystems
Animals are incapable of synthesizing astaxanthin de novo and must acquire it through their diet.[6] The primary producers of astaxanthin in marine ecosystems are microorganisms, particularly microalgae such as Haematococcus pluvialis.[7][8] These algae synthesize and accumulate astaxanthin, primarily in its esterified forms, as a protective mechanism against environmental stressors like high salinity, nutrient deficiency, and intense light.[2][8]
The astaxanthin synthesized by phytoplankton enters the marine food web when these primary producers are consumed by zooplankton (e.g., copepods, krill).[4][6] These primary consumers are then preyed upon by secondary consumers like crustaceans (shrimp, crabs, lobsters) and various fish species (salmon, trout).[4][9] Through this process of bioconcentration, this compound and other esters accumulate at successively higher trophic levels.[4] In many crustaceans, astaxanthin is the most abundant carotenoid.[6]
Caption: Trophic transfer of astaxanthin through the marine food web.
Core Ecological and Physiological Functions
This compound serves several critical functions for marine organisms, contributing to their survival, health, and reproductive success.
Potent Antioxidant and Photoprotective Agent
The primary role of astaxanthin is to protect cells and tissues from oxidative damage caused by reactive oxygen species (ROS).[9] Its unique structure allows it to span the cell membrane, providing protection against lipid peroxidation within the membrane and quenching free radicals in both the aqueous and lipid phases.[1][4] This antioxidant capacity is vital for marine organisms exposed to high levels of UV radiation and oxygen.
Pigmentation, Camouflage, and Signaling
Astaxanthin and its esters are responsible for the characteristic red, pink, and orange coloration of many marine animals, including salmon flesh, shrimp, and lobster shells.[4][6] This pigmentation can serve as camouflage, a warning to predators, or play a role in social and reproductive signaling. In crustaceans, astaxanthin often binds to proteins to form carotenoproteins (e.g., crustacyanin), which can modify its color until the protein is denatured by cooking.[3][6]
Growth, Reproduction, and Immune Response
Astaxanthin is essential for the healthy growth and reproduction of many marine species.[4] Studies have shown a positive correlation between astaxanthin supplementation and improved growth rates, enhanced fertilization, and increased hatching success in salmonids and crustaceans.[4] It also plays a role in enhancing the immune system, providing increased resistance to diseases.[1][10]
Quantitative Data: Astaxanthin Ester Distribution
The relative abundance of free astaxanthin, monoesters, and diesters varies significantly among different marine organisms. In primary producers like H. pluvialis, the majority of astaxanthin is stored in esterified forms.
| Organism | Free Astaxanthin (%) | Astaxanthin Monoesters (%) | Astaxanthin Diesters (%) | Primary Fatty Acids | Reference(s) |
| Haematococcus pluvialis (alga) | ~5% | ~70% | ~25% | C16:0, C18:1, C18:2, C18:3 | [2] |
| Antarctic Krill (Euphausia superba) | Low | High | High | C14:0, C16:0, C18:1 | [9] |
| Shrimp (Pandalus borealis) | Low | High | High | C16:0, C18:1 | [5] |
| Wild Atlantic Salmon | High | Low | Low | N/A (Stored primarily as free form) | [9] |
Note: Percentages are approximate and can vary based on environmental conditions, diet, and life stage.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound and other esters from marine biological samples requires a multi-step process involving extraction, separation, and detection.
Sample Preparation and Homogenization
-
Tissue Collection: Collect tissue samples (e.g., muscle, carapace, whole organism) from the marine organism of interest.
-
Lyophilization: Freeze-dry the samples to remove water, which can interfere with solvent extraction.
-
Homogenization: Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical homogenizer to increase the surface area for extraction.
Solvent Extraction
-
Solvent Selection: A common solvent system is a mixture of acetone (B3395972) and n-hexane.[11] Acetone is used to initially extract the pigments from the homogenized tissue.
-
Extraction Procedure:
-
Add acetone to the homogenized sample and mix thoroughly using a homogenizer or vortex mixer.[11]
-
Repeat the extraction process multiple times with fresh acetone until the tissue residue becomes colorless.
-
Combine the acetone extracts.
-
Perform a liquid-liquid phase separation by adding petroleum ether or n-hexane and water. The astaxanthin esters will partition into the non-polar (ether/hexane) layer.[11]
-
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas using a rotary evaporator. The resulting extract contains the lipid-soluble pigments, including astaxanthin esters.[11]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for separating and quantifying different astaxanthin esters and isomers.[12]
-
Sample Reconstitution: Dissolve the dried extract in a suitable mobile phase solvent (e.g., hexane/acetone mixture).[11]
-
Chromatographic System:
-
Column: A normal-phase silica (B1680970) column is typically used to separate astaxanthin esters based on polarity.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of n-hexane and acetone (e.g., 86:14 v/v), is commonly employed.[11]
-
Detector: A UV-Vis or Diode Array Detector (DAD) is set to the maximum absorbance wavelength for astaxanthin, typically between 470-480 nm.[11][12]
-
-
Quantification: Identify and quantify this compound by comparing the retention time and peak area of the sample to that of a certified this compound standard.
Saponification (Optional for Total Astaxanthin)
To determine the total astaxanthin content, the ester bonds must be hydrolyzed.
-
Procedure: The extracted esters are treated with an alcoholic potassium hydroxide (B78521) (KOH) solution.
-
Caveat: This process can degrade astaxanthin into astacene, leading to inaccurate results for total astaxanthin if not performed carefully.[6] Enzymatic hydrolysis using cholesterol esterase is a milder alternative that can prevent degradation.[13][14]
Caption: Workflow for the extraction and analysis of astaxanthin esters.
Astaxanthin Biosynthesis Pathway
The biosynthesis of astaxanthin in organisms like microalgae and yeast begins with the common carotenoid precursor, β-carotene. The pathway involves two key enzymatic steps: hydroxylation and ketolation.
-
Hydroxylation: The enzyme β-carotene hydroxylase (CrtZ) adds hydroxyl (-OH) groups to the β-ionone rings of β-carotene, forming zeaxanthin.
-
Ketolation: The enzyme β-carotene ketolase (CrtW or BKT) adds keto (C=O) groups to the rings, converting the intermediates into astaxanthin.[15]
The exact sequence and intermediates can vary between organisms.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin for the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Marine-Derived Astaxanthin: Molecular Mechanisms, Biomedical Applications, and Roles in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedican.com [biomedican.com]
- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 12. nutritionaloutlook.com [nutritionaloutlook.com]
- 13. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
- 14. lcms.cz [lcms.cz]
- 15. Optimization of microbial cell factories for astaxanthin production: Biosynthesis and regulations, engineering strategies and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Astaxanthin Dipalmitate Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798) is a keto-carotenoid pigment known for its potent antioxidant properties, which are significantly greater than those of other carotenoids like β-carotene and zeaxanthin.[1] In nature, particularly in sources like the microalga Haematococcus pluvialis, astaxanthin is predominantly found esterified with fatty acids, forming monoesters and diesters.[2][3] Astaxanthin dipalmitate is a common diester form, valued for its increased stability. Accurate quantification of this compound is crucial for quality control in nutraceuticals, cosmetics, and aquaculture feeds, as well as for research in pharmacology and drug development.
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of astaxanthin. Due to the complexity and commercial unavailability of pure this compound standards, the standard and widely accepted methodology involves a hydrolysis (saponification) step to convert all astaxanthin esters into the free astaxanthin form, which is then quantified.[2][4][5][6]
Principle of the Method
The method involves two primary stages. First, the sample containing this compound is subjected to enzymatic or chemical hydrolysis to de-esterify the molecule, yielding free astaxanthin.[2][6] The most common approach is enzymatic hydrolysis using cholesterol esterase, which offers mild conditions and high specificity.[2][6] Following hydrolysis, the liberated free astaxanthin is extracted and quantified using an RP-HPLC system with a photodiode array (PDA) or UV-Vis detector.[5][6] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified standard of all-trans-astaxanthin.
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.
-
Analytical Column: C18 or C30 reversed-phase column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm).[6] The C30 phase is often preferred for its superior ability to separate carotenoid isomers.[7]
-
Reagents & Solvents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Methyl tert-butyl ether (MTBE, HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Acetone (HPLC Grade)
-
Hexane (B92381) (HPLC Grade)
-
Ethanol
-
Water (Ultrapure)
-
Tris(hydroxymethyl)aminomethane
-
Cholesterol Esterase (from Pseudomonas sp.)
-
Butylated hydroxytoluene (BHT)
-
All-trans-astaxanthin certified reference standard
-
-
Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, water bath, rotary evaporator.
2. Preparation of Solutions
-
BHT-Acetone Solution (0.1%): Dissolve 0.5 g of BHT in 500 mL of acetone. Store protected from light. This solution is used to prevent the oxidative degradation of astaxanthin.[6]
-
Tris-HCl Buffer (50 mM, pH 7.0): Dissolve 0.606 g of tris(hydroxymethyl)aminomethane in 90 mL of deionized water. Adjust the pH to 7.0 with hydrochloric acid and bring the final volume to 100 mL.[6]
-
Cholesterol Esterase Solution (8 U/mL): Dissolve the appropriate amount of cholesterol esterase in the 50 mM Tris-HCl buffer to achieve a final concentration of 8 U/mL. Prepare this solution fresh before use.[6]
3. Standard Curve Preparation
-
Stock Standard Solution (~1000 µg/mL): Accurately weigh approximately 10 mg of all-trans-astaxanthin reference standard into a 10-mL volumetric flask. Dissolve and dilute to volume with the 0.1% BHT-acetone solution. Store this stock solution under freezing conditions in the dark.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1% BHT-acetone to achieve concentrations ranging from 0.1 to 50 µg/mL.[6]
-
Calibration Curve: Inject 20 µL of each working standard into the HPLC system. Plot a graph of peak area versus concentration to generate the standard curve.[6]
4. Sample Preparation (Hydrolysis and Extraction)
Note: All sample preparation steps should be performed under dim light to prevent photo-degradation of astaxanthin.[6]
-
Weighing: Accurately weigh a sample amount equivalent to approximately 1-2 mg of astaxanthin into a centrifuge tube.
-
Initial Extraction: Add 10 mL of a hexane/ethanol mixture (1:1 v/v) to the sample. Vortex vigorously for 1 minute and sonicate for 10 minutes.
-
Hydrolysis: Add 1 mL of the freshly prepared Cholesterol Esterase solution (8 U/mL) to the tube.[6]
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes to ensure complete de-esterification.
-
Phase Separation: After incubation, add 5 mL of ultrapure water and vortex for 30 seconds. Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper hexane layer containing the free astaxanthin and transfer it to a clean tube.
-
Re-extraction: Repeat the extraction process on the lower aqueous layer twice more with 5 mL of hexane each time to ensure complete recovery.
-
Drying: Pool all hexane extracts and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 2 mL) of 0.1% BHT-acetone. Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.[6]
5. HPLC Operating Conditions
The following table summarizes various chromatographic conditions reported for astaxanthin analysis. Method 1 is a recommended starting point for the analysis of hydrolyzed this compound.
| Parameter | Method 1 (Gradient)[3][6] | Method 2 (Isocratic)[8] | Method 3 (Isocratic)[7][9] |
| Column | YMC Carotenoid C30, 5 µm, 4.6 x 250 mm | Inertsil ODS C18, 5 µm, 4.6 x 250 mm | C18 Column |
| Mobile Phase A | Methanol | Water | Methanol / Water / Acetonitrile / Dichloromethane |
| Mobile Phase B | MTBE | Acetonitrile | (70:4:13:13, v/v/v/v) |
| Gradient/Isocratic | Gradient | Isocratic (30:70, v/v) | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | Ambient | 25°C |
| Injection Volume | 20 µL | 20 µL | 10 µL |
| Detection λ | 478 nm | 478 nm[10][8] | 480 nm[7][9] |
| Run Time | ~25 min | ~10 min | ~20 min |
6. Quantification
Calculate the concentration of astaxanthin in the prepared sample solution (C) in µg/mL using the linear regression equation from the standard curve.
The total amount of astaxanthin in the original sample (mg/g) is calculated using the following formula:
Amount (mg/g) = (C × V) / (M × 1000)
Where:
-
C = Concentration of astaxanthin in the sample solution (µg/mL)
-
V = Final volume of the reconstituted sample (mL)
-
M = Weight of the initial sample (g)
Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
This application note provides a comprehensive and reliable HPLC method for the quantification of this compound in various samples. By incorporating an enzymatic hydrolysis step, the method allows for the accurate measurement of total astaxanthin content, expressed as the free form, which is the industry-standard approach. The detailed protocol for sample preparation, standard handling, and chromatographic conditions ensures reproducibility and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.
References
- 1. Preparative Isolation and Characterization of Impurities of Astaxanthin by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
- 5. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: UHPLC Analysis of Astaxanthin Isomers and Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798) (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a high-value ketocarotenoid known for its potent antioxidant properties, which are significantly higher than those of β-carotene and vitamin E.[1][2] It finds applications in the nutraceutical, cosmetic, food, and pharmaceutical industries.[3] In nature, particularly in sources like the microalga Haematococcus pluvialis, astaxanthin primarily exists as a complex mixture of mono- and di-esters of various fatty acids.[1][4] Furthermore, its polyene chain structure gives rise to geometric isomers, predominantly the stable all-trans form and several cis isomers (e.g., 9-cis, 13-cis).[1][5][6]
The specific isomeric and ester profiles can influence the bioavailability and biological activity of astaxanthin. Therefore, accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of astaxanthin isomers and esters in raw materials and finished products. Ultra-High-Performance Liquid Chromatography (UHPLC) offers a rapid and high-resolution approach for this purpose.
This application note provides detailed protocols for the extraction, de-esterification (saponification), and UHPLC analysis of astaxanthin isomers from complex matrices.
Principle of Analysis
The analysis of astaxanthin involves several key steps. First, the carotenoids are extracted from the source material using organic solvents. Since natural astaxanthin is mostly esterified, a de-esterification step is necessary to quantify total astaxanthin and to analyze the geometric isomers of the free form.[7][8] This is typically achieved through alkaline saponification or enzymatic hydrolysis.[8][9]
Following sample preparation, the extract is analyzed by reversed-phase UHPLC. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is often employed to effectively separate the various isomers and any remaining esters within a short analysis time.[1][10] Detection is typically performed using a photodiode array (PDA) or UV-Vis detector at the maximum absorbance wavelength for astaxanthin, which is around 474-480 nm.[11][12]
Experimental Protocols
3.1 Protocol 1: Extraction of Astaxanthin from Algal Biomass
This protocol is optimized for dried Haematococcus pluvialis biomass.
-
Homogenization: Weigh approximately 50-100 mg of freeze-dried algal biomass into a tissue homogenizer or a bead-beater tube.
-
Solvent Addition: Add 10 mL of a solvent mixture, such as dichloromethane (B109758) and methanol (B129727) (25:75, v/v).[10]
-
Extraction: Homogenize the sample thoroughly until the cell debris becomes almost colorless. To prevent degradation, perform this step under dim light and on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 5-10 minutes to pellet the cell debris.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the pigment extract.
-
Re-extraction: Repeat the extraction process (steps 2-5) at least two more times on the pellet to ensure complete recovery of the pigments.
-
Pooling and Storage: Pool all the supernatant fractions. The resulting pigment extract can be used directly for UHPLC analysis of the ester profile or for the de-esterification protocol below. Store extracts at -20°C under a nitrogen atmosphere.[10]
3.2 Protocol 2: De-esterification (Saponification)
To analyze total astaxanthin and its geometric isomers, the fatty acid esters must be hydrolyzed. Two common methods are provided below. Enzymatic hydrolysis is generally milder and may prevent isomer degradation.[8]
Option A: Alkaline Saponification
-
Reagent Preparation: Prepare a 0.1 M solution of sodium hydroxide (B78521) (NaOH) in methanol.
-
Reaction Setup: To four volumes of the pigment extract (from Protocol 3.1), add one volume of the 0.1 M methanolic NaOH solution.[2]
-
Incubation: Keep the mixture overnight (approximately 12 hours) at a low temperature (e.g., 5°C) under a nitrogen atmosphere in complete darkness to minimize degradation and isomerization.[2]
-
Neutralization & Extraction: After incubation, neutralize the reaction by adding a suitable buffer or diluted acid. Extract the free astaxanthin into an organic solvent like hexane (B92381) or diethyl ether.
-
Washing & Drying: Wash the organic phase with water to remove salts. Dry the solvent using anhydrous sodium sulfate, then evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetone (B3395972) or the initial mobile phase) for UHPLC analysis.
Option B: Enzymatic Hydrolysis
-
Sample Preparation: Evaporate a known volume of the pigment extract to dryness under nitrogen. Reconstitute the residue in 2 mL of acetone.
-
Enzyme Solution: Prepare a 0.05 M Tris-HCl buffer (pH 7.0) containing 4 U/mL of cholesterol esterase.[7]
-
Reaction: Mix the 2 mL of acetone solution with 2 mL of the enzyme solution.
-
Incubation: Incubate the mixture at 37°C for 60-90 minutes.[8]
-
Extraction: Stop the reaction by adding hexane or another suitable organic solvent and vortexing. Centrifuge to separate the phases.
-
Final Preparation: Collect the organic phase, evaporate it to dryness under nitrogen, and reconstitute the residue in a known volume of solvent for UHPLC injection.
3.3 Protocol 3: UHPLC Analysis
The following parameters provide a robust starting point for the separation of astaxanthin isomers. Method optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| UHPLC System | Acquity UPLC H-Class or similar |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Methanol:Acetonitrile:Water (85:5.5:9.5, v/v/v) |
| Mobile Phase B | Dichloromethane |
| Gradient Elution | 0-2 min: 0% B; 2-8 min: 0-25% B; 8-10 min: 25% B; 10-10.1 min: 25-0% B; 10.1-12 min: 0% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C[11][12] |
| Injection Volume | 1 - 5 µL |
| Detector | Photodiode Array (PDA) or UV-Vis |
| Detection Wavelength | 476 nm[13] |
| Run Time | ~12 minutes |
Note: The use of chlorinated solvents like dichloromethane may require a compatible UHPLC system. Alternative gradients using mobile phases like methanol, acetonitrile, and water are also common.[10][14][15]
Data Presentation
After analysis, peaks are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. The cis-isomers typically elute earlier than the all-trans isomer in reversed-phase chromatography.
Table 1: Typical Retention Order for Astaxanthin Isomers on a C18 Column
| Compound | Typical Elution Order | Expected Retention Time Range (min) |
| 13-cis-Astaxanthin | 1 | 7.5 - 8.5 |
| 9-cis-Astaxanthin | 2 | 8.5 - 9.5 |
| all-trans-Astaxanthin | 3 | 9.5 - 10.5 |
Note: Absolute retention times will vary based on the specific UHPLC system, column chemistry, and mobile phase composition. The table reflects the common elution order.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to final data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a novel approach based on ultrasonic-assisted enzymatic extraction and RP-UHPLC for simultaneous determination of astaxanthin isomers and alpha-tocopherol in Haematococcuspluvialis derived supplements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic efficiency and isomerization during de-esterification of natural astaxanthin esters by saponification and enzymolysis | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 9. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Determination of astaxanthin in feeds using high performance liqu...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Extraction of Astaxanthin Dipalmitate from Microalgae
Introduction
Astaxanthin (B1665798) (3,3'-dihydroxy-β,β-carotene-4,4'-dione) is a high-value ketocarotenoid renowned for its potent antioxidant properties, finding extensive applications in the nutraceutical, cosmetic, pharmaceutical, and aquaculture industries.[1][2] The freshwater microalga Haematococcus pluvialis is recognized as the richest natural source of astaxanthin, capable of accumulating it up to 4% of its dry weight under stress conditions such as high light, salt stress, or nutrient deprivation.[3] In H. pluvialis, astaxanthin is primarily accumulated in its esterified forms (monoesters and diesters), with dipalmitate being a significant component of the diester fraction. These esters are more stable than the free form. The extraction of astaxanthin from H. pluvialis presents a challenge due to the thick and resilient cell wall of the algal cysts (aplanospores), which necessitates efficient cell disruption and extraction techniques.[4]
This document provides detailed methodologies and protocols for the extraction of astaxanthin dipalmitate from microalgae, intended for researchers, scientists, and professionals in drug development.
Astaxanthin Biosynthesis Pathway in Haematococcus pluvialis
In H. pluvialis, astaxanthin synthesis is a protective response to environmental stress.[5] The biosynthesis occurs within the chloroplasts and begins with isopentenyl pyrophosphate (IPP).[1] Through a series of enzymatic steps, IPP is converted to β-carotene. The final and rate-limiting steps involve the conversion of β-carotene to astaxanthin, catalyzed by β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b).[1][5] The pathway in H. pluvialis preferentially involves the addition of keto groups to β-carotene to form canthaxanthin, which is then hydroxylated to produce astaxanthin.[5]
Extraction Methodologies
The robust cell wall of H. pluvialis cysts makes direct solvent extraction inefficient.[4][6] Therefore, a pre-treatment step for cell disruption is crucial. Common methods include bead milling, high-pressure homogenization, and lyophilization (freeze-drying).[7][8] Following cell disruption, various techniques can be employed for extraction.
1. Conventional Solvent Extraction: This method involves the use of organic solvents to solubilize astaxanthin from the disrupted biomass. The choice of solvent is critical for extraction efficiency.
2. Supercritical Fluid Extraction (SFE): Supercritical CO2 (scCO2) is a widely used green solvent for astaxanthin extraction.[9] Its properties can be tuned by changing pressure and temperature. The low polarity of scCO2 can be modified by adding a co-solvent, such as ethanol (B145695), to enhance the extraction of more polar compounds like astaxanthin.[9][10][11]
3. Enzyme-Assisted Extraction (EAE): This technique utilizes enzymes like cellulase (B1617823) and pectinase (B1165727) to hydrolyze the polysaccharides in the microalgal cell wall, facilitating the release of intracellular components.[12][13] EAE is performed under mild conditions, which helps in preserving the bioactivity of astaxanthin.[14]
4. Other Advanced Methods:
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[14]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and biomass, leading to cell rupture and release of astaxanthin.[14]
Data Presentation
Table 1: Comparison of Solvents for Astaxanthin Extraction
| Solvent System | Microalgae | Astaxanthin Yield/Recovery | Reference |
|---|---|---|---|
| Acetone (B3395972) | H. pluvialis | ~100% recovery after HCl pretreatment | [14] |
| Ethanol (90%) | Microalgae | Effective, optimal at 60°C | [7] |
| Methyl tert-butyl ether (MTBE) | H. pluvialis | 54.7 mg/g DW (Total Astaxanthin) | [15] |
| Hexane-Isopropanol (HEX-IPA) | H. pluvialis | 54.5 mg/g DW (Total Astaxanthin) | [15] |
| Ethyl Acetate (B1210297) | H. pluvialis (Zoospores) | 85% yield in shake-flask | [6][11] |
| D-limonene | H. pluvialis | Satisfactory recovery, food-grade |[16] |
Table 2: Supercritical CO2 (scCO2) Extraction Parameters and Efficiency
| Pressure (bar) | Temperature (°C) | Co-solvent | Recovery/Yield | Reference |
|---|---|---|---|---|
| 550 | 50 | None | 98.6% Astaxanthin recovery | [17][18] |
| 300 | 60 | 10% Ethanol | 92% Total Carotenoid recovery | [11] |
| 80 | 55 | Ethanol | Full recovery in minutes | [10] |
| 200-350 | 40-70 | 0-13% Ethanol | Ethanol content was the most significant factor |[9] |
Table 3: Enzyme-Assisted Extraction Conditions and Yields
| Enzyme | Conditions | Astaxanthin Yield | Reference |
|---|---|---|---|
| Pectinase | 0.08% enzyme, pH 4.5, 55°C, 3h | 75.30% | [12][13] |
| Cellulase | 1.0% enzyme, pH 5.0, 45°C, 6h | 67.15% |[12][13] |
Experimental Protocols
Protocol 1: Cell Disruption and Solvent Extraction
This protocol describes a standard method using a solvent for extraction after mechanical cell disruption.
1. Materials and Equipment:
-
Freeze-dried H. pluvialis biomass
-
Bead mill or high-pressure homogenizer
-
Acetone (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vortex mixer
-
Spectrophotometer or HPLC system
2. Cell Disruption (Bead Milling):
-
Weigh 1 g of freeze-dried H. pluvialis biomass.
-
Place the biomass in a milling chamber with an equal volume of glass beads (e.g., 0.5 mm diameter).
-
Mill the sample for 10-15 minutes or until microscopic examination confirms >95% cell disruption.
3. Solvent Extraction:
-
Transfer the disrupted biomass to a 50 mL centrifuge tube.
-
Add 20 mL of acetone.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Incubate the mixture in the dark at room temperature for 1 hour, with intermittent vortexing every 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the cell debris.
-
Carefully decant the supernatant (containing astaxanthin) into a clean round-bottom flask.
-
Repeat the extraction (steps 2-6) on the pellet with fresh acetone until the pellet becomes colorless.
-
Pool all the acetone extracts.
4. Solvent Removal:
-
Concentrate the pooled extract using a rotary evaporator at a temperature below 40°C to obtain the astaxanthin oleoresin.
-
Store the oleoresin at -20°C under a nitrogen atmosphere to prevent degradation.
Protocol 2: Supercritical CO2 (scCO2) Extraction
This protocol outlines the extraction of astaxanthin using scCO2 with an ethanol co-solvent.
1. Materials and Equipment:
-
Disrupted, freeze-dried H. pluvialis biomass
-
Supercritical fluid extraction system
-
Liquid CO2 (food grade)
-
Ethanol (absolute)
-
Extraction vessel
2. Procedure:
-
Accurately weigh approximately 5-10 g of disrupted, dried biomass and pack it into the extraction vessel.
-
Set the system parameters. A recommended starting point is:
-
Pressure: 300 bar
-
Temperature: 60°C
-
CO2 flow rate: 2 L/min (gaseous)
-
Co-solvent (Ethanol) flow rate: 10% of the CO2 flow rate[11]
-
-
Pressurize the system with CO2 and begin the extraction process.
-
Collect the extract from the separator vessel. The extraction is typically run for 2-4 hours or until the extract leaving the separator is colorless.
-
Depressurize the system slowly.
-
The collected extract will be a mixture of astaxanthin oleoresin and ethanol. Remove the ethanol using a rotary evaporator to obtain the final product.
Protocol 3: Enzyme-Assisted Extraction (EAE)
This protocol uses pectinase for the enzymatic degradation of the cell wall prior to solvent extraction.
1. Materials and Equipment:
-
H. pluvialis biomass (wet or rehydrated)
-
Pectinase enzyme
-
pH meter and buffer solutions (e.g., citrate (B86180) buffer)
-
Shaking water bath or incubator
-
Ethyl acetate
-
Centrifuge
2. Enzymatic Hydrolysis:
-
Prepare a 5% (w/v) slurry of H. pluvialis biomass in a suitable buffer (e.g., citrate buffer).
-
Adjust the pH of the slurry to 4.5.[12]
-
Add pectinase to the slurry at a concentration of 0.08% (w/w of biomass).[12]
-
Incubate the mixture in a shaking water bath at 55°C for 3 hours.[12]
-
After incubation, deactivate the enzyme by heating the slurry to 90°C for 10 minutes.
3. Solvent Extraction:
-
Cool the slurry to room temperature.
-
Add an equal volume of ethyl acetate to the slurry.
-
Mix vigorously for 15 minutes to extract the astaxanthin into the organic phase.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the phases.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction on the aqueous layer until the solvent layer is clear.
-
Pool the organic extracts and remove the solvent using a rotary evaporator.
Protocol 4: Quantification of Astaxanthin by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of astaxanthin and its esters.[19]
1. Materials and Equipment:
-
HPLC system with a PDA or UV/Vis detector
-
C18 reverse-phase column
-
Astaxanthin standard (analytical grade)
-
Mobile phase solvents (e.g., methanol, acetonitrile (B52724), water, t-butylmethylether)[20]
-
Acetone (for sample preparation)
2. Sample and Standard Preparation:
-
Standard Curve: Prepare a series of standard solutions of astaxanthin in acetone with known concentrations (e.g., 1 to 20 µg/mL).
-
Sample Preparation: Accurately weigh a small amount of the extracted oleoresin and dissolve it in a known volume of acetone. Dilute as necessary to fall within the range of the standard curve. Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18, 2.7 µm, 3.0 x 100 mm[21]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be used.[21]
-
Flow Rate: 0.5 mL/min[21]
-
Injection Volume: 5 µL[21]
-
Detector Wavelength: 474 nm (for astaxanthin)[21]
-
Column Temperature: 40°C[21]
4. Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Identify the astaxanthin peak based on the retention time of the standard. Note that different esters of astaxanthin will have different retention times. For total astaxanthin, a saponification step may be required to convert all esters to the free form.
-
Quantify the amount of astaxanthin in the sample by comparing its peak area to the standard curve. The concentration is then used to calculate the total astaxanthin content in the original biomass (e.g., in mg of astaxanthin per g of dry biomass).
References
- 1. digitalcommons.usm.maine.edu [digitalcommons.usm.maine.edu]
- 2. Astaxanthin from Haematococcus pluvialis: processes, applications, and market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of Astaxanthin Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and separation of astaxanthin with the help of pre-treatment of Haematococcus pluvialis microalgae biomass using aqueous two-phase systems based on deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct extraction of astaxanthin from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Astaxanthin Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low pressure supercritical CO2 extraction of astaxanthin from Haematococcus pluvialis demonstrated on a microfluidic chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct extraction of astaxanthin from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-assisted extraction of astaxanthin from Haematococcus pluvialis and its stability and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-assisted extraction of astaxanthin from Haematococcus pluvialis and its stability and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Mild Extraction Methods for the Efficient Recovery of Astaxanthin, a Strong Food Antioxidant Carotenoid from Microalgae | Chemical Engineering Transactions [cetjournal.it]
- 17. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nutritionaloutlook.com [nutritionaloutlook.com]
- 20. lcms.cz [lcms.cz]
- 21. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
Supercritical CO2 Extraction of Astaxanthin Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of astaxanthin (B1665798) esters using supercritical carbon dioxide (SC-CO2). The information compiled herein is intended to guide researchers, scientists, and professionals in the field of drug development in the efficient and high-purity extraction of astaxanthin from various biological sources.
Introduction
Astaxanthin, a keto-carotenoid, is a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries.[1][2] Its applications are vast, ranging from dietary supplements to potential therapeutic agents for conditions associated with oxidative stress.[1] Supercritical CO2 extraction has emerged as a green and efficient technology for isolating astaxanthin, offering high purity and preserving the bioactivity of this temperature-sensitive compound.[1][2][3] This method utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for effective penetration into the raw material and selective dissolution of astaxanthin esters.[1] The primary natural sources for commercial astaxanthin production are the microalga Haematococcus pluvialis and crustacean waste, such as that from shrimp.[4][5][6]
Data Presentation: Quantitative Extraction Parameters
The efficiency of astaxanthin extraction via SC-CO2 is influenced by several key parameters, including pressure, temperature, CO2 flow rate, and the use of co-solvents. The following tables summarize quantitative data from various studies, providing a comparative overview of extraction conditions and their resulting yields and purities.
Table 1: Supercritical CO2 Extraction of Astaxanthin from Haematococcus pluvialis
| Pressure (bar/MPa) | Temperature (°C) | CO2 Flow Rate | Co-solvent (Ethanol) | Astaxanthin Yield/Recovery | Astaxanthin Concentration/Purity | Reference |
| 200 - 550 bar | 40 - 80 °C | 2 - 4 mL/min | 1.67 - 7.5% (v/v) | Up to 77.9% extracted | Up to 12.3% in extract | |
| 500 bar (50 MPa) | 50 °C | 2 and 4 L/min | Not specified | ~80% recovery | 84 ± 6 mg/g extract | [4][7] |
| 550 bar | 50 °C | 3.62 g/min | Not specified | 98.6% recovery | ~83% purity | [3][8] |
| 400 bar | 50 °C | 3.62 g/min | Not specified | ~70% recovery in 20 min | Not specified | [3] |
| 550 bar | 68 °C | Not specified | 9% (w/w) | 67.5 ± 3.7% | Not specified | [9] |
| 300 - 500 bar | 40 - 60 °C | Not specified | 1, 5, 10, 15 vol.% | Up to 90% | Concentration increased 4-10 times with pressure gradient |
Table 2: Supercritical CO2 Extraction of Astaxanthin from Shrimp Waste
| Pressure (bar) | Temperature (°C) | CO2 Flow Rate | Co-solvent | Astaxanthin Yield/Concentration | Reference |
| 300 | 60 | 6 mL/min | Not specified | 0.52 µg/g | [10][11] |
| 400 | 55 | Not specified | None | ~23 mg/kg | [5] |
| 400 | 55 | Not specified | 5% Ethanol (B145695) | Concentration in extract nearly doubled | [5] |
| 400 | 55 | Not specified | Sunflower oil methyl ester | ~35 mg/kg | [5] |
| 150 - 250 | 40 - 80 | 1 - 3 mL/min | 15% (v/v) Ethanol | 58.50 ± 2.62 μg/g (complex), 12.20 ± 4.16 μg/g (free) | [12] |
Experimental Protocols
The following protocols are generalized methodologies based on common practices reported in the literature for the SC-CO2 extraction of astaxanthin esters. Researchers should optimize these parameters based on their specific equipment and raw material characteristics.
Protocol 1: Extraction from Haematococcus pluvialis
Objective: To extract astaxanthin esters from dried H. pluvialis biomass.
Materials and Equipment:
-
Dried H. pluvialis biomass (cell wall disrupted for higher efficiency)[13]
-
Supercritical fluid extraction (SFE) system
-
High-purity CO2
-
Co-solvent (e.g., food-grade ethanol)[13]
-
Collection vessel
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Biomass Preparation: Ensure the H. pluvialis biomass is thoroughly dried and, for optimal results, subjected to a cell disruption method (e.g., bead milling, high-pressure homogenization) to break the rigid cell walls.[13]
-
Extractor Loading: Accurately weigh the prepared biomass and load it into the extraction vessel of the SFE system.
-
System Setup:
-
Extraction Process:
-
Begin pumping CO2 through the extraction vessel at a controlled flow rate (e.g., 2-4 mL/min).[4][13]
-
The supercritical CO2, with or without the co-solvent, will dissolve the astaxanthin esters from the biomass.
-
The extract-laden supercritical fluid then flows to a separator (collection vessel) where the pressure and/or temperature are reduced.
-
-
Fraction Collection: As the CO2 returns to a gaseous state in the separator, the astaxanthin extract precipitates and is collected.
-
Analysis: Quantify the astaxanthin content in the extract using spectrophotometry or HPLC.
Protocol 2: Extraction from Shrimp Waste
Objective: To extract astaxanthin esters from dried shrimp processing waste.
Materials and Equipment:
-
Dried and ground shrimp waste
-
Supercritical fluid extraction (SFE) system
-
High-purity CO2
-
Collection vessel
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Raw Material Preparation: The shrimp waste should be freeze-dried or oven-dried to a low moisture content and then ground to a fine powder to increase the surface area for extraction.
-
Extractor Loading: Load a known quantity of the powdered shrimp waste into the extraction vessel.
-
System Setup:
-
Extraction Process:
-
Extract Collection: The precipitated astaxanthin-rich oleoresin is collected from the separator.
-
Analysis: Determine the concentration and purity of astaxanthin in the collected extract using appropriate analytical techniques.
Visualizations: Diagrams of Experimental Workflow
The following diagrams illustrate the logical flow of the supercritical CO2 extraction process for astaxanthin.
Caption: Workflow for Supercritical CO2 Extraction of Astaxanthin.
Caption: Key Parameters Influencing SC-CO2 Extraction Outputs.
References
- 1. Supercritical carbon dioxide extraction of astaxanthin. [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of CO2 Flow Rate on the Extraction of Astaxanthin and Fatty Acids from Haematococcus pluvialis Using Supercritical Fluid Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supercritical carbon dioxide extraction of astaxanthin from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valorization of Fermented Shrimp Waste with Supercritical CO2 Conditions: Extraction of Astaxanthin and Effect of Simulated Gastrointestinal Digestion on Its Antioxidant Capacity [mdpi.com]
- 11. Valorization of Fermented Shrimp Waste with Supercritical CO2 Conditions: Extraction of Astaxanthin and Effect of Simulated Gastrointestinal Digestion on Its Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Optimisation of supercritical fluid extraction of astaxanthin from Penaeus monodon waste using ethanol-modified carbon dioxide | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-solvent selection for supercritical fluid extraction of astaxanthin and other carotenoids from Penaeus monodon waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Hydrolysis of Astaxanthin Dipalmitate to Free Astaxanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798) is a high-value keto-carotenoid renowned for its potent antioxidant properties, exceeding those of vitamin E and β-carotene.[1][2] In its primary natural source, the microalga Haematococcus pluvialis, astaxanthin predominantly exists as a mixture of mono- and di-esters of various fatty acids, including palmitate.[2][3] For many analytical, nutraceutical, and pharmaceutical applications, conversion to the free astaxanthin form is necessary.[3][4] While chemical saponification can achieve this, it often employs harsh alkaline conditions that can lead to the degradation and isomerization of the astaxanthin molecule, resulting in lower yields and the formation of undesirable by-products.[4][5]
Enzymatic hydrolysis, utilizing catalysts such as lipases and cholesterol esterases, presents a milder, more specific, and efficient alternative.[4][6] This method operates under physiological conditions of temperature and pH, minimizing astaxanthin degradation and preserving its native all-trans configuration, thereby ensuring higher recovery and purity of the final product.[4] This application note provides detailed protocols for the enzymatic hydrolysis of astaxanthin esters and the subsequent quantification of free astaxanthin using High-Performance Liquid Chromatography (HPLC).
Principle
The enzymatic hydrolysis of astaxanthin dipalmitate relies on the catalytic action of a lipase (B570770) or esterase. The enzyme selectively cleaves the ester bonds linking the fatty acid (palmitic acid) moieties to the hydroxyl groups at the C3 and C3' positions of the astaxanthin molecule. This reaction, conducted in an aqueous buffer system, releases free astaxanthin and free fatty acids as the primary products. The efficiency of the hydrolysis is dependent on several factors, including the choice of enzyme, pH, temperature, reaction time, and effective emulsification of the lipophilic substrate in the aqueous medium.
Caption: Enzymatic conversion of this compound to free astaxanthin.
Materials and Reagents
3.1 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Centrifuge
-
Thermostatic water bath or incubator with agitation
-
Vortex mixer
-
pH meter
-
Ultrasonic bath
-
Rotary evaporator (optional)
-
SPE columns (optional for purification)
3.2 Chemicals and Reagents
-
Astaxanthin ester extract (from H. pluvialis) or purified this compound
-
Free Astaxanthin analytical standard (Sigma-Aldrich or similar)
-
Lipase (e.g., from Penicillium cyclopium, Candida rugosa, Pseudomonas aeruginosa) or Cholesterol Esterase[4][7][8]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Emulsifier (e.g., Tween 80)[7]
-
Organic solvents (HPLC grade): Acetone (B3395972), Hexane (B92381), Methanol, Acetonitrile, Dichloromethane[9][10]
-
Deionized water
-
Nitrogen gas for solvent evaporation
Experimental Protocols
4.1 Protocol 1: Preparation of Astaxanthin Ester Substrate Note: This protocol assumes the starting material is a commercially available astaxanthin oil extract from H. pluvialis, which is rich in astaxanthin esters.
-
Accurately weigh a known amount of the astaxanthin oil extract.
-
Dissolve the oil in a suitable organic solvent (e.g., acetone or a hexane/acetone mixture) to create a stock solution of a known concentration.
-
Determine the initial total carotenoid and astaxanthin ester content of the stock solution via spectrophotometry or a preliminary HPLC run, if necessary. This will serve as the baseline for calculating hydrolysis efficiency.
4.2 Protocol 2: Enzymatic Hydrolysis of Astaxanthin Esters This protocol is a general guideline. Optimal conditions may vary depending on the specific enzyme used (see Table 1).
-
Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a screw-capped test tube), prepare the substrate emulsion. For a typical reaction, combine:
-
Vortex or sonicate the mixture thoroughly to form a stable emulsion.
-
Pre-incubation: Pre-heat the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 28-37°C) in a shaking water bath.[4][7]
-
Enzyme Addition: Add the selected enzyme. The required amount depends on its activity. A dosage of approximately 4.6 U/µg of total carotenoids has been reported for P. cyclopium lipase.[7] For cholesterol esterase, 1.0 to 2.0 units per sample can be effective.[5]
-
Incubation: Incubate the reaction mixture for the specified duration (e.g., 1 to 7 hours) with constant agitation (e.g., 180 rpm).[7][11] It is advisable to take time-course samples (e.g., at 0, 1, 2, 4, and 7 hours) to monitor the reaction progress.
-
Reaction Termination: Stop the reaction by adding an equal volume of a solvent like ethanol (B145695) or acetone, which denatures the enzyme.
-
Extraction: Extract the free astaxanthin and any remaining esters from the aqueous mixture. Add 2 volumes of hexane (or another non-polar solvent), vortex vigorously for 2 minutes, and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the astaxanthin. Repeat the extraction process on the aqueous phase twice more to ensure complete recovery.
-
Pool the organic extracts and dry them under a stream of nitrogen.
-
Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., acetone or the HPLC mobile phase) for analysis.
Caption: General workflow for the enzymatic hydrolysis of astaxanthin esters.
4.3 Protocol 3: HPLC Quantification of Free Astaxanthin
-
Sample Preparation: Filter the re-dissolved sample from Protocol 2 (step 10) through a 0.45 µm syringe filter before injection.[12]
-
Chromatographic Conditions: Inject the sample into the HPLC system. While conditions must be optimized, typical parameters are provided in Table 2. The key is to achieve baseline separation between free astaxanthin and its mono- and di-ester forms.
-
Detection: Monitor the elution profile at the maximum absorbance wavelength for astaxanthin, which is typically between 470 and 480 nm.[10][13]
-
Quantification:
-
Prepare a calibration curve using an analytical standard of free all-trans-astaxanthin of known concentrations.
-
Identify the peak corresponding to free astaxanthin in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration of free astaxanthin in the sample based on the peak area and the calibration curve.
-
The hydrolysis conversion rate can be calculated as: Conversion (%) = (moles of free astaxanthin produced / initial moles of astaxanthin esters) x 100
-
Data Presentation
Table 1: Comparison of Enzymes for Astaxanthin Ester Hydrolysis
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Time for Max. Yield | Hydrolysis/Recovery Rate | Reference |
| Alkaline Lipase | Penicillium cyclopium | 7.0 | 28 | 7 h | 63.2% Recovery | [7] |
| Lipase-YH (recombinant) | Pichia pastoris | 7.0 | 30 | 1 h | ~96% Hydrolysis | [11] |
| Lipase | Pseudomonas aeruginosa | - | 30 | 68 h | 89.3% Conversion | [8] |
| GDSL Hydrolase | Bacillus subtilis | 9.0 | 45 | 12 h | 96.29% Hydrolysis | [6] |
| Cholesterol Esterase | Bovine Pancreas | 7.0 | 37 | 60 min | Complete Hydrolysis | [4] |
Table 2: Typical HPLC Parameters for Astaxanthin Analysis
| Parameter | Description | Reference |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | Isocratic: Water:Acetonitrile (30:70 v/v) | [9] |
| Isocratic: Acetonitrile:Methanol (70:30 v/v) | [10] | |
| Gradient: Methanol, t-butylmethylether, aqueous phosphoric acid | [3] | |
| Flow Rate | 1.0 mL/min | [9][10] |
| Detection Wavelength | 478 nm (or λmax between 470-480 nm) | [9][10] |
| Column Temperature | 30°C | [10] |
Troubleshooting
-
Low Hydrolysis Rate:
-
Cause: Ineffective emulsification. Solution: Increase sonication/vortexing time or optimize the concentration of the emulsifier (e.g., Tween 80).
-
Cause: Sub-optimal enzyme activity. Solution: Verify the pH and temperature of the reaction. Use a fresh batch of enzyme or perform an activity assay.
-
-
Poor HPLC Peak Shape/Resolution:
-
Cause: Sample overload. Solution: Dilute the sample before injection.
-
Cause: Inappropriate mobile phase. Solution: Adjust the solvent ratios or switch to a gradient elution method to better separate the lipophilic esters from the free astaxanthin.
-
-
Astaxanthin Degradation (indicated by extra peaks):
-
Cause: Exposure to light or excessive heat. Solution: Perform all steps in dim light and avoid temperatures higher than recommended. Store extracts and standards at low temperatures (-20°C) under an inert atmosphere.[14]
-
Conclusion
Enzymatic hydrolysis is a superior method for the de-esterification of this compound and other esters found in natural extracts. It offers high specificity, operates under mild conditions that preserve the integrity of the target molecule, and results in higher recovery rates compared to traditional chemical saponification.[4] The protocols outlined in this note provide a robust framework for researchers to efficiently produce and accurately quantify free astaxanthin, facilitating further research and development in the pharmaceutical and nutraceutical fields.
References
- 1. Extraction of Astaxanthin from Haematococcus pluvialis and Preparation of Astaxanthin Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Efficient heterologous expression of an alkaline lipase and its application in hydrolytic production of free astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-assisted extraction of astaxanthin from Haematococcus pluvialis and its stability and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Astaxanthin Dipalmitate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. In its natural form, particularly from sources like the microalga Haematococcus pluvialis, astaxanthin is often esterified with various fatty acids, including palmitic acid, forming astaxanthin monopalmitate and dipalmitate. Astaxanthin dipalmitate, due to its increased lipophilicity, may offer advantages in certain formulations and delivery systems. Its purification from crude extracts is a critical step for research and development. Column chromatography is a fundamental and widely used technique for the purification of carotenoids, including astaxanthin and its esters.
This document provides detailed application notes and protocols for the purification of this compound using column chromatography, based on established methods for astaxanthin and its esters.
Data Presentation: Comparison of Chromatographic Methods for Astaxanthin Purification
The following table summarizes various column chromatography methods used for the purification of astaxanthin and its esters from crude extracts. While specific data for this compound is limited in the literature, these examples provide a strong basis for method development.
| Stationary Phase | Mobile Phase System | Source Material/Starting Purity | Achieved Purity | Recovery Rate | Reference |
| Silica (B1680970) Gel | n-Hexane / Acetone (B3395972) (gradient) | Shrimp Shell Extract (0.34% purity) | 85.1% | Not Reported | [1] |
| Silica Gel | n-Hexane / Acetone | Phaffia rhodozyma extract (post-HSCCC) | 99.0% | Not Reported | [2][3] |
| C18 Reversed-Phase | Methanol (B129727) / Water (gradient) | Corynebacterium glutamicum Oleoresin | 100% (by HPLC) | 80% | [4][5] |
| C30 Reversed-Phase | Methanol / Methyl tert-butyl ether | Haematococcus pluvialis Extract | Not specified (separation of isomers and esters) | Not Reported | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-Hexane / Ethyl acetate (B1210297) / Ethanol / Water | Chlorococcum sp. Extract | 97% | Not Reported | [7][8] |
Experimental Protocols
Protocol 1: General Purification of Astaxanthin Esters using Silica Gel Column Chromatography
This protocol is a general method for the separation of astaxanthin esters from a crude extract. The separation is based on the polarity of the different components. Non-polar lipids and carotenes will elute first, followed by astaxanthin esters, and finally more polar compounds.
1. Materials and Reagents:
- Crude astaxanthin extract (dissolved in a minimal amount of hexane)
- Silica gel (60-120 mesh) for column chromatography
- n-Hexane (HPLC grade)
- Acetone (HPLC grade)
- Glass chromatography column
- Glass wool or fritted disc
- Sand (optional)
- Fraction collection tubes
- Rotary evaporator
2. Column Packing: a. Ensure the chromatography column is clean and dry. b. Place a small piece of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the stationary phase. A small layer of sand can be added on top of the glass wool. c. Prepare a slurry of silica gel in n-hexane. d. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Gently tap the column to dislodge any air bubbles. e. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading. f. Equilibrate the column by passing 2-3 column volumes of n-hexane through it. Do not let the column run dry.
3. Sample Loading: a. Dissolve the crude astaxanthin extract in a minimal volume of n-hexane. b. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette. c. Allow the sample to enter the silica gel bed completely.
4. Elution: a. Begin elution with 100% n-hexane to elute non-polar impurities like β-carotene.[9] b. Gradually increase the polarity of the mobile phase by adding acetone in a stepwise or linear gradient. A typical gradient could be:
- 100% n-Hexane
- 98:2 n-Hexane:Acetone
- 95:5 n-Hexane:Acetone
- 90:10 n-Hexane:Acetone
- 80:20 n-Hexane:Acetone[9] c. Astaxanthin esters will start to elute as the concentration of acetone increases. This compound, being less polar than the monopalmitate and free astaxanthin, will elute earlier. d. Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes.
5. Fraction Analysis: a. Monitor the separation visually by the color of the bands moving down the column. b. Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired this compound. c. Pool the pure fractions containing this compound.
6. Solvent Removal: a. Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to obtain the purified this compound.
Protocol 2: Purification of Astaxanthin using C18 Reversed-Phase Column Chromatography
This protocol is suitable for the purification of astaxanthin from an oleoresin or a partially purified extract. In reversed-phase chromatography, non-polar compounds are retained more strongly.
1. Materials and Reagents:
- Astaxanthin oleoresin or extract
- C18 silica gel for flash chromatography
- Methanol (HPLC grade)
- Water (HPLC grade)
- Flash chromatography system or glass column
- Fraction collection tubes
- Rotary evaporator
2. Column Packing and Equilibration: a. If using a pre-packed C18 cartridge, follow the manufacturer's instructions for equilibration. b. If packing a column, prepare a slurry of C18 silica gel in methanol and pack the column. c. Equilibrate the column with the initial mobile phase, for example, 90:10 methanol:water.[4]
3. Sample Loading: a. Dissolve the astaxanthin oleoresin in a minimal amount of methanol.[4] b. Load the sample onto the equilibrated C18 column.
4. Elution: a. Begin elution with a mobile phase of methanol and water, for example, a gradient starting from 90:10 methanol:water. b. Increase the concentration of methanol in the mobile phase to elute the astaxanthin. A gradient program could be:
- 0-8 min: Increase methanol concentration to 100%.[4]
- 8-25 min: Hold at 100% methanol.[4] c. Collect fractions as the red astaxanthin band elutes.
5. Fraction Analysis and Solvent Removal: a. Analyze the collected fractions by HPLC to determine the purity of astaxanthin. b. Pool the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Experimental Workflow
Below is a generalized workflow for the extraction and purification of this compound from a natural source like Haematococcus pluvialis.
Caption: Workflow for this compound Purification.
Important Considerations
-
Saponification: Many protocols for astaxanthin purification from natural sources include a saponification step (hydrolysis of esters) to yield free astaxanthin.[10][11] If the goal is to isolate this compound, this step should be avoided.
-
Stability: Astaxanthin and its esters are sensitive to light, heat, and oxygen. All purification steps should be carried out under dim light and, if possible, under an inert atmosphere (e.g., nitrogen). Solvents should be degassed, and the purified product should be stored at low temperatures in the dark.
-
Method Development: The provided protocols are general guidelines. The optimal stationary phase, mobile phase composition, and gradient will depend on the specific composition of the crude extract. Method development and optimization are crucial for achieving high purity and yield.
-
Analytical Monitoring: Frequent analysis of fractions by TLC or HPLC is essential to track the separation and to identify the fractions containing the target compound. A C18 or C30 HPLC column is suitable for analyzing the purity of astaxanthin esters.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and purification of astaxanthin from Phaffia rhodozyma by preparative high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 6. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of astaxanthin from the microalga Chlorococcum sp. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KR100465555B1 - A Process for Producing Astaxanthin - Google Patents [patents.google.com]
- 10. HKU Scholars Hub: Purification of trans-astaxanthin from a high-yielding astaxanthin ester-producing strain of the microalga Haematococcus pluvialis [hub.hku.hk]
- 11. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of 13 carotenoids by a simple C18 column-based ultra-high-pressure liquid chromatography method for carotenoid profiling in the astaxanthin-accumulating Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Comprehensive Analysis of Astaxanthin Esters
Audience: Researchers, scientists, and drug development professionals.
Abstract
Astaxanthin (B1665798), a potent antioxidant carotenoid, is predominantly found in nature in its esterified form, bound to one or two fatty acids. The analysis of these astaxanthin esters presents a significant analytical challenge due to their structural diversity and complexity. This application note provides a detailed, robust protocol for the identification and quantification of astaxanthin esters from biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document summarizes quantitative data for astaxanthin esters in various organisms and illustrates the key biological signaling pathways modulated by astaxanthin.
Biological Significance and Signaling Pathways
Astaxanthin is renowned for its powerful antioxidant and anti-inflammatory properties.[1][2] These beneficial effects are attributed to its ability to modulate critical cellular signaling pathways. A growing body of research indicates that astaxanthin can attenuate oxidative stress and inflammation by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[3][4]
Astaxanthin's interaction with these pathways leads to the upregulation of endogenous antioxidant enzymes and the downregulation of pro-inflammatory cytokines.[1][4] It has also been shown to influence other pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.[1][5] Understanding these mechanisms is crucial for developing astaxanthin-based therapeutics.
Experimental Workflow and Protocol
The accurate quantification of astaxanthin esters requires a systematic workflow, from sample collection to final data analysis. The following diagram outlines the major steps involved in the protocol.
Materials and Reagents
-
Astaxanthin standard (St. Louis, MO, USA)
-
Internal Standard (IS), e.g., β-carotene
-
Acetonitrile, Methanol (B129727), Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Formic acid and Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
Syringe filters (0.45 µm)
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of astaxanthin and the internal standard (e.g., β-carotene) at 1 mg/mL in a suitable solvent like DMSO or dichloromethane.[6][7]
-
Working Solutions: Dilute the stock solutions with methanol to create a series of working solutions.[6][7]
-
Calibration Curve: Construct a calibration curve by spiking the working solutions into a blank biological matrix. A typical concentration range for astaxanthin is 20 to 10,000 ng/mL.[6][7]
Sample Preparation (from Shrimp Tissue)
-
Weigh approximately 200 mg of shrimp tissue and homogenize it in a 1:5 (w/v) ratio with 50% methanol in water.[7]
-
Take a 50 µL aliquot of the tissue homogenate and mix it with 50 µL of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 5 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean vial for analysis. A 5 µL aliquot is typically injected for LC-MS/MS analysis.[6][7]
Note: For microalgae like H. pluvialis, extraction is often performed with solvents such as MTBE or a hexane-isopropanol mixture.[8][9] A solid-phase extraction (SPE) cleanup step may be applied for complex matrices to improve recovery.[10][11]
LC-MS/MS Parameters
The following table summarizes a validated set of parameters for the chromatographic separation and mass spectrometric detection of astaxanthin.
Table 1: Recommended LC-MS/MS Operating Conditions
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| HPLC System | Agilent 1260 or equivalent[9] |
| Column | ACQUITY UPLC® BEH C8 (1.7 µm, 2.1 × 50 mm)[6] or C30 column[12] |
| Column Temperature | 30-40°C |
| Mobile Phase A | 0.1% Formic Acid and 3 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.20 - 0.40 mL/min (gradient)[6] |
| Injection Volume | 5-20 µL[6][11] |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) or APCI, Positive Mode[6][9] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Astaxanthin) | m/z 597.4 → 147.1 [M+H]⁺[6] |
| MRM Transition (β-carotene IS) | m/z 536.6 → 444.5 [M+H]⁺[6] |
| Collision Energy (Astaxanthin) | 34 eV[6] |
| Ion Source Temperature | 450°C[6] |
Note: For astaxanthin esters, MRM transitions are based on the loss of one or two fatty acid moieties from the molecular ion.[10][13][14]
Quantitative Data Summary
LC-MS/MS analysis reveals that astaxanthin exists as a complex mixture of free, monoester, and diester forms in nature. The specific profile varies significantly by source.
Astaxanthin Esters in Haematococcus pluvialis
Haematococcus pluvialis, a green microalga, is a primary commercial source of astaxanthin. In this organism, astaxanthin is predominantly found in esterified forms.
Table 2: Distribution and Quantification of Astaxanthin Forms in H. pluvialis
| Astaxanthin Form | Percentage of Total | Major Fatty Acids Identified | Concentration Range (mg/g DW) |
|---|---|---|---|
| Monoesters | ~70-85%[8][15] | C16:0, C16:1, C16:2, C18:1, C18:2, C18:3[8][12][15] | 10.2 - 11.8[8][9] |
| Diesters | ~15-25%[8][9][15] | C18:1/C18:3, C18:4/C18:3[8] | 2.3 - 2.6[8][9] |
| Free Astaxanthin | < 5%[8][9] | N/A | 0.2 - 0.3[9] |
Method Validation and Detection Limits
Method validation is critical for ensuring accurate quantification. The presented LC-MS/MS method demonstrates excellent linearity and sensitivity.
Table 3: Method Validation Parameters for Astaxanthin Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 20 - 10,000 ng/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.999 | [10][11] |
| Limit of Detection (LOD) | 0.05 µg/mL (free astaxanthin) | [11] |
| 0.28 µg/mL (astaxanthin-C16:0) | [11] | |
| 0.78 µg/mL (astaxanthin-C16:0/C16:0) | [11] |
| Recovery (SPE Cleanup) | 98.5 ± 7.6% |[10][11] |
Conclusion
This application note details a comprehensive and validated LC-MS/MS protocol for the analysis of astaxanthin and its esters. The method is sensitive, specific, and applicable to complex biological matrices. By providing a clear workflow, optimized instrumental parameters, and representative quantitative data, this guide serves as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of astaxanthin.
References
- 1. Biological and neurological activities of astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages [frontiersin.org]
- 7. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of astaxanthin and astaxanthin esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of astaxanthin esters in Haematococcus pluvialis by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Astaxanthin Dipalmitate Formulation for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant anti-inflammatory properties. Its lipophilic nature, however, presents challenges for its application in aqueous cell culture media, limiting its bioavailability and complicating the interpretation of in vitro studies. Astaxanthin dipalmitate, a diester of astaxanthin with palmitic acid, is a more lipophilic and potentially more stable form of the molecule. It is hypothesized that the dipalmitate ester is hydrolyzed by intracellular esterases to release free astaxanthin, which can then exert its biological effects.
These application notes provide a comprehensive guide for the formulation and use of this compound in cell culture studies. The protocols detailed below offer a systematic approach to preparing stable stock solutions, determining optimal working concentrations, and assessing the cellular effects of this compound. The information is intended to assist researchers in harnessing the therapeutic potential of this compound in various in vitro models.
Data Presentation
The effective use of this compound in cell culture necessitates a thorough understanding of its physicochemical and biological properties. The following tables summarize key quantitative data for free astaxanthin, which can serve as a valuable reference for initiating studies with this compound. It is strongly recommended that researchers determine the specific values for this compound in their experimental systems.
Table 1: Solubility of Free Astaxanthin in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Chloroform | 5 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 0.5 (with heating)[1] |
| Ethanol (B145695) | 0.09[1] |
Note: Due to its increased lipophilicity, the solubility of this compound in polar organic solvents like DMSO and ethanol is expected to be lower than that of free astaxanthin. Researchers should experimentally determine the solubility of this compound in their chosen solvent.
Table 2: Cytotoxicity of Free Astaxanthin in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Effect |
| MCF-7 (Human Breast Cancer) | 89.742 µg/mL | Not Specified | IC50[2] |
| Caco-2 (Human Colon Adenocarcinoma) | 18 µg/mL | Not Specified | IC50[3] |
| HepG2 (Human Liver Cancer) | 1.26 µg/mL | Not Specified | IC50[3] |
Note: The cytotoxicity of this compound may differ from that of free astaxanthin. It is essential to perform a dose-response study to determine the appropriate non-toxic working concentration for your specific cell line and experimental conditions.
Table 3: Cellular Uptake of Formulated Free Astaxanthin
| Formulation | Cell Line | Uptake Efficiency |
| Emulsion with Whey Protein Isolate | Caco-2 | Significantly higher than free astaxanthin[2] |
| Nanoparticle Formulation | HT29 | 5-fold increase compared to free astaxanthin[4] |
Note: The cellular uptake of this compound will be influenced by the formulation used. The lipophilic nature of the dipalmitate ester may facilitate passive diffusion across the cell membrane.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its poor aqueous solubility, a stock solution of this compound must be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution. Astaxanthin is soluble in DMSO with the application of heat.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Working Concentration (Cytotoxicity Assay)
Before conducting experiments to assess the biological activity of this compound, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line. A standard MTT or similar cell viability assay is recommended.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for formazan (B1609692) crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value and the optimal non-toxic working concentration range.
Protocol 3: Cellular Treatment with this compound
This protocol outlines the general procedure for treating cells with this compound to study its biological effects.
Materials:
-
Target cell line cultured in appropriate vessels (e.g., plates, flasks)
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period to allow for cellular uptake and response.
-
Following incubation, proceed with downstream analyses such as gene expression analysis, protein analysis, or functional assays.
Protocol 4: Assessment of Cellular Uptake (Conceptual)
Determining the intracellular concentration of astaxanthin following treatment with this compound can be achieved through methods such as HPLC. This protocol provides a conceptual workflow.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Organic solvent for extraction (e.g., acetone, hexane:isopropanol mixture)
-
HPLC system with a suitable column and detector
Procedure:
-
After treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells and extract the lipids and carotenoids using an appropriate organic solvent.
-
Centrifuge to pellet cell debris and collect the supernatant containing the extracted compounds.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
Analyze the sample by HPLC to quantify the intracellular concentration of astaxanthin. A standard curve of known concentrations of free astaxanthin should be used for quantification. The presence of both this compound and free astaxanthin can be monitored to assess intracellular hydrolysis.
Mandatory Visualization
Experimental workflow for this compound in cell culture.
References
Application Notes and Protocols for Astaxanthin Dipalmitate as an In Vitro Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant known for its ability to neutralize reactive oxygen species (ROS) and protect against oxidative stress.[1][2] Its unique molecular structure allows it to span cellular membranes, providing antioxidant protection in both aqueous and lipid environments. Astaxanthin dipalmitate, a diester of astaxanthin with palmitic acid, is a lipid-soluble form of astaxanthin. While extensive research has been conducted on the antioxidant properties of astaxanthin in its free form and as natural extracts, this document provides an overview of the expected antioxidant activity of this compound in various in vitro assays and detailed protocols for its evaluation. The esterified forms of astaxanthin, like the dipalmitate, are the predominant forms found in nature, for instance in the microalgae Haematococcus pluvialis.[3]
The primary antioxidant mechanisms of astaxanthin include direct scavenging of free radicals and activation of cellular antioxidant defense systems, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Activation of Nrf2 leads to the upregulation of various antioxidant and detoxification enzymes, providing indirect but prolonged antioxidant effects.[5]
In Vitro Antioxidant Assays
Several in vitro assays can be employed to evaluate the antioxidant potential of this compound. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical. Cellular assays are also crucial to assess the compound's efficacy in a biological context, such as its ability to reduce intracellular ROS levels.
Data Presentation: Radical Scavenging Activity
The following tables summarize the reported 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values for astaxanthin and its extracts from various studies. It is important to note that these values are for astaxanthin or astaxanthin extracts and not specifically for this compound. However, the antioxidant activity of this compound is expected to be in a comparable range. The specific values can vary depending on the extraction method, solvent, and assay conditions.
Table 1: DPPH Radical Scavenging Activity of Astaxanthin
| Sample | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Astaxanthin Extract (Ethanol) | 17.5 ± 3.6 | [1] |
| Astaxanthin (HCl-AST) | 15.39 | [3] |
| Astaxanthin (ILs-AST) | 43.81 | [3] |
| Astaxanthin (HPMF-AST) | 52.76 | [3] |
| Astaxanthin (ME-AST) | 56.25 | [3] |
| Astaxanthin Gel | 0.19466 - 0.96059 | [6] |
| Astaxanthin | 39.1 ± 1.14 | [2] |
Table 2: ABTS Radical Scavenging Activity of Astaxanthin
| Sample | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Astaxanthin Extract (Ethanol) | 7.7 ± 0.6 | [1] |
| Astaxanthin (HCl-AST) | 20.32 | [3] |
| Astaxanthin (ILs-AST) | 21.73 | [3] |
| Astaxanthin (HPMF-AST) | 22.09 | [3] |
| Astaxanthin (ME-AST) | 25.53 | [3] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent for this compound)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of this compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, chloroform) and then prepare serial dilutions in methanol to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) (or other suitable solvent)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox, Ascorbic acid)
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound solutions: Prepare serial dilutions of this compound in ethanol to obtain a range of concentrations.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound solution to the wells.
-
For the blank, add 10 µL of ethanol instead of the sample.
-
Use Trolox as a positive control.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
The EC₅₀ value is determined from the dose-response curve.
Cellular Antioxidant Assay: Intracellular ROS Scavenging
This assay determines the ability of this compound to reduce the levels of intracellular reactive oxygen species (ROS) in a cell-based model.
Materials:
-
This compound
-
Human cell line (e.g., HepG2, ARPE-19)
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture: Culture the chosen cell line to 80-90% confluency in a suitable culture vessel.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (solvent used to dissolve this compound).
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding an appropriate concentration of an ROS inducer (e.g., 100 µM H₂O₂) for a defined period (e.g., 1 hour).
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Calculation: The percentage reduction in ROS is calculated relative to the cells treated only with the oxidative stress inducer.
Signaling Pathway and Experimental Workflow Diagrams
Antioxidant Signaling Pathway of Astaxanthin
Astaxanthin exerts its antioxidant effects not only by direct radical scavenging but also by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like astaxanthin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes.[4][5]
References
- 1. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Astaxanthin Dipalmitate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid naturally synthesized by various microorganisms and marine animals, is recognized for its potent antioxidant and anti-inflammatory properties.[1] In cosmetic science, its application is aimed at mitigating the signs of skin aging by protecting against oxidative stress, reducing the appearance of wrinkles, and improving skin elasticity and moisture content.[2][3] However, the inherent instability and poor water solubility of free astaxanthin present formulation challenges.[4]
Astaxanthin dipalmitate, a diester of astaxanthin with palmitic acid, is a more stable, lipophilic derivative designed to enhance its formulation compatibility and stability in cosmetic products.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound in cosmetic formulations.
Physicochemical Properties and Advantages
This compound's enhanced lipophilicity, compared to free astaxanthin, theoretically improves its affinity with the lipid-rich stratum corneum, potentially influencing its penetration and bioavailability within the skin. Esterification with palmitic acid increases the molecule's stability against oxidation, light, and heat, which is a significant advantage in cosmetic formulations that are often exposed to various environmental stressors during their shelf-life and use.[6] It is hypothesized that once absorbed into the skin, this compound is enzymatically hydrolyzed by cutaneous esterases to release free astaxanthin, the active form of the molecule.[7]
Data Summary
The following tables summarize key quantitative data related to the efficacy and formulation of astaxanthin and its esters. While specific data for this compound is limited, the provided data for astaxanthin and other esters serves as a valuable reference.
Table 1: Antioxidant Activity of Astaxanthin and its Esters
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Astaxanthin | DPPH | 30.45 ppm | [8] |
| Astaxanthin Lotion (1%) | DPPH | 98.961 ppm | [9] |
| Astaxanthin Lotion (3%) | DPPH | 88.921 ppm | [9] |
| Astaxanthin Lotion (5%) | DPPH | 87.571 ppm | [9] |
| Astaxanthin Extract | DPPH | 17.5 ± 3.6 µg/mL | [10] |
| Astaxanthin Extract | ABTS | 7.7 ± 0.6 µg/mL | [10] |
| HCl-extracted Astaxanthin | DPPH | 15.39 µg/mL | [11] |
| HCl-extracted Astaxanthin | ABTS | 20.32 µg/mL | [11] |
Table 2: Clinical Efficacy of Topical Astaxanthin Formulations
| Formulation | Study Duration | Key Findings | Reference |
| 6 mg oral + 2 mL topical astaxanthin/day | 8 weeks | Significant improvements in skin wrinkles, age spot size, elasticity, and texture. | [3] |
| 6 mg oral astaxanthin/day | 6 weeks | Improved wrinkles, elasticity, transepidermal water loss (TEWL), moisture, and sebum oil level in male subjects. | [3] |
| Sunscreen with 0.5% Astaxanthin | 5 weeks (on rats) | Significantly inhibited the increase in sunburn cells compared to sunscreen alone. | [12] |
Signaling Pathways
Astaxanthin exerts its protective effects on the skin by modulating key signaling pathways involved in inflammation and cellular stress responses. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways.
Experimental Protocols
The following protocols are adapted from methodologies used for astaxanthin and can be applied to this compound with appropriate modifications.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute to various concentrations.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a test tube, mix 1.0 mL of the this compound solution with 2.0 mL of the DPPH solution. A blank is prepared with 1.0 mL of the solvent and 2.0 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[11]
In Vitro Skin Permeation Study
Methodology:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a specific thickness. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent like polysorbate 80 to ensure sink conditions) and maintain at 32 ± 1°C.
-
Formulation Application: Apply a known amount of the cosmetic formulation containing this compound to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium and replace with fresh medium.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound and free astaxanthin using a validated HPLC method.
-
Skin Analysis: At the end of the experiment, dismount the skin, separate the stratum corneum, epidermis, and dermis, and extract the retained this compound and free astaxanthin for quantification.
Photoprotective Effect on Human Keratinocytes
Methodology:
-
Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cells) in appropriate media.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (solubilized in a vehicle like DMSO) for 24 hours.
-
UVB Irradiation: Expose the cells to a specific dose of UVB radiation.
-
Cell Viability Assay: After 24 hours post-irradiation, assess cell viability using an MTT or similar assay.
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Apoptosis Assay: Quantify apoptosis using methods such as Annexin V/PI staining and flow cytometry.[13]
Effect on Collagen Synthesis and MMP-1 Inhibition in Human Dermal Fibroblasts
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat the cells with this compound at various concentrations. To induce MMP-1 expression, cells can be co-treated with a stimulant like TNF-α or exposed to UV radiation.
-
Collagen Assay: After the treatment period, quantify the amount of newly synthesized collagen in the cell culture supernatant using a Sirius Red-based colorimetric assay or an ELISA kit for pro-collagen type I.[14]
-
MMP-1 Assay: Measure the levels of MMP-1 in the cell culture supernatant using an ELISA kit.[15]
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression of COL1A1 (collagen type I alpha 1 chain) and MMP1.[16]
Formulation and Stability Considerations
This compound's lipophilic nature makes it suitable for incorporation into the oil phase of cosmetic emulsions (creams, lotions) and anhydrous formulations (serums, oils).[17] To maintain its stability, it is recommended to add this compound during the cool-down phase of formulation, at temperatures below 40°C.[17] The formulation should be packaged in opaque or UV-protective containers to prevent photodegradation. The stability of astaxanthin esters is influenced by factors such as temperature, oxygen exposure, and the presence of other antioxidants.[6]
Safety and Regulatory
Astaxanthin is generally considered safe for topical use and is non-irritating for most skin types.[18] While specific safety data for this compound is not as extensive, its structural similarity to other safe cosmetic ingredients and the safety profile of its parent compound, astaxanthin, suggest a favorable safety profile. As with any new formulation, it is recommended to conduct standard safety and stability testing, including patch testing, to ensure product safety and efficacy.
Conclusion
This compound presents a promising, stabilized alternative to free astaxanthin for cosmetic applications. Its enhanced stability and lipophilicity offer formulation advantages. The provided protocols, adapted from established methods for astaxanthin, offer a framework for researchers and formulators to evaluate the efficacy and safety of this compound in novel cosmetic products aimed at delivering potent antioxidant and anti-aging benefits. Further research is encouraged to generate specific data on the skin penetration, enzymatic hydrolysis, and comparative efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-aktive.com [bio-aktive.com]
- 3. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin Delivery Systems for Skin Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. algamo.cz [algamo.cz]
- 9. Enriched Astaxanthin Extract from Haematococcus pluvialis Augments Growth Factor Secretions to Increase Cell Proliferation and Induces MMP1 Degradation to Enhance Collagen Production in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ej-biomed.org [ej-biomed.org]
- 13. Astaxanthin Protects Ultraviolet B-Induced Oxidative Stress and Apoptosis in Human Keratinocytes via Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. starlingscience.com [starlingscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. formulatorhub.com [formulatorhub.com]
- 18. specialchem.com [specialchem.com]
Application Notes and Protocols for Astaxanthin Dipalmitate in Skin Protection Against UV Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant photoprotective properties. Its dipalmitate ester, astaxanthin dipalmitate, offers enhanced stability and lipophilicity, making it a promising candidate for topical formulations aimed at protecting the skin from the deleterious effects of ultraviolet (UV) radiation. This document provides a comprehensive overview of the mechanisms of action, quantitative efficacy data, and detailed experimental protocols for evaluating the protective effects of this compound against UV-induced skin damage.
Exposure to UV radiation is a primary factor in skin photoaging and the development of skin cancers. UV radiation triggers the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, DNA damage, and the degradation of the extracellular matrix. Astaxanthin and its derivatives effectively counteract these processes through their potent antioxidant and anti-inflammatory activities.[1][2]
Mechanism of Action
This compound is anticipated to exert its photoprotective effects through mechanisms similar to those of free astaxanthin, with the dipalmitate moiety potentially enhancing its penetration and retention in the skin. The primary mechanisms include:
-
Antioxidant Activity: Astaxanthin is a powerful scavenger of singlet oxygen and other ROS, neutralizing them before they can damage cellular components.[3] This antioxidant capacity is attributed to its unique molecular structure with conjugated double bonds.
-
Anti-inflammatory Effects: Astaxanthin has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB and downregulate the expression of inflammatory cytokines such as IL-1α, IL-6, and TNF-α in response to UV radiation.[4][5]
-
Modulation of MAPK Signaling: Astaxanthin can inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK, and JNK, which are activated by UV radiation and contribute to inflammation and matrix metalloproteinase (MMP) production.[6][7]
-
Inhibition of Matrix Metalloproteinases (MMPs): By suppressing the expression and activity of MMPs (e.g., MMP-1, MMP-3, MMP-13), which are enzymes that degrade collagen and elastin, astaxanthin helps to preserve the structural integrity of the skin.[6][8]
-
Activation of the Nrf2 Pathway: Astaxanthin can activate the Nrf2 transcription factor, which upregulates the expression of endogenous antioxidant enzymes, further bolstering the skin's defense against oxidative stress.[9][10]
Quantitative Data on the Efficacy of Astaxanthin in UV Protection
While specific quantitative data for this compound is limited in publicly available literature, extensive research on astaxanthin provides a strong basis for its efficacy. The following tables summarize key findings from in vivo and in vitro studies on astaxanthin. It is hypothesized that this compound would exhibit comparable or enhanced effects due to its increased stability and lipophilicity.
Table 1: In Vivo Studies on the Photoprotective Effects of Astaxanthin
| Parameter | Animal Model | Astaxanthin Administration | UV Exposure | Results | Citation |
| Wrinkle Formation | Hairless Mice | Dietary supplementation | UVA | Significant suppression of wrinkle formation. The wrinkle area was reduced by approximately 50% in the astaxanthin-treated group compared to the UV control group. | [11][12] |
| Epidermal Thickness | Hairless Mice | Dietary supplementation | UVB | The average epidermal thickness increased from 80 to 120 μm after UV exposure. Astaxanthin treatment significantly reduced this thickening. | [11] |
| Collagen Density | Hairless Mice | Dietary supplementation | UV | UV irradiation led to an approximate 20% decrease in collagen fiber density. Astaxanthin treatment prevented this loss and increased collagen density by about 20% compared to the UV-irradiated group. | [6][11] |
| Sunburn Cells | Rats | Topical application of 0.5% astaxanthin in sunscreen | UVB | The number of sunburn cells was reduced from 0.47 ± 0.27 cells/hpf in the sunscreen-only group to 0.16 ± 0.18 cells/hpf in the group with astaxanthin-containing sunscreen. | [13] |
Table 2: Clinical Studies on the Photoprotective Effects of Astaxanthin
| Parameter | Study Design | Participants | Astaxanthin Administration | Duration | Results | Citation |
| Minimal Erythema Dose (MED) | Randomized, double-blind, placebo-controlled | 23 healthy Japanese participants | 4 mg/day oral supplement | 10 weeks | Significant increase in MED in the astaxanthin group compared to placebo, indicating increased resistance to UV-induced redness. | [14][15][16] |
| Skin Moisture | Randomized, double-blind, placebo-controlled | 23 healthy Japanese participants | 4 mg/day oral supplement | 10 weeks | Reduced loss of skin moisture in the UV-irradiated area in the astaxanthin group compared to placebo. | [14][15] |
| Wrinkles and Elasticity | Meta-analysis of clinical trials | - | Oral supplementation | - | Oral astaxanthin supplementation significantly restored moisture content and improved skin elasticity. | [17] |
Table 3: In Vitro Studies on the Photoprotective Effects of Astaxanthin
| Parameter | Cell Type | Astaxanthin Concentration | UV Exposure | Results | Citation |
| MMP-1 Expression | Human Dermal Fibroblasts | 4-8 µM | UVA | Significant attenuation of UVA-induced MMP-1 gene expression, protein levels, and enzymatic activity. | [15] |
| Inflammatory Cytokines (IL-6, IL-8) | Human Keratinocytes | 8 µM | UVB | Significant downregulation of UVB-induced secretion of IL-6 and IL-8. | [6] |
| ROS Production | Human Keratinocytes | Pre-treatment | UVB | Reduced UVB-induced intracellular ROS production. | [12] |
| Apoptosis | Human Keratinocytes | Pre-treatment | UVB | Significant inhibition of UVB-induced apoptosis. | [12][18] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the photoprotective effects of this compound.
In Vitro Protocol: Evaluation of this compound on Human Dermal Fibroblasts
-
Cell Culture:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 1-10 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
-
UVB Irradiation:
-
Seed fibroblasts in appropriate culture plates.
-
When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and replace the medium with a thin layer of PBS.
-
Expose the cells to a specific dose of UVB radiation (e.g., 20-50 mJ/cm²) using a calibrated UVB lamp. Non-irradiated control cells should be handled in the same way but shielded from UVB.
-
-
Treatment:
-
Immediately after irradiation, remove the PBS and add fresh culture medium containing various concentrations of this compound or vehicle control.
-
-
Analysis (24-48 hours post-irradiation):
-
Cell Viability: Assess using the MTT or WST-1 assay.
-
MMP-1 Expression:
-
ELISA: Measure the concentration of MMP-1 in the culture supernatant.
-
Western Blot: Analyze the protein expression of MMP-1 in cell lysates.
-
RT-qPCR: Quantify the mRNA expression of MMP-1.
-
-
Collagen Synthesis: Measure pro-collagen type I levels in the culture supernatant using an ELISA kit.
-
ROS Production: Pre-incubate cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) before or after irradiation and measure fluorescence intensity.
-
In Vivo Protocol: Evaluation of Topical this compound on Hairless Mice
-
Animal Model:
-
Use female hairless mice (e.g., SKH-1 or HR-1), 6-8 weeks old. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Topical Formulation:
-
Prepare a topical formulation (e.g., cream, lotion, or gel) containing a specific concentration of this compound (e.g., 0.1% - 1%). A vehicle control formulation without this compound should also be prepared.
-
-
UVB Irradiation:
-
Expose the dorsal skin of the mice to a controlled dose of UVB radiation from a UVB lamp. The dose can be gradually increased over the experimental period (e.g., starting from 1 MED and increasing to 4 MEDs over several weeks) to mimic chronic sun exposure.
-
-
Treatment:
-
Divide the mice into groups: non-irradiated control, UVB-irradiated vehicle control, and UVB-irradiated this compound-treated group(s).
-
Apply the topical formulation to the dorsal skin of the mice daily, either before or after UVB irradiation, for a specified period (e.g., 4-8 weeks).
-
-
Analysis:
-
Skin Erythema and Edema: Visually score the redness and swelling of the skin at different time points after irradiation.
-
Wrinkle Formation: At the end of the study, obtain skin replicas from the dorsal skin and analyze them for wrinkle parameters (e.g., length, depth, and area).
-
Transepidermal Water Loss (TEWL) and Skin Hydration: Measure using a Tewameter and Corneometer, respectively.
-
Histological Analysis:
-
Collect skin biopsies and fix them in 10% formalin.
-
Embed in paraffin (B1166041) and section the tissues.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and cellular infiltration.
-
Perform Masson's trichrome staining to visualize and quantify collagen fibers.
-
-
Immunohistochemistry/Immunofluorescence: Stain for markers of inflammation (e.g., NF-κB) and oxidative stress (e.g., 8-OHdG).
-
Signaling Pathways and Experimental Workflows
UV-Induced Skin Damage and this compound's Protective Mechanisms
Caption: UV-induced skin damage pathway and the protective mechanisms of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo (Hairless Mouse Model) Evaluation
Caption: A general experimental workflow for in vivo evaluation using a hairless mouse model.
Conclusion
The available scientific evidence strongly supports the use of astaxanthin as a potent photoprotective agent for the skin. While direct studies on this compound are less common, its enhanced stability and lipophilicity suggest it is an excellent candidate for topical formulations designed to mitigate UV-induced skin damage. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate and harness the benefits of this compound in skin care and dermatological products. Further research is warranted to establish the specific dose-response relationships and comparative efficacy of this compound in relation to free astaxanthin.
References
- 1. Astaxanthin attenuates the UVB-induced secretion of prostaglandin E2 and interleukin-8 in human keratinocytes by interrupting MSK1 phosphorylation in a ROS depletion-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin Supports Normal Human Dermal Fibroblasts from Neutrophil-Induced Collagen Damage in Co-Culture [starlingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of Astaxanthin Supplementation against Ultraviolet-Induced Photoaging in Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astaxanthin in skin health and protection | BDI-BioLife Science [bdi-biolifescience.com]
- 11. Protective effects of topical application of a poorly soluble antioxidant astaxanthin liposomal formulation on ultraviolet-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effects of Astaxanthin Supplementation against Ultraviolet-Induced Photoaging in Hairless Mice [mdpi.com]
- 13. ej-biomed.org [ej-biomed.org]
- 14. researchgate.net [researchgate.net]
- 15. Astaxanthin attenuates the UVA-induced up-regulation of matrix-metalloproteinase-1 and skin fibroblast elastase in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astaxanthin, the ‘perfect summer supplement’? Study shows skin protection effects [nutraingredients.com]
- 17. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astaxanthin Protects Ultraviolet B-Induced Oxidative Stress and Apoptosis in Human Keratinocytes via Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Astaxanthin Dipalmitate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective applications of Astaxanthin (B1665798) Dipalmitate, a stabilized form of astaxanthin, in preclinical models of neurodegenerative diseases. The protocols and data presented are collated from recent scientific literature and are intended to serve as a guide for researchers investigating the therapeutic potential of this potent antioxidant and anti-inflammatory compound.
Introduction
Astaxanthin, a naturally occurring carotenoid, has garnered significant attention for its neuroprotective properties, attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2][3] Its unique molecular structure allows it to cross the blood-brain barrier, making it a promising candidate for targeting neurodegenerative pathologies such as Alzheimer's and Parkinson's disease.[4] Astaxanthin dipalmitate, an esterified form of astaxanthin, offers enhanced stability, making it suitable for use in various experimental settings.[4] This document outlines key findings and experimental methodologies for utilizing this compound in relevant in vitro and in vivo models.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through multiple signaling pathways:
-
Antioxidant Activity: Astaxanthin is a powerful scavenger of reactive oxygen species (ROS).[5][6] It upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[7][8] This leads to the increased expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[7][8][9]
-
Anti-inflammatory Effects: Astaxanthin can suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][10]
-
Anti-apoptotic Activity: Astaxanthin has been shown to protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins, reducing the activation of caspases, and preserving mitochondrial function.[5][6]
Quantitative Data from Preclinical Models
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of astaxanthin in models of Alzheimer's and Parkinson's disease.
Table 1: In Vitro Neuroprotection in Alzheimer's Disease Models
| Cell Line | Toxin | Astaxanthin Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Amyloid β (Aβ) | 0.032–20 µM | Aβ aggregation and accumulation | Significant reduction | [11][12] |
| SH-SY5Y | Amyloid β (Aβ) | 20 µM | Early apoptotic cell death | Significant suppression | [11][12] |
| PC-12 | Amyloid β (Aβ₁₋₄₂) | Not specified | Cell viability | Increased | [13] |
Table 2: In Vivo Neuroprotection in Parkinson's Disease Models
| Animal Model | Toxin | Astaxanthin Dosage | Outcome Measure | Result | Reference |
| C57BL/6 mice | MPTP | 30 mg/kg | TH-positive neurons in substantia nigra | Significant prevention of reduction | [5] |
| C57BL/6 mice | MPTP | 30 mg/kg | α-synuclein level in substantia nigra | Effective inhibition of elevation | [5] |
| C57BL/6 mice | MPTP | 4-week dietary supplementation | Loss of tyrosine hydroxylase (TH) positive cells in substantia nigra | Protected against loss | [14] |
| C57BL/6 mice | MPTP | 4-week dietary supplementation | Microglial activation (IBA-1) | Attenuated | [15] |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Amyloid β peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Note: The final concentration of DMSO in the culture medium should be non-toxic to the cells (typically <0.1%).
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for 2 hours before inducing toxicity.[16]
-
Induction of Neurotoxicity: Add Aβ peptide to the culture medium to a final concentration known to induce cytotoxicity (e.g., 10 µM Aβ₂₅₋₃₅) and incubate for 24 hours.[16]
-
Assessment of Cell Viability: Measure cell viability using the MTT assay or another suitable method.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo Neuroprotection Assay in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
This compound-enriched diet or this compound for oral gavage/injection
-
MPTP hydrochloride
-
Saline solution
-
Anesthesia
-
Perfusion solutions (e.g., saline and paraformaldehyde)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
This compound Administration:
-
Dietary Supplementation: Feed mice with a diet enriched with this compound for a period of 4 weeks prior to MPTP administration.[17]
-
Oral Gavage/Injection: Alternatively, administer this compound daily via oral gavage or intraperitoneal injection at a specific dosage (e.g., 30 mg/kg) for a set period before MPTP treatment.[5]
-
-
Induction of Parkinsonism:
-
Dissolve MPTP hydrochloride in sterile saline.
-
Administer MPTP to the mice via intraperitoneal injections. A common regimen is four injections of 10 mg/kg MPTP at 1-hour intervals for a total dose of 40 mg/kg.[17]
-
-
Post-Toxin Recovery and Continued Treatment: Allow the mice to recover for 7 days after the final MPTP injection. Continue the this compound administration during this period.[17]
-
Behavioral Testing (Optional): Perform behavioral tests (e.g., rotarod, pole test) to assess motor function.
-
Tissue Collection and Processing:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution and section the substantia nigra and striatum using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
-
Data Analysis: Compare the number of TH-positive neurons between the control, MPTP-only, and MPTP + this compound groups.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Astaxanthin activates the Nrf2-ARE antioxidant pathway.
Caption: Astaxanthin inhibits the NF-κB inflammatory pathway.
Experimental Workflow
Caption: General workflow for in vivo neuroprotection studies.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent in preclinical models of neurodegenerative diseases. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through well-defined signaling pathways highlights its therapeutic potential. The provided protocols and data serve as a foundation for further research into the clinical applications of this compound for the treatment of diseases like Alzheimer's and Parkinson's. Researchers should, however, optimize these protocols based on their specific experimental setup and the form of this compound used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin as a Potential Neuroprotective Agent for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the Neuroprotective Effects of Astaxanthin Against Amyloid β Toxicity in the SH-SY5Y Human Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ1-42) toxicity and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astaxanthin Attenuates Neurotoxicity in a Mouse Model of Parkinson’s disease | Technology Networks [technologynetworks.com]
- 15. ffhdj.com [ffhdj.com]
- 16. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes and Protocols: Astaxanthin Dipalmitate in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798) dipalmitate (DDA), a diester of astaxanthin, is a potent lipophilic antioxidant and anti-inflammatory agent with significant potential in the research and development of novel therapeutics for cardiovascular diseases (CVDs). Its unique molecular structure allows it to be incorporated into cell membranes, where it can effectively neutralize reactive oxygen species (ROS) and modulate key signaling pathways involved in the pathophysiology of CVDs such as atherosclerosis, myocardial infarction, and hypertension. These application notes provide a comprehensive overview of the use of astaxanthin dipalmitate in preclinical cardiovascular research, including detailed experimental protocols and a summary of quantitative data from relevant studies.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through two interconnected mechanisms:
-
Potent Antioxidant Activity: Astaxanthin is a superior antioxidant compared to many other carotenoids and vitamin E. It effectively quenches singlet oxygen and scavenges free radicals within the cell membrane, thus protecting against lipid peroxidation and oxidative damage to cellular components. This is crucial in mitigating the oxidative stress that is a key driver of endothelial dysfunction, inflammation, and subsequent cardiovascular pathologies.
-
Modulation of Inflammatory Signaling Pathways: this compound has been shown to suppress inflammatory responses by modulating key signaling pathways. It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1).[2]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in various models of cardiovascular disease.
Table 1: Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Rat | Intravenous | 25, 50, 75 mg/kg/day | 4 days | Dose-dependent reduction in myocardial infarct size. | [3] |
| Rat | Oral | 125, 500 mg/kg/day | 7 days | Increased myocardial astaxanthin concentration (400 and 1634 nM, respectively); reduced lipid peroxidation. | [3] |
| Rabbit | Intravenous | 50 mg/kg/day | 4 days | Significant reduction in myocardial infarct size. | [3] |
| Dog | Intravenous | 50 mg/kg/day | 4 days | Significant reduction in myocardial infarct size. | [4] |
Table 2: Efficacy of this compound in Atherosclerosis
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Rabbit (WHHL) | Oral (in feed) | 100 mg/kg feed | 24 weeks | No significant reduction in atherosclerotic lesion area. | [5] |
| Rabbit | Oral (in feed) | 50, 100, 500 mg/100g diet | 60 days | No attenuation of hypercholesterolemia or atherosclerotic lesions, but prevented lipid peroxidation. | [6][7] |
Table 3: Efficacy of Astaxanthin in Hypertension
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral (in diet) | 75, 200 mg/kg/day | 8 weeks | Significant dose-dependent reduction in systolic blood pressure. | [8][9] |
| Spontaneously Hypertensive Rat (SHR) | Oral | 50 mg/kg/day | 5 weeks | Significant reduction in systolic and diastolic blood pressure. | [10] |
| Dahl Salt-Sensitive Rat | Oral (gavage) | Not specified | 6 weeks | Ameliorated the increase in mean arterial pressure and heart rate on a high-salt diet. | [11] |
Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
Objective: To evaluate the cardioprotective effect of this compound against ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., corn oil or a suitable nanoemulsion formulation)
-
Pentobarbital (B6593769) sodium (anesthetic)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) stain
-
Formalin
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats via oral gavage or intravenous injection at the desired dosage for the specified duration (e.g., daily for 4-7 days) prior to surgery.
-
-
Surgical Procedure (Myocardial Infarction Induction):
-
Anesthetize the rat with pentobarbital sodium (e.g., 50 mg/kg, intraperitoneally).
-
Intubate the rat and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation can be confirmed by the appearance of a pale color in the myocardial tissue and ST-segment elevation on the ECG.
-
After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion (e.g., 2-4 hours).
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, euthanize the animal.
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct size as a percentage of the total ventricular area using image analysis software.
-
Protocol 2: In Vivo Atherosclerosis Model in Rabbits
Objective: To investigate the effect of this compound on the development of atherosclerotic plaques.
Materials:
-
Male New Zealand White or Watanabe Heritable Hyperlipidemic (WHHL) rabbits
-
High-cholesterol diet (e.g., 1% cholesterol)
-
This compound
-
Standard rabbit chow
-
Surgical instruments for tissue collection
-
Oil Red O stain
-
Histological processing reagents
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize rabbits to the housing conditions for at least one week.
-
Divide the rabbits into experimental groups: control (standard diet), high-cholesterol diet (HCD), and HCD supplemented with this compound at various concentrations.
-
-
This compound Administration:
-
Incorporate this compound into the HCD at the desired dosages.
-
Feed the rabbits their respective diets for a prolonged period (e.g., 8-24 weeks).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the rabbits.
-
Perfuse the vascular system with saline followed by formalin.
-
Carefully dissect the aorta and other relevant arteries.
-
Open the aorta longitudinally and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For histological analysis, embed arterial segments in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other specific stains to assess plaque morphology and composition.
-
Protocol 3: In Vivo Hypertension Model in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive effects of this compound.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle for administration
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Standard rat chow
Procedure:
-
Animal Acclimatization: Acclimatize SHR to the experimental conditions.
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage or by incorporating it into the diet for the specified duration (e.g., 5-8 weeks).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure periodically (e.g., weekly) using a non-invasive tail-cuff method. Ensure the rats are accustomed to the procedure to minimize stress-induced blood pressure elevation.
-
-
Data Analysis:
-
Compare the blood pressure readings between the this compound-treated groups and the control group over the course of the study.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antioxidant and anti-inflammatory signaling pathways of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Modulation of intracellular signaling pathways by this compound.
References
- 1. Potential Anti-Atherosclerotic Properties of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin: A Potential Therapeutic Agent in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alpha-tocopherol and astaxanthin on LDL oxidation and atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astaxanthin reduces oxidative stress, but not aortic damage in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astaxanthin prevents changes in the activities of thioredoxin reductase and paraoxonase in hypercholesterolemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astaxanthin.co.nz [astaxanthin.co.nz]
- 9. Astaxanthin-enriched-diet reduces blood pressure and improves cardiovascular parameters in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effects of astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astaxanthin Ameliorates Blood Pressure in Salt-Induced Prehypertensive Rats Through ROS/MAPK/NF-κB Pathways in the Hypothalamic Paraventricular Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Astaxanthin Dipalmitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant anti-inflammatory properties. Its dipalmitate ester, astaxanthin dipalmitate, offers enhanced stability and bioavailability, making it a compound of high interest for therapeutic development.[1][2] These application notes provide a comprehensive overview of the mechanisms of action of astaxanthin and detailed protocols for investigating the anti-inflammatory effects of this compound in a research setting. While specific quantitative data for the dipalmitate form is limited in publicly available literature, the provided data for free astaxanthin serves as a robust baseline for experimental design, as the core astaxanthin molecule is responsible for the biological activity.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Astaxanthin exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5]
-
NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6] Astaxanthin has been shown to inhibit IKK activity, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.[3][6]
-
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[4][5] Astaxanthin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPK, thus inhibiting the downstream activation of transcription factors involved in the expression of inflammatory mediators.[4][5]
Quantitative Data: In Vitro Anti-inflammatory Activity of Astaxanthin
The following tables summarize the inhibitory effects of astaxanthin on the production of key inflammatory markers in various in vitro models. This data can be used as a reference for designing experiments with this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by Astaxanthin
| Cell Line | Inflammatory Stimulus | Astaxanthin Concentration | Target Cytokine | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 10, 50, 100 µM | TNF-α | Dose-dependent decrease | [7] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10, 20, 50 µg/mL | IL-6 | Significant reduction | [8] |
| THP-1 derived Macrophages | LPS | Not specified | IL-6 | Significant decrease | [9][10][11][12] |
| Human Chondrosarcoma Cells | IL-1β (10 ng/mL) | 0.01, 0.1, 1.0 µmol/L | IL-6, TNF-α | Dose-dependent decrease | [13] |
Table 2: Inhibition of Inflammatory Mediators by Astaxanthin
| Cell Line | Inflammatory Stimulus | Astaxanthin Concentration | Target Mediator | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 10, 50, 100 µM | Nitric Oxide (NO) | Dose-dependent decrease | [7] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 10, 50, 100 µM | Prostaglandin E2 (PGE2) | Dose-dependent decrease | [7] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10, 20, 50 µg/mL | Nitric Oxide (NO) | 50.5% inhibition at 10 µg/mL | [8] |
Experimental Protocols
The following are detailed protocols for investigating the anti-inflammatory effects of this compound in a cell-based model.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
This protocol details the steps to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitrite (B80452) (NO) determination
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the cells and wash with PBS.
-
Add the different concentrations of this compound to the wells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
-
Inflammation Induction:
-
After the pre-treatment period, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a negative control group (cells with medium only) and a positive control group (cells with LPS and vehicle).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine and NO analysis.
-
Cytokine and NO Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Measure the nitrite concentration (as an indicator of NO production) in the supernatant using the Griess reagent.
-
-
Cell Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using an MTT or WST-1 assay on the remaining cells in the plate to ensure that the observed anti-inflammatory effects are not due to cell death.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the procedure to determine if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for detecting protein phosphorylation (e.g., 15-60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Normalize all protein levels to the loading control (β-actin).
-
Visualizations
Signaling Pathways
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK pathways.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin Esters as Functional Food: A Review of Their Nutrition, Phytochemical Structure, Biological Features, and Food Industry Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. phcogj.com [phcogj.com]
- 9. researchgate.net [researchgate.net]
- 10. Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages - Food & Function (RSC Publishing) DOI:10.1039/D4FO00610K [pubs.rsc.org]
- 11. Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Study Reveals Anti-inflammatory Potential of Astaxanthin against Lipopolysaccharide-induced Inflammation----Chinese Academy of Sciences [english.cas.cn]
- 13. researchgate.net [researchgate.net]
Application Notes: Astaxanthin Dipalmitate in Preclinical Research
Introduction
Astaxanthin (B1665798) (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a lipid-soluble xanthophyll carotenoid responsible for the characteristic red-pink pigmentation of various marine organisms, including salmon, shrimp, and krill.[1][2] It is produced naturally by microalgae, such as Haematococcus pluvialis, and yeast, like Phaffia rhodozyma.[2][3] In nature, astaxanthin often exists in an esterified form, commonly with fatty acids like palmitic acid, forming astaxanthin monoesters and diesters, including astaxanthin dipalmitate. Animal studies rarely investigate purified this compound but instead utilize astaxanthin-rich extracts from sources like H. pluvialis, where the astaxanthin is predominantly in its esterified forms.[2] Due to its potent antioxidant and anti-inflammatory properties, astaxanthin and its esters are of significant interest as dietary supplements for human and animal health.[4][5][6]
Mechanism of Action
Astaxanthin's unique molecular structure, featuring polar ionone (B8125255) rings at each end of a conjugated polyene chain, allows it to span the cellular membrane, scavenging free radicals on both the inner and outer surfaces.[7] This configuration contributes to its superior antioxidant activity compared to other carotenoids like β-carotene and lutein.[3][7]
-
Antioxidant Effects: Astaxanthin directly neutralizes reactive oxygen species (ROS) and can inhibit lipid peroxidation, preserving membrane integrity.[2][3][7] It also indirectly bolsters the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][7][8]
-
Anti-inflammatory Effects: Astaxanthin has been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways.[4] It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that governs the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9][3][10] By modulating these pathways, astaxanthin can mitigate inflammatory responses in various disease models.[9][4]
Data from Animal Studies
Animal studies have consistently demonstrated the safety and efficacy of dietary astaxanthin supplementation in various models. The primary outcomes observed are related to its antioxidant and anti-inflammatory capabilities.
Safety and Toxicity Data
Toxicological evaluations in rodents have established a high margin of safety for astaxanthin. Multiple studies have determined the No-Observed-Adverse-Effect Level (NOAEL), indicating that even at very high doses, astaxanthin is well-tolerated.
| Animal Model | Astaxanthin Source/Form | Duration | Dose/Concentration | Key Findings | Reference |
| Hanlbm Wistar (SPF) Rats | Dietary Astaxanthin | 13 weeks | Up to 1.52% of feed | NOAEL: 1033 mg/kg bw/day. No evidence of toxicity. Yellow pigmentation of adipose tissue noted. | [11] |
| Sprague-Dawley SPF Rats | Paracoccus carotinifaciens extract | 13 weeks | 250, 500, 1000 mg/kg/day | NOAEL: >1000 mg/kg/day. No treatment-related changes in clinical observations, hematology, or histopathology. | [12] |
| Kunming Mice | AKP (Astaxanthin from Phaffia rhodozyma) | 28 days | 2.5, 5.0, 10.0 g/kg bw/day | No significant toxicity or histopathological alterations observed. | [13] |
| Rats | Synthetic Astaxanthin | Subchronic | 700-920 mg/kg/day | NOAEL: Highest dose tested. No toxicity or adverse effects reported. | [13][14] |
| Rats | Carcinogenicity Study | 2 years | 40 mg/kg bw/day | LOAEL: 40 mg/kg bw/day (lowest observed adverse effect level) due to increased incidence of multinucleated hepatocytes. | [14] |
Antioxidant and Anti-inflammatory Efficacy Data
Studies across various animal models demonstrate astaxanthin's ability to mitigate oxidative stress and inflammation.
| Animal Model | Condition | Dosage | Duration | Key Efficacy Results | Reference |
| Type 2 Diabetic Rats | Hyperglycemia-induced oxidative stress | Not specified | Not specified | Increased hippocampal levels of SOD, CAT, and GPx. | [7] |
| C57BL/6J Mice | High-fat, high-cholesterol diet | Not specified | Not specified | Reversed hepatic inflammation and fibrosis. | [9] |
| db/db Mice | Type 2 Diabetes | Not specified | Not specified | Protected pancreatic β-cells by reducing hyperglycemia-induced oxidative stress. | [9] |
| Streptozotocin-induced Diabetic Rats | Diabetes | Not specified | Not specified | Reduced levels of inflammation-related proteins COX-2 and iNOS in the liver. | [9] |
| Arabian Racehorses | Exercise-induced stress | Not specified | Not specified | Mitigated oxidative stress and inflammation in peripheral blood mononuclear cells. | [15] |
| Mice with Chronic Pain | Neuropathic pain model | Not specified | Not specified | Attenuated neuroinflammation by decreasing TNF-α expression. | [4] |
| FSGS Mouse Model | Focal Segmental Glomerulosclerosis | Not specified | Not specified | Increased Nrf2 expression and inhibited NLRP3 inflammasome activation. | [4] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in animal studies investigating astaxanthin. These should be adapted to specific research questions and institutional guidelines (IACUC).
Protocol 1: Subchronic (13-Week) Oral Toxicity Study in Rodents
This protocol is designed to assess the safety profile of an astaxanthin-containing supplement.
-
Animal Model: Young adult Sprague-Dawley or Wistar rats (e.g., 6 weeks old), with equal numbers of males and females per group (n=10/sex/group).
-
Acclimatization: Animals are acclimatized for at least one week prior to the study, housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Test Article Preparation: The this compound or extract is suspended in a suitable vehicle (e.g., olive oil, corn oil).[12] A vehicle control group receives the vehicle alone.
-
Grouping and Administration:
-
Group 1: Vehicle Control (e.g., olive oil).
-
Group 2: Low Dose (e.g., 250 mg/kg/day).
-
Group 3: Mid Dose (e.g., 500 mg/kg/day).
-
Group 4: High Dose (e.g., 1000 mg/kg/day).
-
The test article is administered daily via oral gavage for 13 consecutive weeks.[12]
-
-
In-life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity or abnormal behavior.
-
Body Weight: Record individual body weights weekly.
-
Food Consumption: Measure food consumption weekly.[12]
-
-
Terminal Procedures (Week 13):
-
Urinalysis: Collect urine for analysis of key parameters.
-
Blood Collection: Collect blood via cardiac puncture under anesthesia for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).
-
Histopathology: Preserve organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Evaluation of Anti-Inflammatory Effects in a Murine Model
This protocol assesses the ability of astaxanthin to mitigate an inflammatory response.
-
Animal Model: Adult C57BL/6 mice (8-10 weeks old), males (n=8-10/group).
-
Acclimatization & Housing: As described in Protocol 1.
-
Pre-treatment and Grouping:
-
Group 1: Vehicle Control + Saline.
-
Group 2: Vehicle Control + Lipopolysaccharide (LPS).
-
Group 3: Astaxanthin (e.g., 20 mg/kg) + LPS.
-
Group 4: Dexamethasone (Positive Control) + LPS.
-
Administer astaxanthin or vehicle orally for 14 days prior to the inflammatory challenge.
-
-
Inflammatory Challenge: On day 15, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response. Control animals receive saline.
-
Sample Collection:
-
At a specified time post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture for cytokine analysis.
-
Euthanize animals and harvest tissues (e.g., liver, lung) for analysis.
-
-
Endpoint Analysis:
-
Cytokine Levels: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Gene Expression: Analyze mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2) in tissue homogenates using RT-qPCR.
-
Western Blot: Assess the activation of the NF-κB pathway in tissue lysates by measuring levels of phosphorylated p65.
-
Visualizations: Signaling Pathways and Workflows
Caption: Astaxanthin activates the Nrf2 antioxidant pathway.
Caption: Astaxanthin inhibits the pro-inflammatory NF-κB pathway.
Caption: A typical experimental workflow for an in vivo study.
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances and the Mechanism of Astaxanthin in Ophthalmological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subchronic (13-week) toxicity and prenatal developmental toxicity studies of dietary astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sub-chronic toxicity evaluation of a natural astaxanthin-rich carotenoid extract of Paracoccus carotinifaciens in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.unimore.it [iris.unimore.it]
- 15. Astaxanthin supplementation in Arabian racing horses mitigates oxidative stress and inflammation in peripheral blood mononuclear cells through enhanced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Astaxanthin Dipalmitate in Formulations
Welcome to the technical support center for improving the stability of Astaxanthin (B1665798) dipalmitate in your research and development formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of astaxanthin dipalmitate in formulations?
A1: this compound, like other carotenoids, is susceptible to degradation from various environmental factors. The primary culprits are:
-
Light: Exposure to light, particularly UV radiation, can lead to photo-oxidation and isomerization of the astaxanthin molecule, resulting in a loss of color and antioxidant activity.[1]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation.[2] Formulations should be prepared using low-temperature methods whenever possible, and this compound should be incorporated during the cool-down phase (below 40°C).
-
Oxygen: The presence of oxygen can lead to auto-oxidation of the polyene chain of astaxanthin, causing it to lose its beneficial properties.
-
pH: this compound exhibits greater stability at a pH of around 4.0.[3] Deviations from this optimal pH can increase the rate of degradation.
Q2: I'm observing a rapid fading of the red color in my this compound cream. What is the likely cause and how can I prevent it?
A2: The fading of the red color is a direct indicator of this compound degradation. The most probable causes are exposure to light and/or high temperatures during formulation or storage.
Troubleshooting Steps:
-
Protect from Light: Ensure that the formulation is prepared under yellow light or in a dark room to minimize light exposure. Store the final product in opaque or dark-colored, airtight containers.
-
Control Temperature: Incorporate this compound into your formulation during the cooling phase, when the temperature is below 40°C. Avoid any prolonged heating steps after its addition.
-
Use Antioxidants: Consider adding synergistic antioxidants to your formulation. Tocopherol (Vitamin E) and ascorbyl palmitate (a fat-soluble form of Vitamin C) can help protect this compound from oxidation.[4][5]
-
Optimize pH: Check the pH of your formulation and adjust it to be in the slightly acidic range (around pH 4-6) for better stability.
Q3: My this compound emulsion is showing signs of phase separation (creaming). What should I do?
A3: Phase separation, or creaming, in an emulsion indicates instability of the oil-in-water or water-in-oil system. This can be caused by several factors not directly related to this compound degradation but affecting the overall formulation integrity.
Troubleshooting Steps:
-
Emulsifier Selection: Re-evaluate your choice and concentration of emulsifier. The Hydrophile-Lipophile Balance (HLB) of your emulsifier system should be optimized for the specific oil phase in your formulation.
-
Homogenization Process: Ensure that your homogenization process (e.g., high-shear mixing, microfluidization) is sufficient to create small and uniform oil droplets. Smaller droplet sizes are generally more resistant to creaming.
-
Viscosity of the Continuous Phase: Increasing the viscosity of the continuous phase (usually water in O/W emulsions) can slow down the movement of oil droplets and improve stability. Consider adding a thickening agent or rheology modifier.
-
Ingredient Interactions: Check for any potential interactions between this compound and other ingredients in your formulation that might disrupt the emulsifier's function.
Q4: I've prepared this compound-loaded liposomes, but the particle size is increasing over time. What's causing this aggregation?
A4: An increase in the particle size of liposomes over time is a sign of aggregation or fusion, which can lead to instability and reduced efficacy.
Troubleshooting Steps:
-
Zeta Potential: Measure the zeta potential of your liposomes. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization and to prevent aggregation. If the zeta potential is too low, consider adding a charged lipid to your formulation.
-
Storage Temperature: High storage temperatures can increase the fluidity of the lipid bilayer, promoting fusion of liposomes.[6] Store your liposomal formulation at a controlled, cool temperature (e.g., 4°C), but avoid freezing, which can also disrupt the liposomal structure.
-
Lipid Concentration: High concentrations of this compound within the liposomes can sometimes lead to instability and aggregation.[6] You may need to optimize the drug-to-lipid ratio.
-
Surface Modification: Consider incorporating a PEGylated phospholipid (e.g., DSPE-PEG 2000) into your liposome (B1194612) formulation. The PEG chains create a steric barrier on the surface of the liposomes, which can prevent aggregation.
Quantitative Stability Data
The stability of astaxanthin is highly dependent on the formulation and storage conditions. The following tables provide a summary of quantitative data from various studies to illustrate the degradation of astaxanthin under different stressors.
Table 1: Effect of Temperature on Astaxanthin Degradation
| Temperature (°C) | Time (hours) | Degradation Rate (%) | Formulation/Solvent |
| 4 | 4 | 7.99 | Solution |
| 30 | 4 | ~15 | Solution |
| 50 | 1 | >10 | Solution |
| 70 | 1 | 31.35 | Solution |
| 70 | 4 | 43.68 | Solution |
| 80 | 1 | 38.28 | Solution |
| 80 | 4 | 45.54 | Solution |
Data adapted from a study on astaxanthin solution stability.[2]
Table 2: Effect of Light on Astaxanthin Degradation at Room Temperature (~28-30°C)
| Condition | Time (days) | Degradation (%) | Formulation/Solvent |
| With Light | 5 | 23.59 | Acetone |
| In Dark | 5 | 20.77 | Acetone |
Data adapted from a study on astaxanthin in acetone.[1]
Table 3: Stability of Astaxanthin in Emulsions under Different Conditions
| Condition | Storage Time | Astaxanthin Retention (%) | Emulsion Type |
| pH 3.0 | 6 days | ~60 | Pickering Emulsion |
| pH 7.0 | 6 days | ~65 | Pickering Emulsion |
| pH 9.0 | 6 days | ~20 | Pickering Emulsion |
| 100 mM Na+ | 6 days | ~40 | Pickering Emulsion |
| 100 mM K+ | 6 days | ~45 | Pickering Emulsion |
Data adapted from a study on astaxanthin-loaded Pickering emulsions.[7]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-pressure homogenization method for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., stearic acid, cetyl palmitate)
-
Liquid lipid/oil (e.g., soybean oil)
-
Surfactant (e.g., Tween 20, Poloxamer 188)
-
Deionized water
Procedure:
-
Prepare the Lipid Phase:
-
Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Dissolve the this compound and liquid lipid in the melted solid lipid with continuous stirring under a nitrogen atmosphere to prevent oxidation.
-
-
Prepare the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Form the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Characterization:
-
Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: HPLC Method for Stability Testing of this compound
This protocol provides a general guideline for assessing the stability of this compound in a formulation using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane (B109758) in various ratios)
-
Extraction solvent (e.g., a mixture of hexane, acetone, and ethanol)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation containing this compound.
-
Extract the this compound from the formulation using a suitable extraction solvent. This may involve vortexing, sonication, and centrifugation to separate the lipid-soluble components.
-
Filter the extract through a 0.22 µm syringe filter before injection into the HPLC.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of methanol, acetonitrile, and dichloromethane.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~470 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC and create a standard curve by plotting peak area against concentration.
-
-
Quantification and Stability Assessment:
-
Inject the extracted sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
To assess stability, store the formulation under different conditions (e.g., various temperatures, light exposures) and analyze samples at specific time points. The percentage of remaining this compound is calculated relative to the initial concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Astaxanthin's Modulation of the Nrf2 Signaling Pathway
Astaxanthin can enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like astaxanthin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[8][9][10][11][12]
Astaxanthin's Influence on the MAPK Signaling Pathway
Astaxanthin has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can suppress the phosphorylation of key kinases such as ERK, JNK, and p38, thereby reducing the production of pro-inflammatory cytokines.[13][14][15][16][17]
Experimental Workflow for this compound Nanoemulsion Formulation and Stability Testing
This workflow outlines the key steps in developing and evaluating the stability of an this compound nanoemulsion.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antioxidative effect of astaxanthin and tocotrienol by co-encapsulated in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Antioxidative Activity of Astaxanthin and Its Synergistic Effect with Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Astaxanthin-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Property and Stability of Astaxanthin Emulsion Based on Pickering Emulsion Templating with Zein and Sodium Alginate as Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin activates the Nrf2/Keap1/HO-1 pathway to inhibit oxidative stress and ferroptosis, reducing triphenyl phosphate (TPhP)-induced neurodevelopmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Astaxanthin Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with astaxanthin (B1665798) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on overcoming the inherently low bioavailability of this potent antioxidant.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of astaxanthin esters typically low?
Astaxanthin is a lipophilic, or fat-soluble, compound.[1] This characteristic means it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a primary reason for its limited absorption and low oral bioavailability.[2] For effective absorption, astaxanthin must be incorporated into micelles, which are small aggregates of fat molecules, bile salts, and other lipids that form in the small intestine. This process is dependent on the presence of dietary fats.
Q2: What is the general absorption pathway of astaxanthin esters in the body?
The absorption of astaxanthin esters follows the pathway of dietary fats. In the small intestine, astaxanthin esters are hydrolyzed into free astaxanthin. This free astaxanthin is then incorporated into mixed micelles with the aid of bile salts. These micelles are absorbed by intestinal epithelial cells, where the astaxanthin is then packaged into chylomicrons. These lipoprotein particles are released into the lymphatic system and eventually enter the bloodstream, delivering astaxanthin to various tissues.
Q3: How does co-administration with dietary fats improve astaxanthin bioavailability?
Consuming astaxanthin with a meal containing fats or oils significantly enhances its absorption.[1] Dietary fats stimulate the secretion of bile acids, which are essential for the formation of the micelles that carry astaxanthin across the intestinal wall. Studies have shown that a diet rich in lipids leads to greater bioavailability of astaxanthin.
Troubleshooting Guide
Problem 1: Inconsistent or low astaxanthin levels in plasma/tissue samples in preclinical studies.
-
Possible Cause: Inadequate lipid content in the vehicle or diet.
-
Troubleshooting Steps:
-
Formulation Check: Ensure the astaxanthin formulation contains a suitable lipid carrier. Simple oil solutions can be effective, but more advanced lipid-based systems often yield better results.
-
Dietary Considerations: For in vivo studies, ensure the animal diet contains an adequate amount of fat to promote bile secretion and micelle formation.
-
Vehicle Selection: Consider using lipid-based formulations such as nanoemulsions or solid lipid nanoparticles (SLNs) which have been shown to significantly improve bioavailability.
-
Problem 2: Poor encapsulation efficiency of astaxanthin in nanoformulations.
-
Possible Cause: Improper selection of lipids, surfactants, or preparation methods.
-
Troubleshooting Steps:
-
Lipid Selection: Choose lipids in which astaxanthin has high solubility. The choice of solid and liquid lipids is critical for creating a stable nanoparticle matrix that can effectively entrap the astaxanthin molecule.
-
Surfactant/Co-surfactant Ratio: Optimize the ratio of surfactant to co-surfactant. This is crucial for achieving a stable nanoemulsion with a small particle size, which can improve encapsulation efficiency.
-
Homogenization Parameters: The pressure and number of cycles during high-pressure homogenization can significantly impact particle size and encapsulation efficiency. Optimization of these parameters is essential. For instance, increasing the number of homogenization cycles can lead to a reduction in particle size and a more uniform distribution.
-
Solvent Selection: In methods involving solvents, ensure the chosen solvent is appropriate for both astaxanthin and the polymer and that the evaporation process is well-controlled to prevent premature drug precipitation.
-
Problem 3: High variability in astaxanthin absorption among individual subjects (animal or human).
-
Possible Cause: Inter-individual differences in lipid metabolism and gastrointestinal physiology.
-
Troubleshooting Steps:
-
Standardize Administration: Administer astaxanthin with a standardized meal to minimize variability in dietary fat intake.
-
Advanced Formulations: Employ advanced delivery systems like sustained-release formulations or nanoemulsions, which have been shown to reduce inter-individual variations in absorption.[2]
-
Subject Screening: In clinical studies, consider screening subjects for conditions that may affect lipid absorption.
-
Data Presentation: Enhancing Astaxanthin Bioavailability
The following tables summarize quantitative data from studies comparing different astaxanthin formulations.
Table 1: Comparison of Pharmacokinetic Parameters for Different Astaxanthin Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability Increase (vs. Reference) | Reference |
| Reference (Powder) | 40 mg | - | - | 1.0x | [1] |
| Formulation A (Long-chain triglyceride + Polysorbate 80) | 40 mg | - | - | 1.7x | [1] |
| Formulation B (Glycerol mono- & dioleate + Polysorbate 80) | 40 mg | - | - | 3.7x | [1] |
| Formulation C (Glycerol mono- & dioleate + Polysorbate 80 + Sorbitan monooleate) | 40 mg | - | - | 2.5x (approx.) | [1] |
| Sustained-Release Formulation | 60 mg | - | - | 3.6x (vs. unformulated oil) | [2] |
Table 2: Impact of Particle Size on Astaxanthin Bioavailability in Rats
| Formulation | Mean Particle Size | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oil Solution | N/A | 313.3 ± 12.9 | 5.5 ± 0.66 | 11484 ± 2412 | [3] |
| Macroemulsion | > 200 nm | 465.1 ± 43.0 | 4.3 ± 0.50 | 15859 ± 1682 | [3] |
| Nanoemulsion | < 100 nm | 698.7 ± 38.7 | 2.8 ± 0.73 | 20625 ± 5072 | [3] |
Experimental Protocols
Protocol 1: Preparation of Astaxanthin-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol is a generalized procedure based on common methodologies.[4][5]
-
Lipid Phase Preparation:
-
Melt the solid lipid (e.g., stearic acid, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve astaxanthin in the molten lipid under constant stirring to ensure a homogenous mixture.
-
-
Aqueous Phase Preparation:
-
Heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188, Tween 80), to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). The pressure (e.g., 500-1500 bar) and number of cycles (e.g., 3-5) should be optimized for the specific formulation.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated astaxanthin.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Quantification of Astaxanthin in Plasma using HPLC-UV
This protocol provides a general framework for the analysis of astaxanthin in plasma samples.[6][7][8]
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 200 µL), add a protein precipitating agent like ethanol (B145695) or acetonitrile (B52724) (e.g., 200 µL). Vortex for 30 seconds.
-
Add an extraction solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) (e.g., 1 mL). Vortex vigorously for 1-2 minutes.
-
Centrifuge the sample (e.g., at 3000 x g for 10 minutes) to separate the layers.
-
Carefully transfer the upper organic layer containing astaxanthin to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL) and transfer to an HPLC vial.
-
-
HPLC Conditions:
-
Column: A C18 or C30 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of solvents like methanol, acetonitrile, water, and sometimes dichloromethane (B109758) or ethyl acetate. A common mobile phase composition is a mixture of methanol, water, and ethyl acetate (e.g., 82:8:10 v/v/v).[6][8]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength for astaxanthin, which is approximately 474 nm.[6][8]
-
Quantification: Calculate the concentration of astaxanthin based on a standard curve prepared with known concentrations of astaxanthin standards.
-
Signaling Pathways and Experimental Workflows
Astaxanthin's Antioxidant and Anti-inflammatory Mechanisms
Astaxanthin exerts its potent antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nrf2 and NF-κB pathways.
-
Nrf2 Pathway Activation: Astaxanthin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Astaxanthin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, leading to their increased expression and enhanced cellular antioxidant defense.[9][10][11]
-
NF-κB Pathway Inhibition: Astaxanthin can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise promote the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][10][12][13]
Caption: Astaxanthin's dual antioxidant and anti-inflammatory signaling pathways.
Caption: A typical experimental workflow for assessing astaxanthin bioavailability.
References
- 1. cyanotech.com [cyanotech.com]
- 2. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nose to brain delivery of astaxanthin-loaded solid lipid nanoparticles: fabrication, radio labeling, optimization and biological studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyanotech.com [cyanotech.com]
- 13. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Astaxanthin Extraction from Haematococcus pluvialis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing astaxanthin (B1665798) extraction from Haematococcus pluvialis.
Frequently Asked Questions (FAQs)
1. Why is astaxanthin extraction from Haematococcus pluvialis challenging?
The primary challenge lies in the robust, thick cell wall of the encysted Haematococcus pluvialis cells, which are the primary source of astaxanthin.[1][2] This rigid cell wall, composed of a sporopollenin-like material called algaenan, acts as a significant barrier to solvent penetration, thus hindering efficient astaxanthin extraction.[1][2]
2. What are the common methods for astaxanthin extraction?
Common methods include:
-
Solvent Extraction: Utilizing organic solvents like acetone, ethanol (B145695), and ethyl acetate.[3][4]
-
Supercritical CO2 (SC-CO2) Extraction: A "green" technology that uses supercritical carbon dioxide as a solvent, often with a co-solvent like ethanol.[5][6][7]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt the cell wall and enhance solvent penetration.[8][9][10]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and biomass, accelerating extraction.[11][12][13]
-
Enzymatic Hydrolysis: Involves the use of enzymes like cellulase (B1617823) and pectinase (B1165727) to degrade the cell wall.[14][15]
-
Acid Treatment: Pre-treatment with acids, such as hydrochloric acid, can break down the cell wall.[1][16]
3. What factors critically affect astaxanthin extraction yield?
Key factors include:
-
Cell Disruption Method: Effective breaking of the cell wall is paramount for high extraction efficiency.[5][17]
-
Choice of Solvent: The polarity and type of solvent significantly impact the solubility and extraction of astaxanthin.[3]
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to astaxanthin degradation.[18][19]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the biomass and dissolve the astaxanthin.
-
Pressure (for SC-CO2): Pressure affects the density and solvating power of supercritical CO2.[6][18]
-
Biomass Condition: Whether the biomass is wet or dry can influence the choice of extraction method and its efficiency.[5][11]
Troubleshooting Guides
Issue 1: Low Astaxanthin Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Cell Disruption | Implement a pre-treatment step for cell wall disruption such as bead milling, high-pressure homogenization, or acid treatment.[5][20] For instance, treatment with 1-2 N HCl at 70°C for 5-10 minutes can significantly improve extractability.[1] | The thick cell wall of H. pluvialis cysts is a major barrier to solvent extraction.[1] Effective disruption is crucial for releasing the intracellular astaxanthin. |
| Inappropriate Solvent | Optimize the solvent system. A mixture of solvents, such as ethanol in ethyl acetate, can be more effective.[8] For SC-CO2 extraction, consider adding a co-solvent like ethanol to increase polarity.[6][7] | The choice of solvent directly impacts the solubility of astaxanthin. A solvent or solvent mixture with appropriate polarity will maximize the yield. |
| Suboptimal Extraction Parameters | Systematically optimize parameters like temperature, time, and pressure (for SC-CO2). For UAE, optimize ultrasonic power and duration.[8][9] For MAE, optimize microwave power and time.[12][13] | Each extraction method has an optimal range for its parameters. Exceeding these, especially temperature, can lead to degradation of the heat-sensitive astaxanthin.[18] |
Issue 2: Astaxanthin Degradation During Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| High Temperature | Reduce the extraction temperature. For SC-CO2, an increase in temperature from 50°C to 80°C can decrease astaxanthin recovery.[18] For MAE, while it is a rapid method, prolonged exposure to high power can cause degradation.[12] | Astaxanthin is a thermally labile compound and can degrade at elevated temperatures, leading to lower yields and purity. |
| Light Exposure | Conduct the extraction process in dim light or using amber-colored glassware.[1] | Astaxanthin is sensitive to light and can undergo photo-oxidation, which reduces its potency and concentration. |
| Presence of Oxygen | Purge the extraction system with an inert gas like nitrogen to minimize oxygen exposure. | Oxidation is a major cause of astaxanthin degradation. Removing oxygen from the environment helps to preserve the molecule's integrity. |
Issue 3: Co-extraction of Impurities (e.g., Chlorophyll)
| Possible Cause | Troubleshooting Step | Rationale |
| Non-selective Extraction Conditions | Employ a pre-treatment step to remove chlorophyll. For example, a 5% methanolic KOH treatment at 70°C for 5 minutes can be used.[1] | Chlorophyll can interfere with the quantification of astaxanthin and may be undesirable in the final product. Selective removal can improve purity. |
| Inadequate Chromatographic Separation | Optimize the mobile phase and gradient for HPLC analysis to achieve better separation of astaxanthin from other pigments like chlorophyll, β-carotene, and lutein.[1] | Proper analytical methods are crucial for accurate quantification and to ensure the purity of the extracted astaxanthin. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Key Parameters | Astaxanthin Yield/Recovery | Reference |
| Acid Treatment (HCl) + Acetone Extraction | 1-2 N HCl, 70°C, 5-10 min | 96 ± 3% extractability | [1] |
| High-Pressure Homogenization + Freeze-Drying + SC-CO2 Extraction | - | 85.4% recovery | [5] |
| Bead Milling + Spray-Drying + SC-CO2 Extraction | - | Similar recovery to HPH + Freeze-Drying | [5] |
| Ultrasound-Assisted Extraction (UAE) | 48.0% ethanol in ethyl acetate, 20:1 liquid-to-solid ratio, 41.1°C, 16 min, 200 W | 27.58 ± 0.40 mg/g | [8] |
| Microwave-Assisted Extraction (MAE) | 700 W, 75°C, 7 min (wet biomass) | 12.24 ± 0.54 mg/g (wet weight) | [11] |
| Microwave-Assisted Extraction (MAE) | 141 W, 83 sec, 9.8 mL solvent, 4 extractions (dry powder) | 594 ± 3.02 µg / 100 mg | [12] |
| Supercritical CO2 (SC-CO2) with Ethanol Co-solvent | 35 MPa, 50°C, 6.0 mL/min CO2, ethanol co-solvent | Significantly enhanced compared to without co-solvent | [5] |
| Enzymatic (Pectinase) Assisted Extraction | 0.08% pectinase, pH 4.5, 55°C, 3 h | 75.30% extraction yield | [15] |
| Enzymatic (Cellulase) Assisted Extraction | 1.0% cellulase, pH 5.0, 45°C, 6 h | 67.15% extraction yield | [15] |
Experimental Protocols
Protocol 1: Acid Pre-treatment for Enhanced Solvent Extraction
-
Preparation: Weigh 1 gram of dry Haematococcus pluvialis biomass.
-
Acid Treatment: Resuspend the biomass in 10 mL of 2 N Hydrochloric Acid (HCl).
-
Incubation: Place the suspension in a water bath at 70°C for 10 minutes.
-
Neutralization and Washing: Centrifuge the suspension to pellet the cells. Discard the supernatant. Wash the pellet with distilled water until the pH is neutral.
-
Extraction: Resuspend the washed pellet in a suitable solvent (e.g., acetone) and proceed with standard solvent extraction procedures. All steps should be performed in dim light.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Place 1 gram of dried H. pluvialis powder into an extraction vessel.
-
Solvent Addition: Add 20 mL of the optimized solvent mixture (e.g., 48% ethanol in ethyl acetate).[8]
-
Ultrasonication: Place the vessel in an ultrasonic bath operating at a power of 200 W.
-
Extraction: Conduct the extraction for 16 minutes at a controlled temperature of 41.1°C.[8]
-
Recovery: After extraction, separate the solid residue from the supernatant (containing astaxanthin) by centrifugation or filtration.
-
Analysis: Analyze the astaxanthin content in the supernatant using spectrophotometry or HPLC.
Protocol 3: Supercritical CO2 (SC-CO2) Extraction
-
Biomass Preparation: Ensure the H. pluvialis biomass is effectively disrupted (e.g., via bead milling or high-pressure homogenization) and dried (e.g., freeze-drying or spray-drying).[5]
-
Loading: Load the prepared biomass into the extraction vessel of the SC-CO2 system.
-
Parameter Setting: Set the extraction parameters: Pressure at 35 MPa, temperature at 50°C, and CO2 flow rate at 6.0 mL/min.[5]
-
Co-solvent Addition: Introduce ethanol as a co-solvent at a flow rate of 1.5 mL/min.[5]
-
Extraction: Run the extraction for the desired duration (e.g., 30 minutes).[5]
-
Collection: Depressurize the CO2 to precipitate the extracted astaxanthin and collect the extract.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell disruption and astaxanthin extraction from Haematococcus pluvialis: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of astaxanthin from microalga Haematococcus pluvialis in red phase by using generally recognized as safe solvents and accelerated extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Extraction Process of Astaxanthin from Haematococcus pluvialis with Oil Dissolution Method - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Low pressure supercritical CO2 extraction of astaxanthin from Haematococcus pluvialis demonstrated on a microfluidic chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response Surface Methodology for Ultrasound-Assisted Extraction of Astaxanthin from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasonic extraction technology of astaxanthin from Haematococcus Pluvialis [spgykj.com]
- 10. Response surface methodology for ultrasound-assisted extraction of astaxanthin from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aligned with sustainable development goals: microwave extraction of astaxanthin from wet algae and selective cytotoxic effect of the extract on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzyme-assisted extraction of astaxanthin from Haematococcus pluvialis and its stability and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme-assisted extraction of astaxanthin from Haematococcus pluvialis and its stability and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Astaxanthin Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
Preventing degradation of Astaxanthin dipalmitate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Astaxanthin (B1665798) Dipalmitate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is astaxanthin dipalmitate and how does its stability compare to free astaxanthin?
This compound is the diester of astaxanthin with palmitic acid. The esterification of the hydroxyl groups on the astaxanthin molecule enhances its lipophilicity and significantly improves its stability compared to free astaxanthin.[1] Free astaxanthin is more susceptible to oxidation due to its exposed hydroxyl groups, while the ester form offers better protection against degradation.[1]
Q2: What are the primary factors that cause the degradation of this compound during storage?
The primary factors leading to the degradation of this compound are exposure to heat, light (especially UV), and oxygen.[1][2][3][4][5][6] These factors can induce isomerization and oxidation of the polyene chain, resulting in a loss of color and antioxidant activity.[1][2]
Q3: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4][7] It is recommended to store it in airtight, opaque containers to minimize exposure to oxygen and light. For long-term storage, refrigeration (2-8°C) is advisable.
Q4: Can I store this compound solutions, and if so, how?
If you need to store this compound in a solution, it is crucial to use a deoxygenated solvent and store the solution under the same ideal conditions as the powder: cool, dark, and under an inert atmosphere. The choice of solvent can also impact stability; non-polar solvents are generally preferred. It is best to prepare solutions fresh whenever possible.
Q5: What are the visible signs of this compound degradation?
The most apparent sign of degradation is a color change. A vibrant red-orange color is characteristic of high-quality this compound. Fading of this color to a yellowish or colorless state indicates significant degradation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid color fading of this compound powder. | 1. Exposure to light. 2. High storage temperatures. 3. Exposure to oxygen. | 1. Store in an amber or opaque, airtight container. 2. Store at recommended low temperatures (refrigeration). 3. Purge the container with an inert gas (nitrogen or argon) before sealing. |
| Degradation of this compound in a formulation (e.g., cream, oil). | 1. Incompatible excipients. 2. Presence of pro-oxidants (e.g., metal ions). 3. Inadequate protection from light and air in the final packaging. 4. High-temperature processing steps. | 1. Conduct compatibility studies with all excipients.[8] 2. Consider adding a chelating agent to bind metal ions. 3. Use opaque or UV-protective packaging and consider vacuum sealing or nitrogen flushing. 4. Incorporate this compound at the latest possible stage of formulation, avoiding excessive heat. |
| Inconsistent results in stability studies. | 1. Variability in storage conditions. 2. Inaccurate analytical methodology. 3. Non-homogenous sampling. | 1. Ensure all samples are stored under identical, controlled conditions. 2. Validate the analytical method (e.g., HPLC) for accuracy, precision, and linearity.[9] 3. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| Precipitation of this compound in a liquid formulation. | 1. Poor solubility in the chosen solvent/vehicle. 2. Temperature fluctuations during storage. | 1. Assess the solubility of this compound in the formulation base. Consider using a co-solvent or an appropriate oil phase. 2. Store at a constant, controlled temperature. |
Data on Astaxanthin Stability
While specific quantitative data for this compound is limited in publicly available literature, the following tables for astaxanthin provide a strong indication of its degradation behavior. This compound is expected to show a significantly lower rate of degradation under similar conditions.
Table 1: Effect of Temperature on Astaxanthin Degradation
| Temperature (°C) | Time (hours) | Degradation Rate (%) | Kinetic Model |
| 4 | 4 | 7.99 | - |
| 50 | 1 | >10 | Second-order |
| 70 | 1 | 31.35 | Second-order |
| 70 | 4 | 43.68 | Second-order |
| 80 | 1 | 38.28 | - |
| 80 | 4 | 45.54 | - |
| Data adapted from a study on astaxanthin stability.[2] |
Table 2: Effect of Light and Temperature on Astaxanthin Degradation over 5 Days
| Condition | Degradation (%) |
| Room Temperature with Illumination | 23.59 |
| Room Temperature in the Dark | 20.77 |
| Refrigerated (4°C) in the Dark | 19.59 |
| Data adapted from a study on astaxanthin degradation in acetone.[1] |
Experimental Protocols
Protocol for Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a sample over time.
1. Sample Preparation and Storage:
-
Prepare multiple identical samples of this compound (either pure or in a formulation).
-
Place the samples in stability chambers under controlled conditions of temperature and humidity. For photostability testing, use a chamber with a controlled light source (e.g., Xenon lamp).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
2. Extraction of this compound:
-
Accurately weigh a portion of the sample.
-
Extract the this compound using a suitable organic solvent (e.g., acetone, hexane (B92381), or a mixture thereof). This may involve vortexing and sonication to ensure complete extraction.
-
For solid or semi-solid matrices, centrifugation may be required to separate the extract from insoluble components.
3. Saponification (Hydrolysis) of Astaxanthin Esters:
-
To quantify total astaxanthin, the dipalmitate esters must be hydrolyzed to free astaxanthin.
-
Evaporate the organic solvent from the extract under a stream of nitrogen.
-
Add a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide and incubate in the dark at room temperature until hydrolysis is complete (this may take several hours).[10]
-
Neutralize the reaction mixture and extract the free astaxanthin into an organic solvent (e.g., hexane or diethyl ether).
4. HPLC Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 or C30 reverse-phase column is commonly used for carotenoid analysis.
-
Mobile Phase: A gradient or isocratic system of solvents such as methanol, acetonitrile, and water, or a non-polar system with solvents like hexane and isopropanol.[9]
-
Detection: Monitor the absorbance at the wavelength of maximum absorption for astaxanthin, which is typically around 470-480 nm.[9]
-
Quantification: Prepare a standard curve using a certified reference standard of astaxanthin. Calculate the concentration of astaxanthin in the samples based on the peak area from the chromatogram.
5. Data Analysis:
-
Plot the concentration of this compound (or total astaxanthin) against time for each storage condition.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
-
Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order, first-order).
Visualizations
Factors Influencing this compound Degradation and Prevention Strategies
Caption: Factors causing degradation and preventive measures.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for stability assessment.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Quality Issues in Astaxanthin and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Astaxanthin by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Astaxanthin Isomers: A Technical Support Guide
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of astaxanthin (B1665798) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of these valuable carotenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC separation of astaxanthin isomers?
A1: The main difficulties lie in resolving the various geometric (cis/trans) and optical (enantiomeric) isomers of astaxanthin.[1][2][3] Astaxanthin has multiple isomers, including all-trans, 9-cis, and 13-cis, which can be challenging to separate accurately.[3] Furthermore, the non-polar nature of astaxanthin can lead to issues with peak shape and retention.[3] Chiral separation of stereoisomers (3S,3'S), (3R,3'R), and (3S,3'R) requires specialized chiral stationary phases.[1][2][4]
Q2: How can I improve the resolution between astaxanthin isomers?
A2: To enhance resolution, consider the following strategies:
-
Mobile Phase Optimization: Adjusting the solvent strength and composition is crucial. For reversed-phase columns, modifying the ratio of organic solvents like methanol (B129727) or acetonitrile (B52724) to water can significantly impact separation.[5] For normal-phase or chiral chromatography, experimenting with different ratios of non-polar and polar solvents is key.[1][2][4]
-
Column Selection: Employing a column with a different selectivity, such as a C30 column instead of a C18, can improve the separation of geometric isomers.[6][7] For enantiomeric separation, a chiral column is mandatory.[1][2][8]
-
Flow Rate and Temperature: Lowering the flow rate generally increases resolution but also extends run times.[5] Optimizing the column temperature can improve peak shape and selectivity by affecting the viscosity of the mobile phase and the kinetics of mass transfer.[5]
Q3: My astaxanthin peaks are tailing. What could be the cause and how do I fix it?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds.[9][10] Exposed silanol (B1196071) groups on silica-based columns are a common culprit.[9][10] To address this:
-
Adjust Mobile Phase pH: Operating the mobile phase at a pH that keeps the analyte in a single ionic form can minimize tailing.
-
Use End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups, reducing the potential for these secondary interactions.
-
Add an Ionic Modifier: Incorporating a small amount of a competing base or acid into the mobile phase can help to saturate the active sites on the stationary phase.
Q4: I am observing split peaks for my astaxanthin standards. What should I investigate?
A4: Peak splitting can arise from several issues:
-
Column Contamination or Voids: A blockage at the column inlet frit or a void in the packing material can disrupt the sample flow path, leading to split peaks.[11] Reversing and flushing the column or replacing it may be necessary.[11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12] It is best to dissolve the sample in the mobile phase or a weaker solvent.
-
Co-elution of Isomers: What appears as a split peak might be the partial separation of two closely eluting isomers.[11] Method optimization, such as adjusting the mobile phase or temperature, can help to resolve them into distinct peaks.
Q5: How can I prevent the degradation of astaxanthin during analysis?
A5: Astaxanthin is sensitive to light, oxygen, and heat, which can lead to isomerization or degradation.[13] To ensure its stability:
-
Use Amber Vials: Protect samples from light by using amber or light-blocking vials.[13]
-
Work in Dim Light: Prepare samples and standards under reduced lighting conditions.
-
Degas Mobile Phase: Remove dissolved oxygen from the mobile phase by sparging with an inert gas or using an online degasser.
-
Control Temperature: Avoid high temperatures during sample preparation and analysis. If possible, use a refrigerated autosampler.
Troubleshooting Guides
Issue 1: Poor Separation of Geometric Isomers (all-trans, 9-cis, 13-cis)
This guide provides a systematic approach to resolving poor separation of astaxanthin's geometric isomers on reversed-phase HPLC systems.
Issue 2: Inadequate Separation of Enantiomers (Stereoisomers)
This guide outlines the steps to troubleshoot the separation of astaxanthin's chiral isomers.
Experimental Protocols & Data
Table 1: HPLC Methods for Separation of Astaxanthin Geometric Isomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C30 | C18 (polymeric) | C18 |
| Mobile Phase | Methanol/MTBE/Water/Dichloromethane (B109758) (77:13:8:2, v/v/v/v)[6] | Methanol/MTBE/Water (81:15:4 to 6:90:4 gradient)[7] | Methanol/Water (95:5, v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[7] | 1.0 mL/min[4] |
| Detection | 474 nm | Not Specified | 478 nm[4] |
| Temperature | Not Specified | 20°C[7] | 25°C[4] |
| Reference | [6] | [7] | [4] |
Table 2: HPLC Methods for Chiral Separation of Astaxanthin Stereoisomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralpak IC | Sumichiral OA-2000 | CHIRALPAK®IC |
| Mobile Phase | Methanol/Methyl tert-butyl ether (90:10, v/v)[1][2][14] | Not Specified | Methyl tertiary butyl ether/Acetonitrile (35:65, v/v) |
| Flow Rate | 3.06 mL/min[1][14] | Not Specified | 1.0 mL/min |
| Detection | Not Specified | Not Specified | 470 nm[4] |
| Temperature | Not Specified | Not Specified | 25°C[4] |
| Reference | [1][14] | [8] | [4] |
Detailed Methodologies
Methodology for Geometric Isomer Separation (Based on Method 1, Table 1)
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, methyl tert-butyl ether (MTBE), water, and dichloromethane in a ratio of 77:13:8:2 (v/v/v/v).[6] Filter and degas the mobile phase before use.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the detection wavelength to 474 nm.
-
Sample Preparation: Dissolve the astaxanthin sample in a suitable solvent (e.g., acetone (B3395972) or the mobile phase) and filter through a 0.45 µm syringe filter.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Analysis: Identify and quantify the isomers based on their retention times and peak areas compared to standards.
Methodology for Chiral Separation (Based on Method 1, Table 2)
-
Instrumentation: An HPLC system with a UV-Vis or PDA detector.
-
Column: A Chiralpak IC column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and methyl tert-butyl ether (MTBE) in a 90:10 (v/v) ratio.[1][2][14]
-
Chromatographic Conditions: Set the flow rate to 3.06 mL/min.[1][2][14]
-
Sample Preparation: Dissolve the astaxanthin sample in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the chiral column.
-
Analysis: The three all-trans optical isomers can be separated and quantified based on their distinct retention times.[1][2]
References
- 1. Optimized separation of astaxanthin stereoisomers from microbial sources using chiral HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Optimized separation of astaxanthin stereoisomers from microbial sources using chiral HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. Identification of geometrical isomers and comparison of different isomeric samples of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. chromforum.org [chromforum.org]
- 13. Light Increases Astaxanthin Absorbance in Acetone Solution through Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized separation of astaxanthin stereoisomers from microbial sources using chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing solubility of Astaxanthin dipalmitate for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of astaxanthin (B1665798) dipalmitate for in vitro studies.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media After Adding Stock Solution | Astaxanthin dipalmitate is highly lipophilic and will precipitate when a concentrated organic stock solution is diluted into an aqueous-based culture medium.[1][2][3] | 1. Reduce Final Concentration: Lower the final working concentration of this compound in the media. 2. Increase Serum Concentration: If your experiment allows, a higher serum percentage can help stabilize the compound. 3. Use a Carrier/Encapsulation: Pre-formulate this compound into liposomes, nanoparticles, or a nanoemulsion before adding to the media.[4][5][6] 4. Test Surfactants: Incorporate a low concentration of a biocompatible non-ionic surfactant like Polysorbate 80 (Tween® 80) or macrogolglycerol hydroxystearate (Cremophor® RH 40) in the final medium.[7][8] |
| Inconsistent Results Between Experiments | - Incomplete dissolution of the stock solution.- Degradation of this compound due to light or oxygen exposure.[4][9][10] - Precipitation at working concentration. | 1. Ensure Complete Dissolution: Gently warm the DMSO stock solution and vortex thoroughly to ensure all crystals are dissolved before use. 2. Protect from Light and Air: Prepare solutions fresh and protect from light by using amber vials and covering with foil. Store stock solutions under an inert gas like argon or nitrogen if possible. 3. Verify No Precipitation: Before treating cells, visually inspect the final diluted media under a microscope to ensure no precipitates have formed. |
| Low Bioavailability/Cellular Uptake in In Vitro Assays | The poor aqueous solubility of this compound limits its availability to cells in culture.[6][9] | 1. Formulate for Delivery: Utilize delivery systems such as liposomes or nanoparticles to improve cellular uptake.[4][6][11] These formulations can fuse with the cell membrane to deliver the compound intracellularly. 2. Complex with Cyclodextrins: Using cyclodextrins can form inclusion complexes that enhance water solubility and bioavailability.[12][13] |
| Difficulty Dissolving the Primary Powder | This compound is a waxy, highly lipophilic solid that can be difficult to dissolve directly. | 1. Use an Appropriate Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution.[14][15] Chloroform (B151607) is also effective but less compatible with cell culture.[1] 2. Apply Gentle Heat: Warming the solvent (e.g., to 37°C) can aid in the dissolution process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The most appropriate and widely used solvent for preparing a stock solution of this compound for cell culture experiments is Dimethyl Sulfoxide (DMSO).[14][15] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium. Gentle heating may be required to fully dissolve the compound in DMSO.
Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue due to the compound's poor water solubility.[1] To prevent precipitation, you can:
-
Lower the final concentration: The final DMSO concentration in your media should typically not exceed 0.1-0.5% to avoid solvent toxicity, which may limit the achievable concentration of this compound.
-
Use a delivery system: Encapsulating this compound in liposomes, nanoparticles, or nanoemulsions is a highly effective method to improve its dispersion and availability in aqueous media.[4][5][9][12]
Q3: What are liposomes and how can they help with this compound solubility?
A3: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane.[5] Because this compound is lipid-soluble, it can be entrapped within the lipid bilayer of liposomes.[6][16] These liposomal formulations are water-dispersible and can enhance the stability and cellular delivery of the compound in in vitro systems.[5][17]
Q4: How can I prepare this compound-loaded nanoparticles?
A4: Several methods exist for preparing nanoparticles. A common technique is the anti-solvent precipitation method, where this compound is dissolved in a good solvent (e.g., acetone (B3395972) or ethanol) and then rapidly injected into an anti-solvent (water), often containing a stabilizer, under high shear mixing or sonication.[18] Nanostructured lipid carriers (NLCs) are another option, prepared using high-shear homogenization.[19] These methods create a stable nanoparticle dispersion in water.
Q5: What is the stability of this compound in solution?
A5: Astaxanthin and its esters are sensitive to light, heat, and oxygen, which can cause degradation.[9][10][20] Stock solutions in DMSO should be stored at -20°C or -80°C, protected from light (using amber tubes), and ideally blanketed with an inert gas like argon or nitrogen. It is always best to prepare fresh dilutions in culture media immediately before use.
Quantitative Data Summary
Table 1: Solubility of Astaxanthin in Various Organic Solvents (Note: Data for this compound is limited; however, the relative solubility in these solvents is expected to follow a similar trend. This compound, being more lipophilic, may have slightly different absolute solubility values.)
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL (with heat) | |
| Chloroform | ~6 mg/mL | [1] |
| Pyridine | Readily Soluble | |
| Acetone | Highly Soluble | [13] |
| Dimethyl formamide | ~0.5 mg/mL | [1] |
| Ethanol (B145695) | ~0.09 mg/mL | [1] |
| Water | Practically Insoluble | [13][21] |
Table 2: Characteristics of Astaxanthin Delivery Systems (These examples use astaxanthin, but similar results can be expected for this compound formulations.)
| Formulation Type | Key Parameters | Values | Reference |
| Liposomes | Vesicle Size (nm) | 80 - 220 nm | [6][16] |
| Encapsulation Efficiency (%) | 29% - 97.68% | [16] | |
| Polydispersity Index (PDI) | 0.20 - 0.30 | [5][16] | |
| Nanoparticles (NPs) | Particle Size (nm) | ~74 nm | [18] |
| Loading Capacity (%) | ~94.57% | [18] | |
| Nanostructured Lipid Carriers (NLCs) | Particle Size (nm) | < 200 nm | [19] |
| Entrapment Efficiency (%) | > 90% | [19] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound (MW ≈ 1045.6 g/mol ) in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous/Sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
-
Methodology:
-
Weigh out 10.46 mg of this compound powder and place it into a sterile amber vial.
-
Add 1.0 mL of sterile DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.
-
Remove from the water bath and vortex again until the solution is clear and dark red, with no visible crystals.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Objective: To encapsulate this compound into liposomes to create a water-dispersible formulation for cell culture studies.
-
Materials:
-
This compound
-
Soybean phosphatidylcholine (or other desired lipid mixture)
-
Cholesterol (optional, for membrane stability)
-
Chloroform or ethanol
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
-
-
Methodology:
-
Dissolve a defined amount of this compound and lipids (e.g., a 20:1 molar ratio of lipid to this compound) in chloroform or ethanol in a round-bottom flask.[5]
-
Use a rotary evaporator to remove the organic solvent under vacuum, which will form a thin, dry lipid film on the flask wall.
-
Hydrate the film by adding a sterile aqueous solution (e.g., PBS) and rotating the flask gently at a temperature above the lipid phase transition temperature.[5]
-
The resulting suspension contains large, multilamellar vesicles. To reduce their size, sonicate the suspension using a probe or bath sonicator until it becomes translucent.
-
For sterile applications, filter the final liposome (B1194612) suspension through a 0.22 µm syringe filter.
-
The resulting formulation can be added directly to cell culture media.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Astaxanthin's inhibitory effect on the NF-κB inflammatory pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Nanotechnology-Abetted Astaxanthin Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Astaxanthin Bioaccessibility by Encapsulation in Liposomes: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of astaxanthin-loaded liposomes by phytosterol oleate instead of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution and spectrophotometric determination of astaxanthin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Improving the Stability of Astaxanthin by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress of Astaxanthin nano-based drug delivery system: Applications, prospects and challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogrev.com [phcogrev.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Enhancement of Astaxanthin Bioaccessibility by Encapsulation in Liposomes: An In Vitro Study | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Preparation of carrier-free astaxanthin nanoparticles with improved antioxidant capacity [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Astaxanthin Esterase Activity Assay
Welcome to the technical support center for the refinement of astaxanthin (B1665798) esterase activity assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during astaxanthin esterase activity assays in a question-and-answer format.
Q1: Why is there low or no detectable enzyme activity?
Possible Causes and Solutions:
-
Improper Enzyme Storage or Handling: Enzymes are sensitive to temperature fluctuations. Ensure the astaxanthin esterase is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare aliquots of the enzyme solution to minimize degradation.
-
Incorrect Substrate Preparation: The substrate, typically an astaxanthin ester, may not be properly dissolved or may have degraded. Astaxanthin and its esters are sensitive to light and oxidation. Prepare fresh substrate solutions and store them protected from light. The use of an effective emulsifier, such as Tween 80, has been shown to be beneficial in lipase (B570770) hydrolysis systems.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of the reaction mixture are critical for enzyme activity.
-
pH: The optimal pH can vary depending on the enzyme source. For example, some fungal lipases show optimal activity in phosphate (B84403) buffer at pH 7.0.[1]
-
Temperature: While a common incubation temperature is 37°C, the optimal temperature can vary.[2][3] For instance, an alkaline lipase from Penicillium cyclopium showed optimal hydrolysis at 28°C.[1]
-
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. Ensure high-purity reagents and consider a sample cleanup step if inhibition is suspected.
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration. It is recommended to start with 1.0 to 2.0 units of cholesterol esterase for up to 2.0 mg of biomass (dry weight).[2]
Q2: Why is the assay reproducibility poor?
Possible Causes and Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the enzyme, substrate, or buffers can lead to significant variations. Calibrate pipettes regularly and use proper pipetting techniques.
-
Temperature Fluctuations: Ensure a constant temperature during the incubation period. Use a water bath or incubator with precise temperature control.
-
Incomplete Substrate Solubilization: If the astaxanthin ester substrate is not fully dissolved, it can lead to variable reaction rates. Ensure thorough mixing and consider the use of a mild organic solvent like acetone (B3395972) to aid dissolution before adding the aqueous buffer.[2]
-
Timing Inconsistencies: The timing of the reaction is crucial. Use a timer to ensure consistent incubation times for all samples.
-
Variability in Sample Preparation: Inconsistent extraction of astaxanthin esters from the source material (e.g., Haematococcus pluvialis) will lead to variable results.[1][2] Standardize the extraction protocol to ensure consistent starting material.
Q3: Why are the absorbance readings unstable or drifting?
Possible Causes and Solutions:
-
Precipitation in the Cuvette: The substrate or product may be precipitating out of solution, causing light scattering and unstable readings. Ensure all components are fully solubilized in the assay buffer.
-
Air Bubbles: Air bubbles in the cuvette can interfere with the light path. Be careful not to introduce bubbles when mixing and handle the cuvette gently.
-
Instrument Instability: The spectrophotometer may need to be warmed up or calibrated. Refer to the instrument manual for proper operation.
-
Photodegradation of Astaxanthin: Astaxanthin is light-sensitive. Minimize exposure of the samples to light during the assay by working in a dimly lit area or using amber-colored tubes.
Q4: Why is the background absorbance too high?
Possible Causes and Solutions:
-
Turbidity of the Sample: The sample extract may be turbid, leading to high background absorbance. Centrifuge the sample extract before adding it to the reaction mixture to remove any particulate matter.
-
Absorbing Compounds in the Sample: The sample may contain other compounds that absorb at the same wavelength as the product. Run a control reaction without the enzyme to measure the background absorbance from the sample itself and subtract it from the test sample readings.
-
Solvent Interference: Some solvents used for extraction can have high absorbance. Ensure the final concentration of the solvent in the assay mixture is low and consistent across all samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the astaxanthin esterase activity assay?
The assay measures the activity of an esterase enzyme that catalyzes the hydrolysis of astaxanthin esters into free astaxanthin and fatty acids.[1][4] The increase in free astaxanthin is typically monitored spectrophotometrically by measuring the change in absorbance at its maximum wavelength (around 474 nm in acetone).[2]
Q2: Which enzyme is commonly used for this assay?
Cholesterol esterase is frequently used for the enzymatic hydrolysis of astaxanthin esters.[2][3][4] Lipases from various fungal sources, such as Penicillium cyclopium, have also been shown to be effective.[1]
Q3: How should I prepare the astaxanthin ester substrate?
Astaxanthin esters are often extracted from natural sources like the microalga Haematococcus pluvialis.[1][2] The extracted esters can be dissolved in an organic solvent like acetone and then emulsified in the reaction buffer, potentially with the aid of a surfactant like Tween 80.[1][2]
Q4: What are the optimal conditions for the assay?
Optimal conditions can vary, but a general starting point is:
-
Enzyme: 1.0-2.0 units of cholesterol esterase.[2]
-
Buffer: 50 mM TRIS buffer (pH 7.0).[2]
-
Temperature: 37°C.[2]
-
Incubation Time: Enzymolysis is often complete within 60 minutes.[3]
It is recommended to optimize these parameters for your specific enzyme and substrate.
Q5: How can I improve the accuracy of my results?
-
Use a Standard Curve: Prepare a standard curve with known concentrations of free astaxanthin to accurately quantify the amount of product formed.
-
Run Proper Controls: Include a "no enzyme" control to account for non-enzymatic hydrolysis and a "no substrate" control to measure any background activity from the enzyme preparation.
-
Consider HPLC Analysis: For more precise quantification and to distinguish between different astaxanthin isomers, High-Performance Liquid Chromatography (HPLC) can be used as a detection method instead of spectrophotometry.[5]
Data Presentation
Table 1: Comparison of De-esterification Methods for Astaxanthin Esters
| Parameter | Enzymolysis (Cholesterol Esterase) | Saponification (NaOH) | Reference |
| Reaction Time for Complete Hydrolysis | 60 minutes | 90 minutes | [3] |
| Relative Free Astaxanthin Recovery | Up to 42.6% higher than saponification | Lower than enzymolysis | [3] |
| Astaxanthin Degradation | Minimal | Formation of semi-astacene and astacene | [3] |
| Isomer Stability | Relatively stable composition | Composition changes after 90 minutes | [3] |
Table 2: Optimal Conditions for Astaxanthin Ester Hydrolysis by Different Enzymes
| Enzyme | Source | Optimal pH | Optimal Temperature | Incubation Time | Reference |
| Cholesterol Esterase | Not specified | 7.0 | 37°C | 60 min | [2][3] |
| Alkaline Lipase | Penicillium cyclopium | 7.0 | 28°C | 7 h | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Astaxanthin Esterase Activity
This protocol is a general guideline for measuring astaxanthin esterase activity using cholesterol esterase.
Materials:
-
Cholesterol esterase solution (e.g., 3.3 U/mL in 50 mM TRIS buffer, pH 7.0)
-
Astaxanthin ester extract (from H. pluvialis or other sources)
-
Acetone
-
50 mM TRIS buffer (pH 7.0)
-
Petroleum ether
-
Spectrophotometer and cuvettes
Procedure:
-
Substrate Preparation: Dissolve a known amount of astaxanthin ester extract in acetone.
-
Reaction Setup: In a centrifuge tube, combine:
-
3 mL of the astaxanthin ester solution in acetone.
-
2 mL of 50 mM TRIS buffer (pH 7.0).
-
-
Enzyme Addition: Add 600 µL of the cholesterol esterase solution to the reaction tube. This results in a final enzyme concentration of approximately 2.0 units.[2]
-
Incubation: Incubate the tubes at 37°C in a water bath for 60 minutes. Mix gently every 10 minutes.[2][3]
-
Reaction Termination and Extraction: Stop the reaction and extract the free astaxanthin by adding 2 mL of petroleum ether. Vortex vigorously and then centrifuge to separate the phases.[2]
-
Measurement: Carefully transfer the upper petroleum ether layer to a clean cuvette. Measure the absorbance at 474 nm using a spectrophotometer. Use petroleum ether as a blank.
-
Calculation: Calculate the amount of free astaxanthin released using a standard curve prepared with pure astaxanthin.
Visualizations
Diagram 1: Experimental Workflow for Astaxanthin Esterase Activity Assay
Caption: Workflow for the enzymatic assay of astaxanthin esterase activity.
Diagram 2: Enzymatic Hydrolysis of Astaxanthin Esters
References
- 1. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Supercritical Fluid Extraction of Astaxanthin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the parameters for supercritical fluid extraction (SFE) of astaxanthin (B1665798).
Troubleshooting Guide
This guide addresses common issues encountered during the supercritical fluid extraction of astaxanthin.
| Issue | Potential Cause | Recommended Solution |
| Low Astaxanthin Yield | Incomplete Cell Disruption: The supercritical CO2 cannot efficiently penetrate the microalgae cells to extract astaxanthin. | Ensure the biomass has undergone effective pre-treatment such as bead milling or high-pressure homogenization to break the cell walls.[1] |
| Suboptimal SFE Parameters: Incorrect settings for pressure, temperature, or co-solvent concentration can reduce extraction efficiency. | Refer to the Optimized SFE Parameters for Astaxanthin Extraction table below. Generally, increasing pressure and using a co-solvent like ethanol (B145695) enhances recovery.[2][3][4] | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to recover all the available astaxanthin. | Increase the extraction time or the number of extraction cycles.[4] | |
| High CO2 Flow Rate: A very high flow rate can reduce the residence time of the solvent with the biomass, leading to lower recovery.[3] | Optimize the CO2 flow rate. Lower flow rates can increase recovery, although they may also increase the total extraction time.[3] | |
| Co-extraction of Impurities (Low Purity) | High Extraction Temperature: Higher temperatures can sometimes lead to the extraction of unwanted compounds. | Optimize the temperature. While higher temperatures can increase the vapor pressure of astaxanthin, they can also decrease the density of CO2 and may lead to the co-extraction of other compounds or degradation.[3][5] |
| Inappropriate Co-solvent Concentration: While a co-solvent is often necessary, a very high concentration can lead to the extraction of more polar impurities. | Optimize the co-solvent percentage. Ethanol concentrations of up to 9% (w/w) have been shown to be effective.[6] | |
| High CO2 Flow Rate: A higher CO2 flow rate can sometimes lead to higher purity of the extract.[3] | Experiment with increasing the CO2 flow rate to improve the selectivity of the extraction.[3] | |
| Astaxanthin Degradation | Excessively High Temperatures: Astaxanthin is a thermally sensitive compound and can degrade at high temperatures. | Avoid temperatures above 65-70°C. The optimal temperature is often a balance between extraction efficiency and compound stability.[3][4][5][6] |
| Presence of Oxygen: Astaxanthin can oxidize, especially at elevated temperatures. | Ensure the SFE system is properly purged with an inert gas like nitrogen before extraction to remove any residual oxygen. | |
| Inconsistent Results | Variable Biomass Quality: The astaxanthin content and composition of the starting material can vary significantly. | Use a homogenized and well-characterized batch of biomass for a series of experiments. |
| Inconsistent Pre-treatment: Variations in the cell disruption method can lead to different extraction efficiencies. | Standardize the pre-treatment protocol, including the duration and intensity of milling or homogenization.[1] | |
| Fluctuations in SFE System Parameters: Unstable pressure, temperature, or flow rates will lead to variable results. | Regularly calibrate and maintain the SFE equipment to ensure stable operating conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is supercritical CO2 a good solvent for astaxanthin extraction?
Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent. Its solvating power can be finely tuned by changing the pressure and temperature, allowing for selective extraction.[6] Because of its low critical temperature (31.1°C), it is well-suited for extracting thermally sensitive compounds like astaxanthin.[6]
Q2: What is the role of a co-solvent in astaxanthin SFE?
Astaxanthin has relatively low solubility in pure supercritical CO2. A polar co-solvent, most commonly ethanol, is added to increase the polarity of the supercritical fluid, which significantly enhances the solubility and extraction yield of astaxanthin.[2] The addition of ethanol can more than double the amount of astaxanthin extracted.[2]
Q3: What are the typical ranges for the key SFE parameters for astaxanthin extraction?
The optimal parameters can vary depending on the source of the astaxanthin and the specific SFE system. However, typical ranges are:
-
Pressure: 20 to 55 MPa (200 to 550 bar).[2]
-
Temperature: 40 to 70°C.
-
Ethanol Concentration: 1.67% to 15% (v/v or w/w).[2]
Q4: Is pre-treatment of the biomass necessary before SFE?
Yes, for microalgae like Haematococcus pluvialis, which have a robust cell wall, pre-treatment to disrupt the cells is crucial for efficient extraction.[1] Methods like bead milling and high-pressure homogenization are commonly used.[1]
Q5: How does CO2 flow rate affect the extraction process?
The CO2 flow rate can have a dual effect. A lower flow rate generally increases the recovery of astaxanthin as it allows for longer contact time between the solvent and the biomass.[3] Conversely, a higher flow rate can sometimes improve the purity of the extract.[3]
Data Presentation
Optimized SFE Parameters for Astaxanthin Extraction from Haematococcus pluvialis
| Parameter | Optimal Range | Effect on Extraction | Reference |
| Pressure | 40 - 55 MPa (400 - 550 bar) | Higher pressure generally increases the density of CO2, leading to higher solubility and recovery of astaxanthin. | [2][3][4] |
| Temperature | 50 - 68°C | Increasing temperature can enhance the vapor pressure of astaxanthin, but excessively high temperatures can decrease CO2 density and cause degradation. An optimal balance is crucial. | [3][4][5][6] |
| CO2 Flow Rate | 2 - 4 mL/min or ~3.6 g/min | A lower flow rate can increase recovery, while a higher flow rate may improve purity but require more solvent. | [2][3] |
| Ethanol Co-solvent | 5 - 9% (v/v or w/w) | Significantly increases the solubility of astaxanthin in supercritical CO2, leading to higher yields. | [2][6] |
Optimized SFE Parameters for Astaxanthin Extraction from Shrimp Waste (Penaeus monodon)
| Parameter | Optimal Value | Reference |
| Pressure | 21.57 MPa (215.68 bar) | |
| Temperature | 56.88°C | |
| Extraction Flow Rate | 1.89 mL/min | |
| Ethanol Co-solvent | 15% (v/v) |
Experimental Protocols
Biomass Pre-treatment (Cell Disruption)
This protocol is for the pre-treatment of Haematococcus pluvialis biomass.
-
Weigh the desired amount of dried H. pluvialis powder.
-
For bead milling, place the biomass in a milling chamber with an appropriate volume of glass beads. Mill for a sufficient time to ensure cell disruption.
-
For high-pressure homogenization, suspend the biomass in a suitable solvent and pass it through the homogenizer at high pressure for one or more cycles.[1]
-
After disruption, dry the biomass if necessary (e.g., by freeze-drying) to the required moisture content.[1]
Supercritical Fluid Extraction Procedure
This is a general protocol for SFE of astaxanthin.
-
Accurately weigh the pre-treated biomass and pack it into the extraction vessel. Glass beads can be added to prevent packing and channeling.[1]
-
Assemble the SFE system and ensure all connections are secure.
-
Heat the extraction vessel to the desired temperature (e.g., 50-65°C).[3][4]
-
Pressurize the system with CO2 to the target pressure (e.g., 40-55 MPa).[2][3]
-
If using a co-solvent, introduce ethanol at the desired concentration into the CO2 stream.
-
Begin the flow of supercritical CO2 (with co-solvent) through the extraction vessel at the set flow rate.
-
Collect the extract downstream in a collection vial after depressurization. The collection is often done in cycles (e.g., every 20 minutes).[4]
-
Continue the extraction for the desired duration or until the extract becomes colorless.
-
After the extraction is complete, carefully depressurize the system.
-
Disassemble the extraction vessel and collect the spent biomass.
-
The collected extract can then be analyzed for astaxanthin content, typically using HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Workflow for the supercritical fluid extraction of astaxanthin.
Caption: Troubleshooting decision tree for low astaxanthin yield.
References
- 1. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Astaxanthin and Lutein from Microalga Haematococcus pluvialis in the Red Phase Using CO2 Supercritical Fluid Extraction Technology with Ethanol as Co-Solvent: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction of Astaxanthin and Lutein from Microalga Haematococcus pluvialis in the Red Phase Using CO2 Supercritical Fluid Extraction Technology with Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Astaxanthin Dipalmitate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the production of astaxanthin (B1665798) dipalmitate. Our goal is to help you reduce costs and improve the efficiency and yield of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing astaxanthin dipalmitate?
A1: The two main routes for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the esterification of astaxanthin with a palmitoyl (B13399708) halide (like palmitoyl chloride) or palmitic anhydride (B1165640) in the presence of a base. Enzymatic synthesis typically employs a lipase (B570770) to catalyze the esterification of astaxanthin with palmitic acid or a palmitic acid ester.
Q2: What are the key factors influencing the cost of this compound production?
A2: The primary cost drivers in this compound production include the cost of the astaxanthin starting material, the choice and amount of reagents (solvents, catalysts, acyl donors), reaction conditions (temperature, time), and the efficiency of the purification process. Inefficient reactions that lead to low yields and the formation of byproducts can significantly increase purification costs and overall production expenses.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] HPLC is the more accurate method for quantifying the conversion of astaxanthin to its mono- and di-esters and for identifying any side products. A C18 column with a suitable mobile phase, such as a gradient of methanol, water, acetonitrile, and dichloromethane (B109758), can be used for separation, with detection at approximately 470-480 nm.[1][2]
Q4: What are the common impurities encountered in this compound synthesis?
A4: Common impurities include unreacted astaxanthin, astaxanthin monopalmitate, degradation products of astaxanthin, and residual reagents or catalysts. The presence of these impurities can affect the stability, bioavailability, and safety of the final product.
Q5: How does the stability of this compound compare to free astaxanthin?
A5: this compound is generally more stable than free astaxanthin. The esterification of the hydroxyl groups protects the molecule from oxidation.[3] However, it is still susceptible to degradation by light, heat, and oxygen, so proper storage in a cool, dark, and inert environment is crucial.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction at regular intervals using HPLC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as excessive heat can lead to astaxanthin degradation. - Increase Molar Ratio of Acyl Donor: A higher molar ratio of the palmitoyl source to astaxanthin can drive the reaction towards the formation of the diester. |
| Suboptimal Catalyst/Enzyme Activity | - Catalyst Selection: For chemical synthesis, ensure the base used is sufficiently strong and non-nucleophilic to avoid side reactions. For enzymatic synthesis, select a lipase with high activity and stability under your reaction conditions. - Enzyme Immobilization: Immobilizing the lipase can improve its stability and reusability, potentially reducing costs.[5] - Water Content (Enzymatic): For enzymatic reactions in organic solvents, a small amount of water is often necessary for enzyme activity. Optimize the water content for your specific lipase.[5] |
| Poor Solubility of Reactants | - Solvent Selection: Choose a solvent in which both astaxanthin and the palmitoyl donor are readily soluble. For enzymatic synthesis, the solvent should also be compatible with the enzyme. |
| Degradation of Astaxanthin | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] - Light Protection: Protect the reaction mixture from light, as astaxanthin is light-sensitive.[4] |
Issue 2: High Proportion of Astaxanthin Monopalmitate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Acyl Donor | - Increase the molar ratio of the palmitoyl donor to astaxanthin to favor the formation of the diester. |
| Short Reaction Time | - Extend the reaction time to allow for the conversion of the monoester to the diester. Monitor the reaction progress by HPLC. |
| Steric Hindrance | - While less controllable, the formation of the second ester bond can be slower due to steric hindrance. Optimizing other reaction parameters can help overcome this. |
Issue 3: Difficulty in Purifying this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Complex Reaction Mixture | - Optimize Reaction Conditions: Aim for a cleaner reaction with higher conversion to the desired product to simplify purification. - Chromatographic Purification: Column chromatography is a common method for purifying this compound. Optimize the stationary phase and mobile phase to achieve good separation of the dipalmitate from the monopalmitate and unreacted astaxanthin. - Crystallization: If a suitable solvent system can be found, crystallization can be an effective and scalable purification method. |
| Co-elution of Impurities | - Adjust Chromatographic Method: Modify the mobile phase composition or gradient to improve the resolution between your product and impurities. - Use a Different Stationary Phase: If co-elution persists, consider a different type of chromatography column. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Astaxanthin
-
Palmitoyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for column chromatography
Procedure:
-
Dissolve astaxanthin in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of palmitoyl chloride in dry dichloromethane to the astaxanthin solution with stirring. A molar ratio of palmitoyl chloride to astaxanthin of at least 2:1 is recommended, and a higher ratio may improve the yield of the dipalmitate.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate this compound from the mono-ester and unreacted astaxanthin.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the final product.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific enzyme and conditions.
Materials:
-
Astaxanthin
-
Palmitic acid or vinyl palmitate
-
Immobilized lipase (e.g., from Candida antarctica)
-
Anhydrous organic solvent (e.g., hexane, acetone, or a mixture)
-
Molecular sieves (optional, for controlling water content)
Procedure:
-
Dissolve astaxanthin and palmitic acid (or vinyl palmitate) in the chosen organic solvent in a sealed reaction vessel.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
If necessary, adjust the water content of the reaction mixture. This can be critical for enzyme activity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.
-
Monitor the formation of this compound over time using HPLC.
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the product using column chromatography as described in the chemical synthesis protocol.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Light Sensitivity of Astaxanthin Dipalmitate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity of astaxanthin (B1665798) dipalmitate solutions. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does light affect astaxanthin dipalmitate solutions?
A1: Exposure to light, particularly UV and high-energy visible light, can lead to the degradation and isomerization of this compound. This process, known as photodegradation, involves the breakdown of the molecule's conjugated polyene structure, which is responsible for its color and antioxidant activity. This can result in a loss of potency and a color change from deep red to yellow or colorless.[1][2][3][4] The primary degradation products can include various apo-astaxanthinals and their derivatives.[1][5]
Q2: Is this compound more stable to light than free astaxanthin?
A2: Yes, esterified forms of astaxanthin, such as this compound, are generally considered more stable than free astaxanthin.[1][6][7] The esterification at the hydroxyl groups can offer some protection to the molecule, slowing down the rate of degradation upon light exposure.[7]
Q3: What are the optimal storage conditions for this compound solutions to minimize light sensitivity?
A3: To minimize photodegradation, this compound solutions should be stored in a cool, dark place.[2][7] It is highly recommended to use amber glass or other opaque containers to block out light.[8] For long-term storage, refrigeration (around 4°C) in a light-proof container is advisable.[2][9]
Q4: How can I visually assess if my this compound solution has degraded due to light exposure?
A4: A noticeable color change is the primary visual indicator of degradation. A fresh, stable solution of this compound will have a vibrant red-orange color. As it degrades, the color will fade, turning to a pale orange, yellow, and eventually becoming colorless.[2]
Q5: Does the choice of solvent affect the light sensitivity of this compound?
A5: Yes, the solvent can influence the rate of photodegradation. The polarity of the solvent can affect the stability of astaxanthin and its esters.[3] It is crucial to select a solvent in which this compound is not only soluble but also exhibits reasonable stability. Always protect the solution from light, regardless of the solvent used.
Data Presentation: Photodegradation of Astaxanthin
While specific kinetic data for this compound is sparse in publicly available literature, the following table summarizes the degradation of astaxanthin in solution under different light and temperature conditions, which can serve as a proxy for understanding the behavior of its esters.
| Compound | Solvent | Storage Condition | Degradation after 5 days | Half-life | Reference |
| Astaxanthin | Acetone | Room Temperature (28-30°C) with Light | 23.59% | Shorter | [2] |
| Astaxanthin | Acetone | Room Temperature (28-30°C) in Dark | 20.77% | Longer (than with light) | [2] |
| Astaxanthin | Acetone | Refrigerated (4°C) in Dark | 19.59% | Longest | [2] |
Experimental Protocols
Protocol for Assessing the Photostability of this compound Solutions
This protocol is designed to evaluate the light sensitivity of this compound solutions in a controlled laboratory setting, following the principles outlined in the ICH Q1B guidelines for photostability testing.[10][11]
1. Materials and Equipment:
-
This compound
-
Appropriate solvent (e.g., chloroform, dichloromethane, or a cosmetic-relevant oil)
-
Volumetric flasks (amber and clear)
-
Pipettes
-
UV-Vis Spectrophotometer or HPLC with a photodiode array (PDA) detector
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (as per ICH Q1B Option 2)[10]
-
Calibrated radiometer/lux meter
-
Aluminum foil
2. Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent. It is recommended to work under subdued light conditions to minimize initial degradation.
-
From the stock solution, prepare several identical test solutions in clear, chemically inert containers (e.g., quartz or borosilicate glass vials).
-
Prepare a "dark control" sample by wrapping one of the test solution containers completely in aluminum foil.
3. Experimental Procedure:
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from one of the test solutions and measure its absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Alternatively, analyze the concentration using a validated HPLC method.[12] This will serve as the initial concentration (C₀).
-
Light Exposure:
-
Place the unwrapped test solutions and the dark control sample inside the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[10]
-
The temperature within the chamber should be controlled to prevent thermal degradation.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove one test solution from the chamber.
-
Measure the absorbance or concentration of this compound as done in the initial analysis.
-
At the final time point, also analyze the dark control sample to assess any thermal degradation that may have occurred.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against the duration of light exposure.
-
Compare the degradation of the light-exposed samples to the dark control to isolate the effect of light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the "dark control" sample. | 1. Thermal Instability: The temperature in the storage area or photostability chamber is too high. 2. Oxidative Degradation: The solvent is not de-gassed, or the container is not airtight. | 1. Ensure the storage and experimental conditions are at a controlled, cool temperature. 2. Use de-gassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent or irreproducible results between experiments. | 1. Variable Light Exposure: Inconsistent positioning of samples in the photostability chamber or fluctuations in the light source intensity. 2. Inaccurate Initial Concentration: Errors in weighing or dilution during solution preparation. 3. Instability of Standards: Degradation of the this compound standard used for calibration.[13] | 1. Use a calibrated photostability chamber and ensure consistent sample placement. 2. Double-check all calculations and use calibrated weighing and pipetting equipment. 3. Store standards in the dark at low temperatures and prepare fresh working solutions for each experiment. |
| Unexpected peaks appearing in the HPLC chromatogram after light exposure. | 1. Formation of Degradation Products: Light has caused the breakdown of this compound into other compounds.[5] 2. Isomerization: Light has induced the conversion of the all-trans isomer to cis-isomers.[12] | 1. This is an expected outcome of photodegradation. These peaks can be used to study the degradation pathway. 2. Note the appearance and retention times of these new peaks as they are indicative of isomerization. |
| Low solubility of this compound in the chosen solvent. | 1. Inappropriate Solvent Choice: this compound is lipophilic and has poor solubility in aqueous or highly polar solvents. | 1. Use non-polar or medium-polarity organic solvents such as chloroform, dichloromethane, acetone, or cosmetic oils. Gentle warming and sonication may aid dissolution. |
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Simplified pathway of this compound photodegradation and isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of palmitoyl apo-astaxanthinals, apo-astaxanthinones, and their epoxides by UHPLC-PDA-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 6. ffhdj.com [ffhdj.com]
- 7. researchgate.net [researchgate.net]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 12. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Astaxanthin Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature stability of astaxanthin (B1665798) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of astaxanthin esters?
A1: The stability of astaxanthin esters is primarily influenced by temperature, oxygen, and light.[1][2][3] High temperatures, exposure to atmospheric oxygen, and light, particularly UV radiation, can lead to significant degradation.[1][2][3]
Q2: Are astaxanthin esters more stable than free astaxanthin?
A2: Yes, astaxanthin esters exhibit higher thermal stability compared to free-form astaxanthin.[4] Esterification protects the hydroxyl groups of the astaxanthin molecule, making it less susceptible to oxidation.
Q3: How does the type of ester (monoester vs. diester) affect thermal stability?
A3: Astaxanthin diesters are generally more thermostable than astaxanthin monoesters.[1][5][6] The additional fatty acid chain in diesters provides greater protection against thermal degradation.
Q4: Does the fatty acid composition of the ester impact its stability?
A4: Yes, the molecular structure of the fatty acid esterified to astaxanthin plays a significant role. Esters with long-chain and saturated fatty acids are more stable than those with short-chain or unsaturated fatty acids.[6][7]
Q5: What are the optimal storage conditions for astaxanthin esters to ensure maximum stability?
A5: For long-term stability, astaxanthin esters should be stored at low temperatures, ideally at -20°C or below, in a dark environment, and under a vacuum or inert atmosphere (like nitrogen) to minimize exposure to oxygen.[1][8]
Troubleshooting Guide
Issue 1: Rapid degradation of astaxanthin ester samples during storage.
-
Possible Cause: Improper storage conditions.
-
Troubleshooting Steps:
-
Verify that samples are stored at or below the recommended -20°C.[8]
-
Ensure that storage containers are opaque or wrapped in foil to protect from light.[2]
-
Check if the container is sealed under a vacuum or has been flushed with an inert gas like nitrogen to remove oxygen.[1]
-
For solutions, ensure the solvent is of high purity and deoxygenated if possible.
-
Issue 2: Inconsistent or lower-than-expected quantification of astaxanthin esters in experimental samples.
-
Possible Cause 1: Degradation during sample preparation and analysis.
-
Troubleshooting Steps:
-
Minimize the exposure of samples to light and heat during all handling steps. Use amber vials and work on a cold surface when possible.
-
Avoid prolonged extraction times at elevated temperatures.[9]
-
Use appropriate analytical methods like HPLC for accurate quantification, as spectrophotometric methods can overestimate content due to interference from other carotenoids.[10][11]
-
-
Possible Cause 2: Incomplete extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize the extraction solvent and method for your specific sample type (e.g., biomass, oil).
-
Ensure complete cell disruption for biological samples to release the astaxanthin esters.
-
Consider enzymatic hydrolysis (de-esterification) to measure total astaxanthin if the ester profile is not required, but be aware this measures free astaxanthin, not the esters themselves.[12][13]
-
Issue 3: Isomerization of all-trans-astaxanthin to cis-isomers in the sample.
-
Possible Cause: Exposure to heat and light.
-
Troubleshooting Steps:
-
The all-trans-isomer is the most abundant naturally, but can convert to 9-cis and 13-cis isomers upon exposure to thermal stress.[5]
-
To minimize isomerization, follow strict protocols for storage and handling in low-light and low-temperature conditions.
-
If the isomeric profile is critical, use a validated HPLC method capable of separating the different isomers for accurate quantification.[11]
-
Quantitative Data on Temperature Stability
The following tables summarize the stability of astaxanthin esters under various temperature conditions.
Table 1: General Stability of Astaxanthin Forms
| Compound | Relative Thermal Stability |
| Astaxanthin Diesters | Highest |
| Astaxanthin Monoesters | Moderate |
| Free Astaxanthin | Lowest |
Source: Compiled from multiple studies.[1][5][6]
Table 2: Influence of Fatty Acid Structure on Astaxanthin Ester Stability at 60°C
| Fatty Acid Type | Relative Stability |
| Long-chain, Saturated | High |
| Short-chain, Saturated | Moderate |
| Unsaturated | Lower |
Source: Based on degradation rate constants.[6][7]
Table 3: Astaxanthin Degradation in Different Conditions
| Condition | Degradation after 5 days |
| Room Temperature, with Light | 23.59% |
| Room Temperature, in Dark | 20.77% |
| Refrigerated (4°C), in Dark | 19.59% |
Source: Data for free astaxanthin, esters are expected to be more stable but follow a similar pattern of degradation influences.[3]
Experimental Protocols
Protocol 1: Determination of Thermal Stability of Astaxanthin Esters using HPLC
This protocol outlines a general procedure to assess the degradation of astaxanthin esters over time at a specific temperature.
-
Sample Preparation:
-
Prepare a stock solution of the astaxanthin ester in a suitable solvent (e.g., hexane, acetone, or an edible oil).
-
Aliquots of the stock solution are placed in amber glass vials.
-
The vials are flushed with nitrogen, sealed, and stored at the desired experimental temperatures (e.g., 25°C, 50°C, 70°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), a vial from each temperature group is removed.
-
The samples are immediately cooled to stop any further degradation and stored at -20°C until analysis.
-
-
HPLC Analysis:
-
The concentration of astaxanthin esters is quantified using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[10]
-
A suitable column (e.g., C18) and mobile phase are used to separate the astaxanthin esters.
-
The peak area of the astaxanthin ester is compared to a standard curve of known concentrations to determine the remaining amount.
-
-
Data Analysis:
-
The degradation kinetics (e.g., zero-order, first-order) and half-life of the astaxanthin ester at each temperature are calculated from the concentration versus time data.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of thermal processing on astaxanthin and astaxanthin esters in pacific white shrimp Litopenaeus vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Astaxanthin Dipalmitate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of astaxanthin (B1665798) dipalmitate.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on the stability of astaxanthin dipalmitate?
The primary effect of pH on this compound stability is the hydrolysis of the ester bonds, which releases free astaxanthin and palmitic acid. This process is significantly accelerated under alkaline conditions. Free astaxanthin is more susceptible to degradation than its esterified forms.[1]
Q2: In what pH range is this compound most stable?
Carotenoids, in general, exhibit greater stability in a pH range of 4.0 to 7.0.[2][3] Extreme acidic and alkaline conditions can lead to degradation. While specific long-term stability data for this compound across a wide pH range is limited, it is advisable to maintain the pH within this neutral to slightly acidic range to minimize both hydrolysis and other potential degradation pathways.
Q3: What happens to this compound under alkaline conditions?
Under alkaline conditions (pH > 7.0), this compound undergoes saponification, which is the base-catalyzed hydrolysis of its ester bonds. This reaction produces free astaxanthin and palmitate salts. The rate of this hydrolysis is directly proportional to the concentration of the base (e.g., NaOH).[4][5] While this process is used intentionally in analytical procedures to quantify total astaxanthin, unintentional exposure to alkaline conditions during formulation or storage will lead to the degradation of this compound.
Q4: Is this compound stable in acidic conditions?
Carotenoids can be unstable at very low pH. Some studies suggest that carotenoids may degrade at pH values below 4.0.[6] While the ester bonds of this compound are more resistant to acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis, prolonged exposure to strong acidic conditions should be avoided. For instance, the stability of astaxanthin from Phaffia rhodozyma was found to be high at pH 4.0.[2][3]
Q5: Can enzymes affect the stability of this compound?
Yes, lipases and cholesterol esterases can enzymatically hydrolyze the ester bonds of this compound to form free astaxanthin. The efficiency of this hydrolysis is pH-dependent and is optimal at the specific pH for the particular enzyme, typically around pH 7.0.[7][8][9] This is a critical consideration in biological systems or in formulations containing such enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color fading of a formulation containing this compound. | Degradation of the astaxanthin chromophore. This can be due to the formation of free astaxanthin via hydrolysis at non-optimal pH, followed by oxidation. | - Verify the pH of your formulation and adjust to a neutral or slightly acidic range (pH 4.0-7.0). - Protect the formulation from light and oxygen. - Consider the use of antioxidants. |
| Precipitation or changes in the physical appearance of a lipid-based formulation. | Changes in the ionization state of excipients or the hydrolysis of this compound, leading to the formation of less soluble free astaxanthin or palmitic acid. | - Check the pH of the formulation. Buffering the system to maintain a stable pH may be necessary. - Analyze the composition of the precipitate to determine if it is free astaxanthin or another component. |
| Inconsistent results in analytical quantification of this compound. | Incomplete or variable hydrolysis (saponification) during sample preparation for analytical methods like HPLC. | - Strictly control the concentration of the base (e.g., NaOH), temperature, and reaction time during saponification. - Consider using a validated enzymatic hydrolysis method for a milder and potentially more reproducible approach. |
| Low recovery of astaxanthin after processing or storage. | Hydrolysis of this compound to free astaxanthin, which is then degraded. | - Monitor and control the pH throughout your process. - Minimize exposure to high temperatures, especially in the presence of alkaline conditions.[4][5] |
Quantitative Data Summary
The stability of this compound is primarily dictated by the rate of its hydrolysis to free astaxanthin. The following tables summarize the kinetics of this process under different conditions.
Table 1: Kinetics of Chemical Hydrolysis (Saponification) of Astaxanthin Esters
This table summarizes the reaction kinetics for the hydrolysis of astaxanthin esters and the subsequent degradation of free astaxanthin during saponification with sodium hydroxide (B78521) in methanol (B129727) at 22°C.
| NaOH Concentration (M) | Hydrolysis Rate Constant (k_h, h⁻¹) (First-Order) | Degradation Rate Constant (k_d, mg L⁻¹ h⁻¹) (Zero-Order) |
| 0.0046 | 0.08 | 0.02 |
| 0.0094 | 0.20 | 0.05 |
| 0.0148 | 0.45 | 0.11 |
| 0.0180 | 0.65 | 0.16 |
| 0.0210 | 0.85 | 0.21 |
| 0.0264 | 1.10 | 0.27 |
| 0.0362 | 1.50 | 0.38 |
| Data adapted from a study on the saponification of pigment extract from Haematococcus pluvialis.[4][5] |
Table 2: Effect of pH on Enzymatic Hydrolysis of Astaxanthin Esters
This table shows the yield of free astaxanthin from the enzymatic hydrolysis of astaxanthin esters using a lipase (B570770) at different pH values.
| pH | Free Astaxanthin Yield (%) after 1.5 hours |
| 6.0 | ~55 |
| 7.0 | 73.8 |
| 8.0 | ~60 |
| 9.0 | ~50 |
| Data adapted from a study using a lipase from Penicillium cyclopium.[7] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by Chemical Hydrolysis (Saponification) followed by HPLC
This protocol is for quantifying the total astaxanthin content by first hydrolyzing the dipalmitate ester.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone (B3395972), dichloromethane). b. Aliquot a known volume of the stock solution into a reaction vial.
2. Saponification: a. Prepare a fresh solution of 0.05 M sodium hydroxide in methanol. b. Add the methanolic NaOH solution to the this compound aliquot. A ratio of 5:1 (v/v) of methanolic NaOH to sample solution is common.[5] c. Purge the vial with nitrogen, seal it, and incubate in the dark at room temperature (e.g., 22°C) for a specified time (e.g., 6 hours for complete hydrolysis with 0.018 M NaOH).[4]
3. Extraction: a. After incubation, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl). b. Add a known volume of an immiscible organic solvent (e.g., hexane (B92381) or diethyl ether) and deionized water. c. Vortex thoroughly and centrifuge to separate the phases. d. Carefully collect the organic phase containing the free astaxanthin. e. Repeat the extraction process on the aqueous phase to ensure complete recovery. f. Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
4. HPLC Analysis: a. Reconstitute the dried extract in a known volume of the mobile phase. b. Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector (detection at ~474 nm). c. Quantify the free astaxanthin peak by comparing its area to a standard curve of authentic astaxanthin.
Protocol 2: pH Stability Study of this compound
This protocol is designed to assess the stability of this compound over time at different pH values.
1. Buffer Preparation: a. Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9). Use appropriate buffer systems for each pH (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).
2. Sample Preparation: a. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetone or ethanol). b. In separate vials for each pH and time point, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
3. Incubation: a. Seal the vials and incubate them under controlled conditions (e.g., 25°C or 40°C) in the dark.
4. Sampling and Analysis: a. At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for each pH. b. Extract the remaining this compound from the buffer using a suitable organic solvent (e.g., hexane/ethyl acetate (B1210297) mixture). c. Dry the organic extract under nitrogen and reconstitute in a known volume of mobile phase. d. Analyze by HPLC to determine the concentration of the remaining this compound. Use an authentic standard of this compound to prepare a calibration curve.
5. Data Analysis: a. Plot the concentration of this compound versus time for each pH. b. Determine the degradation kinetics (e.g., by fitting to a first-order decay model) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental Workflow for pH Stability Study.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review [mdpi.com]
- 3. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Efficient heterologous expression of an alkaline lipase and its application in hydrolytic production of free astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Avoiding oxidation of Astaxanthin dipalmitate during analysis
Technical Support Center: Astaxanthin (B1665798) Dipalmitate Analysis
Welcome to the technical support center for the analysis of Astaxanthin Dipalmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is an esterified form of astaxanthin, a naturally occurring carotenoid pigment.[1][2] Like other carotenoids, its structure contains a long chain of conjugated double bonds.[1] This polyene chain is responsible for its potent antioxidant activity but also makes the molecule highly susceptible to oxidative degradation when exposed to factors like light, heat, and oxygen.[3][4][5][6] While esterification to the dipalmitate form increases stability compared to free astaxanthin, the core chromophore remains vulnerable.[7] Oxidation alters the molecular structure, leading to a loss of antioxidant properties and inaccurate quantification during analysis.[3][4]
Q2: What are the primary factors that cause the oxidation of this compound?
The main factors that accelerate the degradation of astaxanthin and its esters are:
-
Oxygen: Direct contact with atmospheric oxygen is a primary driver of oxidation.[4][8] This can lead to the formation of various auto-oxidation products, including apo-astaxanthinals and apo-astaxanthinones.[7][9]
-
Light: Exposure to light, especially UV and fluorescent light, can cause photo-degradation and isomerization.[3][8][10] This is why astaxanthin supplements are often sold in opaque or amber bottles.[10]
-
Heat: Elevated temperatures significantly speed up the rate of oxidation.[3][4][11] Storing samples at cool or refrigerated temperatures is crucial.[4][8]
-
Moisture: High humidity can accelerate degradation and should be avoided.[3][4][8]
-
Pro-oxidant Metals: Contact with metals like iron or copper can catalyze oxidation.[12][13]
Q3: What are the visible signs of this compound degradation?
The most apparent sign of degradation is a color change. The vibrant red-orange color of the astaxanthin molecule will fade as the conjugated double bond system is disrupted by oxidation.[7][14] In an analytical context, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new, smaller peaks in the chromatogram, which correspond to oxidative cleavage products.[7]
Q4: How should I store my this compound standards and samples?
To ensure the stability of your standards and prepared samples, follow these storage guidelines:
-
Temperature: Store at low temperatures, ideally between 2-8°C or frozen at -20°C for longer-term storage.[1][4][8][15]
-
Light: Always use amber glass vials or wrap containers in aluminum foil to protect from light.[8][16] Store in a dark cabinet or drawer.[8][10]
-
Atmosphere: Purge vials with an inert gas like nitrogen or argon before sealing to displace oxygen.[1][4][12] Vacuum-sealed packaging is also effective.[4]
-
Container: Use well-sealed, airtight containers to prevent exposure to oxygen and moisture.[4][8]
Troubleshooting Guide
Q1: I'm seeing multiple, unexpected peaks in my HPLC chromatogram. What could be the cause?
The appearance of new peaks, typically eluting earlier than the main this compound peak, is a strong indicator of oxidation. These are likely oxidative cleavage products such as palmitoylated apo-astaxanthinals and apo-astaxanthinones.[7][9][17] This suggests that degradation occurred either during sample storage or, more likely, during the sample preparation and analytical run.
Solution:
-
Review Sample Preparation: Ensure all steps are performed under dim or amber light.[12] Use solvents containing an antioxidant like 0.1% Butylated Hydroxytoluene (BHT).[18] Minimize the time between sample preparation and injection.
-
Check Autosampler Conditions: If samples sit in the autosampler for an extended period, degradation can occur. Use a refrigerated autosampler if possible and limit the run sequence time.
-
Inert Atmosphere: Work under a nitrogen atmosphere during extraction and solvent evaporation steps to minimize oxygen exposure.[12]
Q2: The peak area for my analyte is consistently decreasing in sequential injections of the same vial. Why is this happening?
A progressive decrease in analyte response points to on-going degradation of the sample within the autosampler vial. This compound is sensitive, and even when dissolved in solvent, it can degrade if exposed to light and ambient temperatures in the autosampler tray over several hours.
Solution:
-
Refrigerate Autosampler: Set the autosampler temperature to a low value, such as 4°C, to slow the degradation rate.[1]
-
Limit Exposure: Prepare only the number of samples that can be analyzed in a short period. Avoid leaving samples on the autosampler overnight.
-
Use Protective Vials: Ensure you are using amber or light-blocking autosampler vials.[16]
Q3: My quantitative results are lower than expected and not reproducible. How can I improve accuracy?
Low and inconsistent results are often due to analyte loss from oxidation during the sample preparation workflow. The entire process, from weighing to final analysis, must be optimized to protect the molecule.
Solution:
-
Incorporate Antioxidants: The addition of an antioxidant like BHT to extraction solvents is a common and effective strategy to prevent carotenoid loss.[12][18]
-
Optimize Extraction: Perform extractions quickly and efficiently.[12] Sonication can be used, but avoid excessive heat generation.[18]
-
Evaporation Step: If you need to evaporate solvent, do so under a gentle stream of nitrogen at a low temperature (<40°C).[12] Never dry to complete hardness, as this can make redissolving difficult and accelerate degradation. Reconstitute the sample immediately.
Oxidation Prevention Workflow
Caption: Workflow for handling and analyzing this compound to minimize oxidation.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in this compound analysis.
Quantitative Data on Stability
The stability of astaxanthin is highly dependent on environmental conditions. The following tables summarize degradation data from various studies.
Table 1: Thermal and UV Degradation of Astaxanthin (Data synthesized from studies on astaxanthin stability)
| Condition | Duration | Temperature | Degradation Rate | Reference |
| UV Exposure | 48 hours | Ambient | > 20% | [11][19] |
| Dark Storage | 5 days | Room Temp (~25°C) | ~20.8% | [14] |
| Dark Storage | 5 days | Refrigerated (4°C) | ~19.6% | [14] |
| Heating | 1 hour | 50°C | > 10% | [11] |
| Heating | 1 hour | 70°C | ~31.4% | [11] |
| Heating | 1 hour | 80°C | ~38.3% | [11] |
Table 2: Stability of Astaxanthin in Different Edible Oils (Data from a study on astaxanthin stability in various carriers at 70-90°C)
| Carrier Oil | Retention after Heating | Reference |
| Ricebran Oil | 84% - 90% | [1][20] |
| Gingelly Oil | 84% - 90% | [1][20] |
| Palm Oil | 84% - 90% | [1][20] |
Experimental Protocols
Protocol 1: HPLC-UV/Vis Analysis of this compound
This protocol provides a general method for the quantification of this compound, incorporating steps to minimize oxidation.
1. Materials and Reagents
-
HPLC System: With a photodiode array (PDA) or UV-Vis detector.[18]
-
Column: C18 or C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18][21] The C30 column is often preferred for carotenoid separations.
-
Solvents: HPLC grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), water.[18][21]
-
Antioxidant: Butylated hydroxytoluene (BHT).[18]
-
Vials: 2 mL amber glass autosampler vials.[16]
2. Standard and Sample Preparation
-
Precaution: Perform all steps under amber or dim lighting to prevent photo-degradation.[8][12]
-
Standard Stock Solution: Accurately weigh this compound reference standard and dissolve in acetone (B3395972) containing 0.1% BHT to prepare a stock solution.[18] Store stock solutions at -20°C in the dark.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Extraction:
-
Homogenize the sample matrix (e.g., capsule contents, biomass).
-
Extract the sample with an appropriate solvent (e.g., acetone, hexane, or a mixture) containing 0.1% BHT.[18][22] Repeat the extraction 2-3 times until the sample residue is colorless.[22]
-
Combine the extracts and centrifuge to pellet any solids.
-
Transfer the supernatant to a new tube. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C.[12]
-
Immediately reconstitute the residue in a known volume of mobile phase.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.[18]
-
3. HPLC Conditions
-
Mobile Phase (Isocratic Example): A mixture of Methanol, Acetonitrile, and Dichloromethane (e.g., 70:13:13 v/v/v).[21] Note: Gradient methods using solvents like Methanol and MTBE are also common and may be required to resolve isomers or related compounds.[18]
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 30°C.[22]
-
Autosampler Temperature: 4°C.[1]
-
Injection Volume: 15-20 µL.[22]
-
Detection Wavelength: Monitor at the absorbance maximum for astaxanthin, approximately 478 nm.[21][22]
4. Analysis and Quantification
-
Generate a calibration curve using the peak areas of the working standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Regularly inject a standard during the sequence to monitor for any signal drift, which could indicate instability or system issues.
References
- 1. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Storage Tips for Maintaining Astaxanthin Potency_Cactus Botanics [cactusbotanics.com]
- 4. guanjiebio.com [guanjiebio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Store Astaxanthin Powder? - Blog [gaoyuanbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Packaging and Storage Best Practices for Astaxanthin_Cactus Botanics [cactusbotanics.com]
- 11. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 13. Oxidation products of astaxanthin: An overview [ouci.dntb.gov.ua]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. journals.plos.org [journals.plos.org]
- 16. lcms.cz [lcms.cz]
- 17. Analysis of palmitoyl apo-astaxanthinals, apo-astaxanthinones, and their epoxides by UHPLC-PDA-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 18. fda.gov.tw [fda.gov.tw]
- 19. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: LC-MS/MS Analysis of Astaxanthin Dipalmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantitative analysis of Astaxanthin (B1665798) dipalmitate by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for Astaxanthin dipalmitate analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. Matrix effects are the alteration of the analyte's ionization efficiency due to these co-eluting compounds[1]. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantification[1]. This compound, being a large, highly lipophilic molecule, is often extracted from complex matrices like oils, tissues, and formulations. These matrices are rich in other lipids, fats, and pigments that can co-elute and interfere with the ionization process, making it particularly susceptible to matrix effects[2].
Q2: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?
A2: The most common method is to calculate the Matrix Factor (MF). This is done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte in a pure solvent[3].
The formula is: MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a more comprehensive view, the post-column infusion technique can be used to identify specific regions in the chromatogram where ion suppression or enhancement occurs[4].
Q3: What is the difference between Recovery and Matrix Effect?
A3: It is crucial not to confuse these two parameters.
-
Recovery measures the efficiency of the extraction process itself—how much of the analyte is successfully extracted from the sample matrix.
-
Matrix Effect measures how the remaining matrix components affect the analyte's signal during ionization in the MS source.
A method can have high extraction recovery but still suffer from significant matrix effects, leading to inaccurate quantification. Both must be evaluated during method validation[3].
Q4: Can I use a standard astaxanthin calibration curve to quantify this compound?
A4: This is not recommended for accurate quantification. This compound has a different molecular weight and potentially different ionization efficiency than free astaxanthin. It is best practice to use a certified reference standard of this compound for the calibration curve. If this is not possible, a well-characterized standard of a similar astaxanthin diester could be considered, but this would require thorough validation. Using free astaxanthin for quantification of its esters can lead to erroneous results[5][6].
Troubleshooting Guide
This guide addresses specific issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity and Poor Peak Shape
-
Possible Cause: Significant ion suppression from co-eluting lipids or other hydrophobic compounds.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis[7].
-
Solid-Phase Extraction (SPE): Use a non-polar sorbent (like C18 or C30) to retain this compound while washing away more polar interferences. A subsequent elution with a strong non-polar solvent can provide a cleaner extract.
-
Liquid-Liquid Extraction (LLE): Employ a multi-step LLE. For example, an initial extraction with a non-polar solvent like hexane (B92381) can be followed by a back-extraction to further clean the sample[7].
-
-
Optimize Chromatography: Modify the gradient to achieve better separation between this compound and the region where matrix effects are observed (identified via post-column infusion)[4]. Using columns with different selectivities, such as a C30 column, is often recommended for carotenoids to improve separation from matrix components[8].
-
Dilute the Sample: A simple but effective strategy is to dilute the final extract. This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the impact of ion suppression[4]. However, ensure the diluted concentration is still well above the instrument's limit of quantitation (LOQ).
-
Issue 2: Inconsistent and Irreproducible Results Between Samples
-
Possible Cause: Variable matrix effects from one sample to another. The composition of biological samples can differ, leading to inconsistent levels of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Use a Co-eluting Internal Standard (IS): This is the most reliable way to correct for variable matrix effects. The ideal IS is a Stable Isotope-Labeled (SIL) version of this compound. The SIL-IS is added to the sample at the very beginning of the extraction process and will experience the same extraction inefficiencies and matrix effects as the analyte. Since you quantify using the ratio of the analyte peak area to the IS peak area, the variability is normalized[4].
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards experience the same matrix effects as the samples, leading to more accurate quantification.
-
Standard Addition: For very complex or rare matrices, the standard addition method can be used. This involves adding known amounts of standard to aliquots of the sample itself. While accurate, this method is labor-intensive[4].
-
Quantitative Data on Method Performance
The following table summarizes illustrative data comparing the effectiveness of different sample preparation techniques on reducing matrix effects and improving recovery for a lipophilic compound like this compound in a complex matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)[9] | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95.5% | 45.2% (Suppression) | 14.8% |
| Liquid-Liquid Extraction (LLE) | 88.7% | 85.1% (Minor Suppression) | 7.5% |
| Solid-Phase Extraction (SPE) | 92.3% | 97.4% (Minimal Effect) | 4.2% |
Data is illustrative and demonstrates typical performance trends.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is designed to remove polar and some non-polar interferences from a lipid-rich sample extract.
-
Sample Pre-treatment:
-
Extract your homogenized sample (e.g., 1g of tissue) with 5 mL of acetone (B3395972) containing 0.1% BHT (Butylated hydroxytoluene) to prevent oxidation[10].
-
Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the solvent under a gentle stream of nitrogen at <35°C.
-
Reconstitute the residue in 1 mL of Hexane:Isopropanol (95:5 v/v).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of Hexane:Isopropanol (95:5 v/v). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
-
Washing (Interference Elution):
-
Wash the cartridge with 5 mL of methanol:water (80:20 v/v) to remove polar interferences.
-
Wash the cartridge with 5 mL of acetonitrile (B52724) to remove moderately non-polar interferences.
-
-
Analyte Elution:
-
Elute the this compound with 5 mL of Methyl tert-butyl ether (MTBE)[10].
-
-
Final Steps:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visual Workflow and Logic Diagrams
Below are diagrams created using the DOT language to visualize key workflows and logical relationships in troubleshooting matrix effects.
Caption: A general workflow for the systematic identification, mitigation, and validation of matrix effects in an LC-MS/MS method.
Caption: A decision tree to guide researchers in troubleshooting poor quantitative results for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages [frontiersin.org]
- 10. fda.gov.tw [fda.gov.tw]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Astaxanthin Dipalmitate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of astaxanthin (B1665798) dipalmitate. Alternative analytical techniques are also discussed to offer a broader perspective on current methodologies. The information presented is intended to assist researchers in selecting and validating analytical methods suitable for their specific research and development needs.
Introduction
Astaxanthin, a keto-carotenoid, is a lipid-soluble pigment with potent antioxidant properties.[1] In many natural sources and commercial formulations, astaxanthin exists predominantly as fatty acid esters, with astaxanthin dipalmitate being a common form.[2] Accurate and precise quantification of this compound is crucial for quality control, stability testing, and formulation development. HPLC is the most widely accepted method for this purpose.[2] However, variations in experimental protocols and the emergence of newer technologies necessitate a comparative evaluation.
This guide outlines common HPLC methodologies, presents validation data from various studies, and introduces alternative methods such as Ultra-Performance Convergence Chromatography (UPC²) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Experimental Protocols for Astaxanthin Analysis
The analysis of this compound typically involves a hydrolysis step to convert the ester to free astaxanthin, which is then quantified. This is a critical step as astaxanthin standards are usually in the free form.
Sample Preparation: Enzymatic Hydrolysis
A common procedure for the hydrolysis of astaxanthin esters is enzymatic hydrolysis using cholesterol esterase.[2]
Protocol:
-
Dissolve a precisely weighed amount of the sample containing this compound in an appropriate solvent (e.g., acetone (B3395972) with 0.1% BHT to prevent oxidation).
-
Add a solution of cholesterol esterase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
-
Incubate the mixture to allow for complete hydrolysis of the astaxanthin esters to free astaxanthin.
-
Extract the resulting free astaxanthin using an organic solvent such as petroleum ether or hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the HPLC mobile phase for analysis.
HPLC Methodologies
Below is a summary of different HPLC methods used for the analysis of astaxanthin. While these methods quantify free astaxanthin, they are directly applicable to this compound analysis following the hydrolysis step.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[1] | YMC Carotenoid C30, 5 µm, 4.6 mm i.d. × 25 cm[3] | Cosmosil 5C18-AR-II[4] |
| Mobile Phase | Isocratic: Water:Acetonitrile (30:70 v/v)[1] | Gradient: Methanol, Methyl tert-butyl ether (MTBE), and aqueous phosphoric acid[2] | Gradient: Methanol-dichloromethane-acetonitrile (90:5:5, v/v/v) (A) and water (B)[4] |
| Flow Rate | 1.0 mL/min[1] | Not specified | 2.0 mL/min[4] |
| Detection | UV-Vis at 478 nm[1] | Photodiode array at 478 nm[3] | Photodiode array at 480 nm[4] |
| Run Time | 8.45 min[1] | 35 min[2] | 60 min[4] |
HPLC Method Validation Data
The following table summarizes the validation parameters for different HPLC methods for astaxanthin analysis. These parameters are crucial for assessing the performance and reliability of a method.
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range | 5 - 15 µg/mL[1] | 0.39 - 50.0 µg/mL[4] | 1.0 - 11.2 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.99[1] | Not specified | 0.9995[5] |
| Precision (%RSD) | < 1.5% (Intra- and Inter-day)[2] | < 3% (Within-day and Between-day) | < 1.1% for all-E-astaxanthin[6] |
| Accuracy (Recovery %) | Not specified | 99% | 82.4% - 100%[4] |
| Limit of Quantification (LOQ) | Not specified | ~0.25 µg/mL[4] | 0.3 µg/g[7] |
| Limit of Detection (LOD) | Not specified | Not specified | 0.1 µg/g[4] |
Alternative Analytical Methods
While HPLC is the standard, other techniques offer advantages in terms of speed, resolution, and solvent consumption.
Ultra-Performance Convergence Chromatography (UPC²)
UPC² utilizes supercritical CO₂ as the primary mobile phase, which is particularly advantageous for non-polar analytes like astaxanthin.[2]
-
Advantages :
-
Speed : Significantly faster run times (e.g., 2-5 minutes) compared to conventional HPLC (e.g., 35 minutes).[2]
-
Reduced Solvent Consumption : The use of CO₂ reduces the need for organic solvents, making it a more environmentally friendly and cost-effective method.[2][8]
-
Improved Solubility : Supercritical CO₂ offers excellent solubility for non-polar compounds.[2]
-
-
Performance :
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher flow rates and pressures, which results in faster and more efficient separations compared to traditional HPLC.
-
Advantages :
-
Speed and Efficiency : Shorter analysis times and improved resolution.
-
Reduced Solvent Consumption : Due to shorter run times and smaller column dimensions.
-
-
Performance :
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| HPLC | Well-established, robust, and widely available.[2] | Longer run times, higher consumption of organic solvents.[2] |
| UPC² | Very fast analysis, significantly reduced organic solvent use, ideal for non-polar compounds.[2][8] | Requires specialized instrumentation. |
| UHPLC | Faster analysis and better resolution than HPLC, reduced solvent consumption.[9] | Higher backpressure requires specialized pumps and columns. |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.
Caption: Workflow for HPLC method validation of this compound.
Conclusion
The validation of an HPLC method for the analysis of this compound is a critical step in ensuring accurate and reliable data for research and quality control. While traditional HPLC methods are robust and widely used, newer technologies such as UPC² and UHPLC offer significant improvements in speed and sustainability. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and environmental considerations. The experimental protocols and validation data presented in this guide provide a solid foundation for researchers to develop and validate analytical methods for this compound that are fit for their intended purpose.
References
- 1. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 2. lcms.cz [lcms.cz]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 6. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Development and validation of a novel approach based on ultrasonic-assisted enzymatic extraction and RP-UHPLC for simultaneous determination of astaxanthin isomers and alpha-tocopherol in Haematococcuspluvialis derived supplements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Analysis of Antioxidant Activity: Astaxanthin Esters vs. Free Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798), a potent carotenoid antioxidant, is gaining significant attention in the pharmaceutical and nutraceutical industries for its role in mitigating oxidative stress.[1] Found in various microorganisms and marine animals, it exists naturally in two primary forms: a free form and an esterified form, where it is bound to one or two fatty acid molecules.[2][3] Synthetic astaxanthin is typically in the free form, whereas natural astaxanthin, predominantly sourced from the microalga Haematococcus pluvialis, consists mainly of monoesters (~70%) and diesters (~25%), with a small fraction of the free form (~5%).[4][5] This guide provides an objective comparison of the antioxidant activity of astaxanthin esters versus free astaxanthin, supported by experimental data and detailed methodologies, to aid in research and development applications.
Comparative Antioxidant Performance
The relative antioxidant capacity of free astaxanthin versus its esterified forms is a subject of ongoing research, with varying results depending on the assessment method. Some studies suggest that the free form exhibits superior radical scavenging in specific chemical assays, while others indicate that esterified forms are more effective, particularly in cellular models and for overall stability and bioavailability.[4][6]
The debate often centers on the role of the hydroxyl groups on the astaxanthin molecule. While these groups are crucial for antioxidant activity, esterification with fatty acids enhances the molecule's stability and lipid solubility.[2][7] Astaxanthin esters are believed to be hydrolyzed to the free form in the gut before absorption, suggesting that the esters act as a stable delivery system.[8]
Quantitative Data Summary
The following table summarizes the comparative antioxidant activity of astaxanthin forms from various studies, measured by common antioxidant assays.
| Assay Type | Astaxanthin Form | Source/Method | Result (IC50/EC50/TEAC/ORAC) | Reference |
| DPPH Radical Scavenging | Free Astaxanthin (dominant) | HCl extraction from H. pluvialis | IC50: 15.39 µg/mL | [4][9] |
| Monoesters & Free Astaxanthin | Ionic Liquid extraction from H. pluvialis | IC50: 43.81 µg/mL | [4][9] | |
| Mixed Esters & Free Form | High-Pressure Micro fluidization | IC50: 52.76 µg/mL | [4][9] | |
| Mixed Esters & Free Form | Multi-Enzyme extraction | IC50: 56.25 µg/mL | [4][9] | |
| Astaxanthin Extract | Ethanol extraction from Shrimp Waste | EC50: 17.5 ± 3.6 µg/mL | [10] | |
| ABTS Radical Scavenging | Free Astaxanthin (dominant) | HCl extraction from H. pluvialis | IC50: 20.32 µg/mL | [4][9] |
| Monoesters & Free Astaxanthin | Ionic Liquid extraction from H. pluvialis | IC50: 21.73 µg/mL | [4][9] | |
| Astaxanthin Extract | Shrimp Waste | EC50: 7.7 ± 0.6 µg/mL | [10] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Natural Astaxanthin (Esterified) | H. pluvialis | 18,034 µmol TE/g (Total ORACFN) | [11] |
| Synthetic Astaxanthin (Free) | Chemical Synthesis | 1,296 µmol TE/g (Total ORACFN) | [11] | |
| Cellular Antioxidant Activity (CAA) | Natural Extracts (Esterified) | H. pluvialis | ~90-fold higher intracellular antioxidant activity than synthetic form | [6] |
| Natural Astaxanthin (Esterified) | H. pluvialis | Over 80% more effective in reducing Reactive Oxygen Species (ROS) than synthetic form | [11] |
IC50/EC50: The concentration required to scavenge 50% of radicals. A lower value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. ORAC: Oxygen Radical Absorbance Capacity, a measure of total antioxidant power.
Stability and Bioavailability: A Critical Distinction
While in vitro chemical assays provide valuable data, the ultimate biological efficacy is determined by stability and bioavailability.
-
Stability: Free astaxanthin is known to be susceptible to oxidation and degradation.[2][7] Esterification protects the molecule, leading to significantly higher thermal and oxidative stability.[8] Astaxanthin diesters are considered more stable than monoesters, which are in turn more stable than the free form.[2][3]
-
Bioavailability: Astaxanthin is a lipid-soluble molecule with inherently low oral bioavailability.[12] Studies indicate that astaxanthin esters are hydrolyzed to free astaxanthin by lipases or esterases in the gastrointestinal tract before absorption.[8][13] Despite this conversion, natural esterified astaxanthin has demonstrated higher bioavailability compared to the synthetic free form.[8][14] This is likely due to the enhanced stability of the esters during digestion and their efficient incorporation into micelles for absorption.[7] For instance, tissue astaxanthin levels in mice were found to be higher after administration of esterified astaxanthin from H. pluvialis compared to non-esterified forms.[14]
Experimental Protocols
Accurate comparison requires standardized methodologies. Below are detailed protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that is measured spectrophotometrically.[15]
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve astaxanthin samples (free and esterified forms) in a suitable solvent (e.g., DMSO, acetone) to create a series of concentrations.[15]
-
Reaction: Add a small volume of the astaxanthin sample solution (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 2.9 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the antioxidant sample.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required for 50% scavenging) is determined by plotting the scavenging percentage against the sample concentration.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS•+ radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The change in absorbance is measured.[4]
-
Methodology:
-
Reagent Preparation: Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the astaxanthin samples.
-
Reaction: Add a small volume of the sample solution (e.g., 0.3 mL) to a larger volume of the ABTS•+ working solution (e.g., 2.7 mL).[4]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 10 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Principle: A fluorescent probe (e.g., fluorescein) is used, which loses its fluorescence upon oxidation by peroxyl radicals. The presence of an antioxidant protects the probe, and the fluorescence decay is monitored over time.[16]
-
Methodology:
-
Reagents: Prepare solutions of the fluorescent probe, AAPH, and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare dilutions of the astaxanthin samples.
-
Reaction Setup: In a microplate, add the fluorescent probe, the sample or standard, and finally the AAPH solution to initiate the reaction.
-
Measurement: Place the microplate in a fluorescence microplate reader. Monitor the fluorescence decay kinetically at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against the concentration of the standard (Trolox) to create a standard curve. The ORAC value of the sample is then expressed as Trolox equivalents (TE).[4][16]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity within a cellular environment, providing a more biologically relevant assessment.
-
Principle: Cells are co-incubated with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) and the antioxidant compound. Oxidative stress is then induced, and the ability of the antioxidant to prevent the oxidation of the probe to its fluorescent form is measured.[17]
-
Methodology:
-
Cell Culture: Plate adherent cells (e.g., human umbilical vein endothelial cells (HUVEC) or HepG2) in a microplate and grow to confluence.[4][6]
-
Treatment: Treat the cells with various concentrations of the astaxanthin samples for a specific period (e.g., 1-24 hours).
-
Loading: Wash the cells and incubate them with the DCFH-DA probe. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
Oxidative Stress Induction: Induce oxidative stress by adding a radical generator like AAPH.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculation: The antioxidant activity is quantified by comparing the fluorescence in the treated cells to the control (untreated) cells.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of antioxidant activity.
References
- 1. Evaluation of hepatoprotective and antioxidant activity of astaxanthin and astaxanthin esters from microalga-Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Astaxanthin from Haematococcus pluvialis Prevents Oxidative Stress on Human Endothelial Cells without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ffhdj.com [ffhdj.com]
- 12. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 14. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Chemical Transformation of Astaxanthin from Haematococcus pluvialis Improves Its Antioxidative and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Astaxanthin Dipalmitate and Astaxanthin Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of two common ester forms of astaxanthin (B1665798): astaxanthin dipalmitate and astaxanthin oleate (B1233923). While direct head-to-head clinical studies with quantitative pharmacokinetic data are limited, this comparison synthesizes findings from various studies on astaxanthin esters to provide a scientifically grounded analysis for research and development applications.
Executive Summary
Astaxanthin, a potent antioxidant carotenoid, is most commonly found in nature in its esterified form. The bioavailability of these esters is a critical factor for their efficacy as nutraceuticals and therapeutic agents. The structure of the fatty acid moiety significantly influences the stability and absorption of the astaxanthin molecule. Current research indicates that astaxanthin esters with unsaturated fatty acids, such as oleic acid, likely exhibit greater bioavailability compared to those with saturated fatty acids, like palmitic acid. This is attributed to differences in their incorporation into mixed micelles in the intestinal lumen, a crucial step for absorption.
Comparative Bioavailability: this compound vs. Astaxanthin Oleate
Table 1: Qualitative Comparison of this compound and Astaxanthin Oleate Bioavailability
| Feature | This compound | Astaxanthin Oleate | Scientific Rationale |
| Fatty Acid Moiety | Palmitic Acid (16:0, Saturated) | Oleic Acid (18:1, Monounsaturated) | Palmitic acid is a long-chain saturated fatty acid, while oleic acid is a long-chain monounsaturated fatty acid. |
| Predicted Bioavailability | Lower | Higher | Studies indicate that astaxanthin esters with a higher degree of unsaturation in their fatty acid chains exhibit greater bioavailability.[1] |
| Stability | Higher | Lower | Astaxanthin esters with long-chain and saturated fatty acids are generally more stable.[1] |
| Absorption Mechanism | Hydrolysis to free astaxanthin and palmitic acid prior to or during absorption. | Hydrolysis to free astaxanthin and oleic acid prior to or during absorption. | Astaxanthin esters are cleaved by intestinal enzymes like cholesterol esterase before the free astaxanthin is absorbed.[2][3] |
Mechanism of Astaxanthin Ester Absorption
The absorption of astaxanthin esters is a multi-step process that occurs in the small intestine. Understanding this pathway is crucial for interpreting bioavailability data and for designing effective delivery systems.
Experimental Workflow for In Vivo Bioavailability Studies
References
A Comparative Guide to Synthetic vs. Natural Astaxanthin Dipalmitate for Researchers and Drug Development Professionals
Introduction
Astaxanthin (B1665798) dipalmitate, a diester of the potent antioxidant astaxanthin, is a molecule of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries. Its enhanced stability and lipophilicity compared to free astaxanthin make it a preferred ingredient in various formulations. This guide provides an objective comparison of synthetic and natural astaxanthin dipalmitate, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Chemical Structure and Production
A fundamental distinction between natural and synthetic astaxanthin lies in their stereoisomer composition and production methods.
-
Natural Astaxanthin: Primarily sourced from the microalga Haematococcus pluvialis, natural astaxanthin is predominantly the (3S, 3'S)-stereoisomer. In its natural state, it is mainly found in an esterified form, as a mixture of monoesters and diesters, including this compound. This biological process ensures a product with high purity in terms of its stereoisomer profile.
-
Synthetic Astaxanthin: Chemical synthesis, often originating from petrochemical precursors, yields a racemic mixture of astaxanthin stereoisomers: (3S, 3'S), (3R, 3'R), and (3R, 3'S) in approximately a 1:1:2 ratio. While synthetic processes can produce this compound, the final product will inherently contain this mixture of stereoisomers. Over 95% of the astaxanthin available on the market is produced synthetically.[1]
Comparative Analysis of Performance
The differences in origin and chemical composition between natural and synthetic this compound have significant implications for their biological efficacy.
Antioxidant Activity
Natural astaxanthin consistently demonstrates superior antioxidant activity compared to its synthetic counterpart. This is attributed to the specific (3S, 3'S) stereoisomer and the presence of other naturally occurring carotenoids that may act synergistically.
| Parameter | Natural Astaxanthin (from H. pluvialis) | Synthetic Astaxanthin | Reference |
| DPPH Radical Scavenging Activity (IC50) | Lower IC50 values reported, indicating higher activity (e.g., ~15-18 µg/mL for natural extracts).[2][3] | Generally higher IC50 values, indicating lower activity. | [2][3] |
| ABTS Radical Scavenging Activity (IC50) | Lower IC50 values reported, indicating higher activity (e.g., ~7.7 µg/mL for natural extracts).[3] | Generally higher IC50 values. | [3] |
| Singlet Oxygen Quenching | Significantly higher quenching activity. | Lower quenching activity. | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Higher ORAC values reported for natural extracts containing esterified astaxanthin.[4] | Lower ORAC values. | [4] |
| Lipid Peroxidation Inhibition | More effective at preventing lipid peroxidation. | Less effective. | [1] |
Bioavailability and Stability
The esterified nature of natural astaxanthin, including the dipalmitate form, influences its stability and bioavailability.
| Parameter | Natural this compound | Synthetic this compound | Reference |
| Stability | Esterified forms are generally more stable against oxidation than the free form.[5][6] | While the dipalmitate ester provides stability, the synthetic production process may introduce impurities affecting overall stability. | [5][6] |
| Bioavailability | The presence of fatty acid esters in natural astaxanthin is believed to enhance absorption and bioavailability.[7] | The racemic mixture of stereoisomers in synthetic astaxanthin may be less efficiently utilized by the body. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve synthetic and natural this compound in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the this compound solution (or standard/blank) with 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of synthetic and natural this compound in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
Singlet Oxygen Quenching Assay
Principle: This assay measures the ability of an antioxidant to quench singlet oxygen (¹O₂), a highly reactive oxygen species. A photosensitizer is used to generate ¹O₂, and a chemical trap is used to detect its presence. The antioxidant competes with the trap for ¹O₂, and the degree of quenching is determined by measuring the decrease in the signal from the trapped ¹O₂.
Protocol:
-
Reagents:
-
Photosensitizer (e.g., Rose Bengal or Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Solvent (e.g., ethanol, chloroform)
-
-
Procedure:
-
Prepare a solution containing the photosensitizer, the singlet oxygen trap, and the this compound sample in the chosen solvent.
-
Irradiate the solution with light of a wavelength that excites the photosensitizer.
-
Monitor the decrease in the absorbance of the singlet oxygen trap over time. The rate of decrease is inversely proportional to the singlet oxygen quenching ability of the this compound sample.
-
Compare the quenching rate of the sample to that of a known singlet oxygen quencher (e.g., sodium azide) to determine the quenching rate constant.
-
Signaling Pathway and Experimental Workflow
Astaxanthin exerts its potent antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Signaling Pathway Activation by Astaxanthin
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, or in the presence of activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8][9][10][11][12][13]
Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Comparing Antioxidant Efficacy
The following workflow outlines a typical experimental design for comparing the antioxidant efficacy of synthetic and natural this compound.
Caption: Workflow for comparing antioxidant activity.
The available evidence strongly suggests that natural this compound, derived from sources like Haematococcus pluvialis, offers superior antioxidant performance compared to its synthetic counterpart. This advantage is primarily attributed to its specific (3S, 3'S)-stereoisomer composition and its natural esterified state, which enhances stability and bioavailability. For researchers and drug development professionals, the choice between natural and synthetic this compound should be guided by the desired efficacy and the importance of a well-defined, biologically optimized stereoisomer profile. While synthetic options may be more cost-effective, the enhanced biological activity of the natural form presents a compelling case for its use in high-performance applications.
References
- 1. ffhdj.com [ffhdj.com]
- 2. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric and Chromatographic Methods for Astaxanthin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of astaxanthin (B1665798) is critical for quality control, formulation development, and efficacy studies. The two most prevalent analytical techniques for this purpose are UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Principles of a-Astaxanthin Quantification
Spectrophotometry relies on the Beer-Lambert law, where the concentration of astaxanthin in a solution is directly proportional to the absorbance of light at a specific wavelength. Astaxanthin exhibits a characteristic maximum absorbance (λmax) in the visible spectrum, typically between 470 and 530 nm, depending on the solvent.[1][2] This method is rapid and straightforward but can be susceptible to interference from other compounds that absorb light in the same wavelength range.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that isolates astaxanthin from other components in a sample matrix before quantification.[3] A sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries the sample through the column. Different components travel at different rates based on their affinity for the stationary and mobile phases, leading to their separation. Astaxanthin is then detected and quantified as it elutes from the column, often using a UV-Vis or photodiode array (PDA) detector. This method offers high specificity and sensitivity.[3]
Performance Comparison: Spectrophotometry vs. HPLC
The choice between spectrophotometry and HPLC for astaxanthin quantification depends on several factors, including the complexity of the sample matrix, the required level of accuracy and precision, and available resources. The following table summarizes key validation parameters for both methods based on published data.
| Validation Parameter | Spectrophotometric Method | Chromatographic Method (HPLC) | Key Considerations |
| Linearity (R²) | >0.99[2][4] | >0.99[1][5] | Both methods can demonstrate excellent linearity within their respective optimal concentration ranges. |
| Limit of Detection (LOD) | ~0.25 µg/mL[6] | 0.08 µg/mL[7] to 0.85 ng/µL[8] | HPLC generally offers a lower limit of detection, making it more suitable for trace-level quantification. |
| Limit of Quantitation (LOQ) | Not consistently reported | 2.00 ng/g[5] to 2.57 ng/µL[8] | HPLC provides a well-defined lower limit for reliable quantification. |
| Precision (%RSD) | <2%[6] | Intra-day: 1.5-1.9% Inter-day: 4.1-5.8%[5] | Both methods can achieve good precision, though HPLC protocols may show slightly higher inter-day variability. |
| Accuracy/Recovery (%) | Not consistently reported | 82.4-103%[1][5] | HPLC methods generally demonstrate high accuracy and recovery, ensuring the measured value is close to the true value. |
| Specificity | Low | High | Spectrophotometry is prone to overestimation due to interference from other carotenoids and chlorophyll.[1] HPLC separates astaxanthin from these interfering compounds.[3] |
| Analysis Time | Fast (minutes) | Slower (5-35 minutes per sample)[1][3] | Spectrophotometry offers a higher throughput for rapid screening. |
| Cost | Lower | Higher | HPLC instrumentation and operational costs are significantly higher than for spectrophotometry. |
Experimental Protocols
Spectrophotometric Quantification of Astaxanthin
This protocol outlines a general procedure for the quantification of astaxanthin in a sample extract using a UV-Vis spectrophotometer.
-
Sample Preparation (Extraction):
-
Weigh a known amount of the sample (e.g., biomass, oleoresin).
-
Extract astaxanthin using a suitable organic solvent such as acetone, dimethyl sulfoxide (B87167) (DMSO), or a mixture of hexane (B92381) and isopropanol.[1][9] The choice of solvent will affect the λmax.
-
The extraction can be facilitated by methods such as vortexing, sonication, or homogenization.[5]
-
Centrifuge the mixture to pellet solid debris and collect the supernatant containing the extracted astaxanthin.
-
Repeat the extraction process until the sample residue is colorless.
-
Pool the supernatants and dilute to a known final volume with the extraction solvent.
-
-
Spectrophotometric Measurement:
-
Calibrate the spectrophotometer with a solvent blank.
-
Measure the absorbance of the diluted sample extract at the λmax of astaxanthin in the chosen solvent (e.g., ~474 nm in acetone, ~530 nm in DMSO).[4][8]
-
Ensure the absorbance reading falls within the linear range of the instrument (typically 0.2-0.8). If necessary, dilute the sample further.
-
-
Calculation of Astaxanthin Concentration:
-
The concentration of astaxanthin can be calculated using the Beer-Lambert equation: A = εbc, where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient of astaxanthin in the specific solvent
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of astaxanthin
-
-
Chromatographic (HPLC) Quantification of Astaxanthin
This protocol provides a general framework for the HPLC analysis of astaxanthin. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for different sample types.
-
Sample Preparation (Extraction and Saponification):
-
Perform an initial solvent extraction as described for the spectrophotometric method.
-
For samples containing astaxanthin esters (common in natural sources like Haematococcus pluvialis), a saponification (hydrolysis) step is often required to convert the esters to free astaxanthin for accurate quantification.[3] This can be achieved by treating the extract with an alkali like potassium hydroxide.
-
After saponification, neutralize the solution and perform a liquid-liquid extraction to transfer the free astaxanthin into a solvent compatible with the HPLC mobile phase (e.g., hexane, dichloromethane).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase or a suitable solvent.
-
Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection.[5]
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A C18 or C30 reversed-phase column is commonly used for carotenoid analysis.[1][10]
-
Mobile Phase: A mixture of solvents such as methanol, acetonitrile, water, and dichloromethane (B109758) is often used.[1][5] The mobile phase can be run in isocratic (constant composition) or gradient (changing composition) mode.
-
Detection: Monitor the eluent at the λmax of astaxanthin (e.g., 474-480 nm).[1][8]
-
Quantification: Create a calibration curve using certified astaxanthin standards of known concentrations. The peak area of astaxanthin in the sample chromatogram is used to determine its concentration by interpolating from the calibration curve.
-
Workflow and Method Comparison Diagrams
General experimental workflow for astaxanthin quantification.
Logical comparison of spectrophotometry and HPLC.
Conclusion
Both spectrophotometry and HPLC are valuable techniques for the quantification of astaxanthin. Spectrophotometry offers a rapid and cost-effective method suitable for screening and analyzing relatively pure samples. However, its lack of specificity can lead to inaccurate results in complex matrices. In contrast, HPLC provides superior specificity, sensitivity, and accuracy, making it the gold standard for the reliable quantification of astaxanthin in diverse sample types, including raw extracts, finished products, and biological samples. When selecting a method, researchers must weigh the need for accuracy and specificity against considerations of cost, time, and available instrumentation. For regulatory purposes and in complex research applications, the cross-validation of spectrophotometric results with a more robust method like HPLC is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Determination of Astaxanthin Pigment From Haematococcus pluvialis Microalgae [plagen.sbu.ac.ir]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to In Vivo Performance of Astaxanthin Ester Formulations
For researchers, scientists, and professionals in drug development, understanding the in vivo behavior of different astaxanthin (B1665798) formulations is critical for harnessing its potent antioxidant and anti-inflammatory properties. This guide provides an objective comparison of various astaxanthin ester formulations, supported by experimental data, to aid in the selection of the most effective delivery strategy for this promising carotenoid.
Astaxanthin, a lipid-soluble xanthophyll, is predominantly found in nature in its esterified form, primarily from the microalga Haematococcus pluvialis. These esters, where the terminal hydroxyl groups are linked to one or two fatty acids, have demonstrated distinct advantages in terms of stability and bioavailability over the free, non-esterified form of astaxanthin.[1][2] The molecular structure of these esters, including the type of fatty acids and the degree of esterification, significantly influences their in vivo performance.[3][4]
Superior Bioavailability and Stability of Esterified Astaxanthin
In vivo studies consistently indicate that astaxanthin esters exhibit higher bioavailability compared to free astaxanthin.[1][2] This enhanced absorption is attributed to the increased stability of the esterified form, which protects the molecule from degradation in the gastrointestinal tract.[1][3] Following oral administration, astaxanthin esters are hydrolyzed to free astaxanthin in the gut before being absorbed into the bloodstream.[1] From there, free astaxanthin is distributed to various tissues.
The enhanced stability of astaxanthin esters is not only crucial for oral absorption but also for the shelf-life and efficacy of formulated products. Studies have shown that astaxanthin esters, particularly those with long-chain and saturated fatty acids, are more stable than other forms.[3][4] Astaxanthin diesters have also been found to be more stable than monoesters and free astaxanthin.[3][4]
Comparative Bioavailability and Tissue Distribution
The bioavailability of astaxanthin is a key determinant of its therapeutic efficacy. The following tables summarize quantitative data from in vivo studies comparing different astaxanthin ester formulations.
| Formulation | Animal Model | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Astaxanthin Esters (from H. lacustris) | Male Sprague-Dawley Rats | Not Specified | 20.4 ± 4.6 | 8.3 ± 2.3 | 261.8 ± 16.4 | [5] |
| Sustained-Release Astaxanthin (Ester form) | Healthy Human Volunteers | 60 mg | Not Reported | Not Reported | 4393 ± 869 | [6] |
| Unformulated Astaxanthin Oil (Ester form) | Healthy Human Volunteers | 60 mg | Not Reported | Not Reported | 1227 ± 1328 | [6] |
Table 1: Pharmacokinetic Parameters of Different Astaxanthin Formulations. This table highlights the significant difference in bioavailability between a sustained-release formulation of astaxanthin esters and a standard oil formulation in humans. The sustained-release formulation demonstrated a 3.6 times greater bioavailability.[6]
| Tissue | Astaxanthin Concentration (ng/g) from Esterified Form (H. pluvialis) | Astaxanthin Concentration (ng/g) from Non-esterified Form (P. rhodozyma) | Astaxanthin Concentration (ng/g) from Synthetic Non-esterified Form | Reference |
| Liver | Significantly Higher | Higher than control | Not Significantly Different from Control | [2] |
| Heart | Significantly Higher | Not Significantly Different from Control | Not Significantly Different from Control | [1][2] |
| Spleen | Significantly Higher | Not Significantly Different from Control | Not Significantly Different from Control | [1][2] |
| Muscle | Significantly Higher | Not Significantly Different from Control | Not Significantly Different from Control | [1][2] |
| Adipose Tissue | Significantly Higher | Not Significantly Different from Control | Not Significantly Different from Control | [1][2] |
Table 2: Tissue Distribution of Astaxanthin Following Oral Administration in Mice. This table illustrates the superior tissue accumulation of astaxanthin when administered in its esterified form derived from Haematococcus pluvialis compared to non-esterified forms.[2]
Impact of Ester Structure on Bioavailability
The specific fatty acids esterified to the astaxanthin molecule play a crucial role in its absorption. Research indicates that astaxanthin esters with short-chain fatty acids have higher bioavailability than those with long-chain fatty acids.[3][4] Conversely, esters with highly unsaturated fatty acids exhibit greater bioavailability than those with low-unsaturation fatty acids.[3][4] Furthermore, astaxanthin monoesters have been shown to have significantly increased bioavailability compared to diesters.[3][4]
Enhanced Antioxidant Activity of Esterified Forms
The primary mechanism of action for astaxanthin is its potent antioxidant activity. In vivo studies have demonstrated that esterified astaxanthin formulations lead to a more significant increase in antioxidant enzyme levels compared to free astaxanthin.
| Treatment Group | Catalase (units/mg protein) | Glutathione (B108866) Peroxidase (μmol/mg protein) | Superoxide (B77818) Dismutase (units/mg protein) | Reference |
| Control | 12.5 ± 1.5 | 1.8 ± 0.2 | 3.5 ± 0.4 | [7] |
| CCl4 (Toxin) | 6.2 ± 0.8 | 0.9 ± 0.1 | 1.8 ± 0.2 | [7] |
| CCl4 + Astaxanthin Esters (250 μg/kg) | 11.8 ± 1.2 | 1.6 ± 0.15 | 3.2 ± 0.3 | [7] |
| CCl4 + Free Astaxanthin (250 μg/kg) | 9.5 ± 1.0 | 1.3 ± 0.1 | 2.5 ± 0.2 | [7] |
Table 3: Influence of Astaxanthin Esters and Free Astaxanthin on Liver Antioxidant Enzymes in CCl4-Induced Hepatotoxicity in Rats. This table shows that astaxanthin esters were more effective in restoring the levels of key antioxidant enzymes in a model of liver damage compared to free astaxanthin.[7]
Experimental Protocols
Study on Thermal Stability and Oral Absorbability of Astaxanthin Esters
-
Animal Model: Balb/c mice.[1]
-
Formulations: Astaxanthin esters from Haematococcus pluvialis and free-form astaxanthin.[1]
-
Administration: Oral gavage.[1]
-
Methodology: The thermal stability of the formulations was evaluated. Following administration, the concentrations of astaxanthin were measured in the digestive tract wall, blood plasma, and liver to determine oral absorbability and tissue distribution.[1]
Comparative Study on the Effect of Non-esterified and Esterified Astaxanthins on Endurance Performance
-
Animal Model: Eight-week-old ICR mice.[2]
-
Formulations: 1) Control, 2) Esterified astaxanthin from Haematococcus pluvialis, 3) Non-esterified astaxanthin from Phaffia rhodozyma, and 4) Synthetic non-esterified astaxanthin.[2]
-
Administration: Oral administration for 5 weeks.[2]
-
Methodology: Endurance performance was assessed using a treadmill running test. Astaxanthin concentrations were analyzed in various tissues. Levels of 5'-adenosine monophosphate-activated protein kinase (AMPK) and hexanoyl lysine (B10760008) adducts in skeletal muscle were also measured.[2]
Evaluation of Hepatoprotective and Antioxidant Activity
-
Animal Model: Rats.[7]
-
Formulations: Astaxanthin and astaxanthin esters isolated from H. pluvialis.[7]
-
Methodology: Hepatotoxicity was induced by carbon tetrachloride (CCl4). The effects of the astaxanthin formulations on hepatic biochemical markers and antioxidant enzymes (catalase, glutathione peroxidase, superoxide dismutase) were evaluated.[7]
Visualizing the Process: From Ingestion to Action
To better understand the in vivo journey of astaxanthin esters, the following diagrams illustrate the experimental workflow and the proposed metabolic pathway.
References
- 1. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Distribution of Astaxanthin Geometrical Isomers in Male Sprague-Dawley Rats after Oral Administration of Astaxanthin Esters Derived from Haematococcus lacustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of hepatoprotective and antioxidant activity of astaxanthin and astaxanthin esters from microalga-Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Astaxanthin Extraction Techniques: A Guide for Researchers
Astaxanthin (B1665798), a potent antioxidant carotenoid, holds significant promise in the pharmaceutical and nutraceutical industries. The efficiency and method of its extraction are critical determinants of final product quality, yield, and economic viability. This guide provides a detailed comparison of prevalent astaxanthin extraction techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
Quantitative Performance of Astaxanthin Extraction Techniques
The selection of an extraction technique is a trade-off between yield, processing time, cost, and the use of organic solvents. The following table summarizes quantitative data from various studies on the extraction of astaxanthin from its most common natural source, the microalga Haematococcus pluvialis, as well as other sources like shrimp waste and yeast.
| Extraction Technique | Source Material | Key Parameters | Extraction Yield/Recovery | Processing Time | Solvent(s) | Key Findings & Citations |
| Solvent Extraction | Haematococcus pluvialis | 30°C | 44.1% (Maceration) | 30 min | Acetone (B3395972) | Soxhlet extraction significantly improves yield compared to simple maceration.[1] |
| H. pluvialis | N/A | 70% (Soxhlet) | N/A | Acetone | Continual contact with fresh solvent in Soxhlet apparatus enhances extraction efficiency.[1] | |
| Crustacean Shell Waste | N/A | 48.64 µg/g | N/A | Acetone | Acetone provided the highest yield compared to hexane, methanol, and other organic solvents.[2] | |
| Acid-Assisted Extraction | H. pluvialis | N/A | 83.65% (Final Purity) | N/A | HCl, Acetone | Pretreatment with HCl significantly improves extraction efficiency and antioxidant activity compared to acetone alone.[3] |
| H. pluvialis | N/A | Up to 80% | N/A | HCl | Acid treatment is effective for breaking the tough cell wall of H. pluvialis.[4] | |
| Ultrasound-Assisted (UAE) | H. pluvialis | 45°C | 57.4% | 15 min | Acetone | Prolonged exposure to higher temperatures (>60°C) can lead to astaxanthin degradation.[1] |
| H. pluvialis | 41.1°C, 200 W | 27.58 mg/g | 16 min | 48% Ethanol (B145695) in Ethyl Acetate (B1210297) | Optimized conditions using response surface methodology show high yield in a short time.[5] | |
| Shrimp By-Products | 60% Amplitude | 235 µg/g | 210 min | Olive Oil | Vegetable oils offer a green alternative to organic solvents, with olive oil showing the highest efficiency.[6][7] | |
| Phaffia rhodozyma | 80 W | 93% | 15 min | Lactic Acid, Ethanol | Combining sonication with lactic acid for cell disruption significantly enhances yield.[2] | |
| Microwave-Assisted (MAE) | H. pluvialis | 75°C | 74.4% | 5 min | Acetone | MAE offers the highest recovery in the shortest time compared to UAE and solvent extraction.[1][8] |
| H. pluvialis | 141 W | 594 µ g/100mg | 83 sec | Ethanol, Ethyl Acetate | Optimized MAE conditions can achieve high yields in a very short duration.[2][9] | |
| Phaffia rhodozyma | 50°C, 416.5 MHz | 21.56% higher than initial | 15 min | DMSO, Anhydrous Alcohol | Microwave can be used for both cell disruption and extraction.[2][10] | |
| Supercritical Fluid (SFE) | H. pluvialis | 65°C, 550 bar | ~92% | 20-40 min | scCO₂, Ethanol (co-solvent) | High pressure and temperature, with ethanol as a co-solvent, result in high recovery rates.[11][12][13] |
| H. pluvialis | 50°C, 550 bar | 98.6% | 120 min | scCO₂ | SFE is a green technique that yields solvent-free extracts with high purity.[2] | |
| H. pluvialis | 50°C, 50 MPa | 95% | 95 min | scCO₂ (4 L/min flow) | Higher CO₂ flow rates can reduce the extraction time significantly.[14] | |
| Corynebacterium glutamicum | 68°C, 550 bar | 67.5% | 30 min | scCO₂, 9% Ethanol (co-solvent) | Optimized SFE is effective for extracting astaxanthin integrated into cellular membranes.[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the primary astaxanthin extraction techniques discussed.
Solvent Extraction (Soxhlet)
This protocol is a conventional method for extracting lipids and other soluble compounds.
-
Sample Preparation : Dry the Haematococcus pluvialis biomass until a constant weight is achieved and grind it into a fine powder.
-
Apparatus Setup : Place a known quantity of the dried powder (e.g., 10 g) into a cellulose (B213188) thimble. The thimble is then placed in a Soxhlet extractor, which is fitted with a condenser and a flask containing the extraction solvent (e.g., 250 mL of acetone).
-
Extraction Process : Heat the solvent in the flask. The solvent vaporizes, travels up to the condenser where it liquefies and drips into the thimble containing the sample. The solvent fills the thimble and extracts astaxanthin. Once the thimble is full, the solvent containing the extract siphons back into the flask.
-
Duration : This cycle repeats continuously for a set duration (e.g., 6-8 hours) to ensure complete extraction.[16]
-
Post-Extraction : After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude astaxanthin extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.
-
Sample Preparation : Mix a known amount of dried H. pluvialis powder (e.g., 0.1 g) with a specific volume of solvent (e.g., 10 mL of acetone) in a flask.[1]
-
Ultrasonic Treatment : Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Optimization : Set the desired temperature (e.g., 45°C) and sonication time (e.g., 15 minutes). The power and frequency of the ultrasound are critical parameters (e.g., 200 W).[1][5]
-
Separation : After sonication, separate the solid residue from the solvent by centrifugation or filtration.
-
Recovery : Evaporate the solvent from the supernatant/filtrate to yield the astaxanthin extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid cell lysis and extraction.
-
Sample Preparation : Place a pre-weighed amount of dried H. pluvialis powder (e.g., 100 mg) into a microwave-safe extraction vessel with a suitable solvent (e.g., 9.8 mL of an ethanol/ethyl acetate mixture).[9]
-
Microwave Irradiation : Place the vessel in a microwave extractor.
-
Parameter Control : Set the microwave power (e.g., 141 W) and extraction time (e.g., 83 seconds). Temperature control (e.g., 75°C) is also crucial to prevent degradation.[1][9]
-
Extraction Cycles : The extraction may be repeated multiple times (e.g., four cycles) with fresh solvent to maximize yield.[9]
-
Final Steps : Combine the extracts from all cycles, filter, and evaporate the solvent to obtain the final product.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically CO₂, as a "green" solvent.
-
Sample Loading : Load the dried and ground H. pluvialis biomass into a high-pressure extraction vessel.
-
System Pressurization and Heating : Pump liquid CO₂ into the vessel and heat it to the desired supercritical temperature and pressure (e.g., 65°C and 550 bar).[11][12]
-
Co-Solvent Addition (Optional) : A co-solvent like ethanol can be introduced into the CO₂ stream (e.g., 5-20% v/v) to enhance the extraction of the polar astaxanthin molecule.[2][16]
-
Extraction Phase : Maintain a constant flow of supercritical CO₂ (with or without co-solvent) through the vessel for a specified duration (e.g., 95 minutes).[14]
-
Separation and Collection : The supercritical fluid containing the dissolved astaxanthin passes through a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the astaxanthin extract, which is then collected. The CO₂ can be recycled.
Visualizing Extraction Workflows
The following diagrams illustrate the generalized workflows for the discussed astaxanthin extraction techniques.
Caption: Workflow for Conventional Solvent Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison and evaluation of extraction efficiency and antioxidant activity of astaxanthin extracted from Haematococcus microalgae (Haematococcus pluvialis) using acetone solvent and acid-acetone combined technique [isfj.areeo.ac.ir]
- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasonic-Assisted Extraction of Astaxanthin from Shrimp By-Products Using Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Statistical optimization of microwave-assisted astaxanthin extraction from Phaffia rhodozym | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Extraction of Astaxanthin and Lutein from Microalga Haematococcus pluvialis in the Red Phase Using CO2 Supercritical Fluid Extraction Technology with Ethanol as Co-Solvent: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of Astaxanthin and Lutein from Microalga Haematococcus pluvialis in the Red Phase Using CO2 Supercritical Fluid Extraction Technology with Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of CO2 Flow Rate on the Extraction of Astaxanthin and Fatty Acids from Haematococcus pluvialis Using Supercritical Fluid Technology [mdpi.com]
- 15. Supercritical carbon dioxide extraction of astaxanthin from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Performance of different enzymatic hydrolysis protocols for astaxanthin esters
For researchers and professionals in drug development, obtaining pure, free astaxanthin (B1665798) is a critical step, as the biological activity and pharmacokinetic profile of astaxanthin are significantly influenced by its esterification state. While chemical saponification has been a traditional method for hydrolyzing astaxanthin esters, it often leads to degradation and isomerization of the target molecule. Enzymatic hydrolysis presents a milder, more specific, and efficient alternative. This guide provides an objective comparison of different enzymatic protocols, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Enzymatic Hydrolysis Protocols
The efficacy of enzymatic hydrolysis of astaxanthin esters is dependent on the choice of enzyme, its source, and the specific reaction conditions. Below is a summary of performance data from various studies utilizing different enzymes.
| Enzyme | Enzyme Source | Substrate Source | Hydrolysis Efficiency/Rate | Free Astaxanthin Yield/Recovery | Optimal Temp. (°C) | Optimal pH | Reaction Time | Reference |
| Cholesterol Esterase | Not Specified | Haematococcus pluvialis | Complete Hydrolysis | 975.65 µg/mg DW | 37 | 7.0 | 60 min | [1][2][3] |
| Lipase (B570770) | Penicillium cyclopium | Haematococcus pluvialis | High | 63.2% Recovery | 28 | 7.0 | 7 h | [4] |
| Lipase (Crude Extract) | Pseudomonas aeruginosa | Haematococcus pluvialis | 98.72% Hydrolysis Ratio | 82.83 µg/mg of oil | 36 | 9.16 | 30 min | [5] |
| Lipase | Aspergillus niger | Haematococcus pluvialis | 75.4% Hydrolysis Rate | 18.8 mg/L | 40 | 6.0 | 200 min | [6] |
| Lipase (OUC-Sb-lip12) | Streptomyces bacillaris | Haematococcus pluvialis | 96.29% Hydrolysis Rate | Not Specified | 45 | 9.0 | 12 h | [7] |
| Neutral Protease | Not Specified | Shrimp Shells | Not Applicable | 134.20 µg/g (3.7x increase) | Not Specified | Not Specified | Not Specified | [7] |
Note: The performance of Neutral Protease is included for context, as it aids in the extraction process, which can indirectly improve the accessibility of esters for subsequent hydrolysis, rather than directly hydrolyzing the ester bonds.
Experimental Workflow and Methodologies
A generalized workflow for the enzymatic hydrolysis of astaxanthin esters is crucial for reproducible results. The process typically involves extraction of the esterified astaxanthin, the enzymatic reaction itself, and subsequent purification and analysis of the free astaxanthin.
Caption: General workflow for enzymatic hydrolysis of astaxanthin esters.
Detailed Experimental Protocols
Below are detailed methodologies for two of the most effective enzymatic hydrolysis protocols identified from the literature.
Protocol 1: Hydrolysis using Cholesterol Esterase
This protocol is adapted from studies by Su et al. and is noted for its high efficiency and rapid completion time.[3][8]
-
Preparation of Substrate:
-
Extract total carotenoids from the source material (e.g., dried H. pluvialis biomass) using an appropriate organic solvent like acetone.
-
Evaporate the solvent under a stream of nitrogen to obtain the crude astaxanthin ester extract.
-
Re-dissolve a known quantity of the dried extract in acetone to a specific concentration.
-
-
Enzymatic Reaction:
-
In a reaction vessel, mix 2 mL of the astaxanthin ester solution in acetone with 2 mL of 0.05 M Tris-HCl buffer (pH 7.0).
-
Add cholesterol esterase to the mixture to a final concentration of approximately 0.67 U/mL.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of a quenching solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and isopropanol.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the free astaxanthin.
-
Analyze the free astaxanthin content using High-Performance Liquid Chromatography (HPLC) with a C30 column, monitoring at approximately 470 nm.[9]
-
Protocol 2: Hydrolysis using P. aeruginosa Lipase Extract
This protocol is based on the findings of a study that utilized a crude extracellular enzyme extract for rapid hydrolysis.[5]
-
Preparation of Substrate:
-
Obtain a lipid extract containing astaxanthin esters from H. pluvialis oil.
-
For the reaction, prepare a substrate solution of 2 mg of the H. pluvialis oil.
-
-
Enzymatic Reaction:
-
Prepare a reaction medium with a total volume of 5.5 mL, buffered to pH 9.16.
-
Add 14.7 mg (protein content) of lyophilized crude extracellular enzyme extract from Pseudomonas aeruginosa to the reaction medium.
-
Add the substrate (H. pluvialis oil) to the enzyme solution.
-
Conduct the reaction under a nitrogen atmosphere in dark conditions to prevent degradation of astaxanthin.
-
Incubate at 36°C for 30 minutes with agitation.
-
-
Termination and Analysis:
-
Terminate the reaction, typically by heat inactivation or addition of a solvent.
-
Extract the lipid-soluble components, including free astaxanthin, using an appropriate organic solvent.
-
Quantify the free astaxanthin produced via HPLC or spectrophotometry.
-
Logical Comparison of Protocols
To select the optimal protocol, consider the following factors:
Caption: Decision matrix for selecting an enzymatic hydrolysis protocol.
Conclusion
Enzymatic hydrolysis offers a superior alternative to chemical saponification for obtaining free astaxanthin from its esters. For applications requiring high purity and preservation of the natural isomeric configuration, cholesterol esterase is highly recommended due to its efficiency and the stability of the resulting product.[3] For processes where speed is the primary concern, the crude lipase extract from Pseudomonas aeruginosa demonstrates remarkable activity, achieving near-complete hydrolysis in just 30 minutes.[5] The choice of protocol should be guided by the specific requirements of the research or application, balancing factors such as desired purity, processing time, cost, and scalability.
References
- 1. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deesterification of astaxanthin and intermediate esters from Haematococcus pluvialis subjected to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Astaxanthin Dipalmitate
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of astaxanthin (B1665798) dipalmitate is critical for ensuring product quality, consistency in research findings, and conformity to regulatory standards. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable quantification techniques.
Challenges in Astaxanthin Dipalmitate Quantification
Astaxanthin in natural sources, such as the microalga Haematococcus pluvialis, primarily exists as a mixture of mono- and di-esters of various fatty acids, including palmitate. This complexity, along with the presence of geometric isomers (all-E, 9Z, and 13Z), presents significant analytical challenges. Direct quantification of individual esters like this compound can be complex and may not always be necessary for quality control purposes. A common and widely accepted approach is the hydrolysis (saponification) of all astaxanthin esters to free astaxanthin, followed by the quantification of the total free astaxanthin. This method simplifies the analysis and provides a reliable measure of the total astaxanthin content.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most technically sound and accurate methods for determining astaxanthin content.[1] Spectrophotometric methods, while simpler, are prone to overestimation due to the inclusion of other carotenoids in the measurement.[1][2]
The following tables summarize the performance of different chromatographic methods for the quantification of astaxanthin, which is applicable to the analysis of this compound following a hydrolysis step.
Table 1: Comparison of HPLC and UHPLC/UPC² Methods for Astaxanthin Quantification
| Parameter | HPLC Method | UHPLC/UPC² Method | Reference |
| Principle | Reverse Phase Chromatography | UltraPerformance Convergence Chromatography | [2] |
| Mobile Phase | Methanol, t-butylmethylether, aqueous phosphoric acid | Supercritical CO₂ / Methanol | [2] |
| Analysis Time | ~35 minutes | ~2-5 minutes | [2] |
| Key Advantage | Good separation of isomers | 10-fold improvement in analysis time, reduced solvent use | [2] |
| Linearity Range | Not specified | 0.39 - 50.0 µg/mL | [3] |
| Precision (%RSD) | Not specified | Intra-day and Inter-day data available | [2] |
Table 2: Performance Data of a Validated RP-HPLC Method for Astaxanthin
| Parameter | Result | Reference |
| Linearity Range | 5 – 15 μg/mL | [3][4] |
| Retention Time | 8.45 minutes | [3][4] |
| Accuracy (% Recovery) | 98.8 - 100.8% | Not explicitly in provided text |
| Precision (%RSD) | < 2% | Not explicitly in provided text |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | [3] |
Table 3: Comparison of Astaxanthin Recovery Using Different Extraction and Processing Methods
| Method | Total Astaxanthin Recovery | Reference |
| Direct analysis of liquid-liquid extract | 98.24 ± 1.43% | [5] |
| Evaporation and redissolution in acetone (B3395972) | 91.68 ± 1.32% | [5] |
| Extraction Method Comparison | Oil Yield | Astaxanthin Content |
| HCl pretreatment followed by acetone extraction | 33.3 ± 1.1% | 19.8 ± 1.1% |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Astaxanthin Esters and UHPLC Quantification
This method, developed for the precise quantification of total astaxanthin from natural sources, involves the enzymatic hydrolysis of astaxanthin esters to free astaxanthin.[5][6][7]
1. Sample Preparation and Extraction:
- Weigh 1.2–1.8 mg of dried biomass (e.g., H. pluvialis).
- Perform extraction of astaxanthin from the biological sample.
2. Enzymatic Hydrolysis (Enzymolysis):
- Use 1.0 to 2.0 units of cholesterol esterase to hydrolyze the astaxanthin esters.[5][6][7]
- Incubate the sample to ensure complete de-esterification.
3. Liquid-Liquid Extraction:
- Extract the resulting free astaxanthin using a suitable solvent system.
4. UHPLC Analysis:
- Column: C18 column (e.g., Cortecs C18 2.7 μm, 90 Å, 3.0 x 100 mm).[5]
- Column Temperature: 40°C.[5]
- Injection Volume: 5 μL.[5]
- Mobile Phase: A gradient of acetonitrile (B52724) and millipore water.[5]
- Flow Rate: 0.5 mL/min.[5]
- Detection: UV/Vis detector at 474 nm for astaxanthin.[5]
Protocol 2: RP-HPLC Method for Quantification of Astaxanthin
This protocol describes a validated isocratic RP-HPLC method for the determination of astaxanthin.[3][4]
1. Standard and Sample Preparation:
- Prepare standard solutions of astaxanthin in a suitable solvent (e.g., 5 – 15 μg/mL).[3][4]
- Extract astaxanthin from the sample matrix. If quantifying total astaxanthin from esters, a hydrolysis step must be included prior to extraction.
2. Chromatographic Conditions:
- Column: Inertsil ODS C18 (250 x 4.6 mm), 5µm.[3][4]
- Mobile Phase: A filtered and degassed mixture of Water: Acetonitrile (30:70% v/v).[3][4]
- Flow Rate: 1 mL/min.[3][4]
- Detection: UV detector at 478 nm.[3][4]
- Elution: Isocratic.[3][4]
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the analytical process and the biological context of astaxanthin, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Antioxidant and anti-inflammatory signaling pathways of Astaxanthin.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 5. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 6. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
Stability Showdown: Astaxanthin Diesters Emerge as the More Robust Form Over Monoesters
A comprehensive analysis of experimental data reveals that astaxanthin (B1665798) diesters consistently exhibit superior stability compared to their monoester counterparts, a critical consideration for researchers and drug development professionals in the pharmaceutical and nutraceutical industries. This guide provides an objective comparison, supported by quantitative data and detailed experimental protocols, to inform formulation and development strategies.
Astaxanthin, a potent antioxidant carotenoid, is highly susceptible to degradation from heat, light, and oxidation. Its stability is significantly enhanced when esterified with fatty acids, occurring naturally as monoesters and diesters. Experimental evidence consistently demonstrates that the diester form offers a greater protective advantage against degradation than the monoester form.
Executive Summary of Stability Data
Studies investigating the thermal and oxidative stability of astaxanthin esters unequivocally show lower degradation rates for diesters. This enhanced stability is attributed to the two esterified fatty acid chains that provide steric hindrance and a more stable molecular configuration, protecting the central polyene chain from oxidative attack.
| Stability Parameter | Astaxanthin Monoester | Astaxanthin Diester | Key Findings |
| Thermal Stability | Lower | Higher | Astaxanthin diesters consistently show better thermostability compared to monoesters.[1][2] The degradation rate of diesters at elevated temperatures is significantly lower. |
| Oxidative Stability | More Prone to Oxidation | More Resistant to Oxidation | Free astaxanthin is more susceptible to oxidation than its esterified forms.[3] During storage, the relative amount of monoesters tends to decline while diesters increase, suggesting the higher stability of the latter.[4] |
| Storage Stability | Less Stable | More Stable | During long-term storage, the relative amounts of free astaxanthin and astaxanthin monoesters decrease, while the relative amount of astaxanthin diesters increases, indicating greater stability of the diester form.[4] |
| Influence of Fatty Acid Chain | Stability is influenced by the attached fatty acid. | Stability is influenced by the attached fatty acids. | Esters with long-chain and saturated fatty acids are more stable.[1] Monoesters with unsaturated fatty acids like EPA and DHA show lower thermal stability.[2] |
Experimental Protocols
The assessment of astaxanthin stability relies on precise analytical techniques to quantify the different ester forms and their degradation over time under various stress conditions.
Quantification of Astaxanthin Esters by High-Performance Liquid Chromatography (HPLC)
This is the most common method for separating and quantifying free astaxanthin, monoesters, and diesters.
-
Sample Preparation:
-
Astaxanthin extracts are dissolved in a suitable organic solvent, such as acetone (B3395972) or a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).[5][6]
-
For total astaxanthin content, samples undergo saponification (hydrolysis) using an enzyme like cholesterol esterase or a chemical agent like sodium hydroxide (B78521) in methanol to convert all esters to the free form.[5][7]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[8]
-
Mobile Phase: A gradient elution with a mixture of solvents like water, acetonitrile, methanol, and dichloromethane (B109758) is often employed to separate the different forms of astaxanthin.[8]
-
Detection: A UV/Vis or photodiode array (PDA) detector is used, with the wavelength set at the absorbance maximum of astaxanthin (around 474-480 nm).[8][9]
-
-
Quantification: The concentration of each form is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of astaxanthin standards.[5]
Stability Testing (Accelerated and Long-Term)
-
Thermal Stability:
-
Samples of astaxanthin monoesters and diesters are stored in temperature-controlled chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).[1][10]
-
Aliquots are withdrawn at specific time intervals.
-
The concentration of the remaining astaxanthin esters is quantified using HPLC.
-
The degradation rate is calculated, often following first-order or second-order kinetics.[10]
-
-
Photostability:
-
Samples are exposed to a controlled light source, such as a xenon lamp, to simulate sunlight exposure.
-
The degradation is monitored over time by HPLC.
-
-
Oxidative Stability:
-
Samples are exposed to an oxygen-rich environment or pro-oxidant agents.
-
The loss of astaxanthin esters is measured over time. During iced and frozen storage, the decrease in astaxanthin content can be monitored to assess oxidative degradation.[3]
-
UV-Vis Spectrophotometry
While less specific than HPLC, UV-Vis spectrophotometry can be used for a rapid estimation of total astaxanthin content.
-
The astaxanthin sample is dissolved in a suitable solvent (e.g., ethanol, DMSO).[11][12]
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for astaxanthin (approximately 470-480 nm).[13]
-
The concentration is calculated using the Beer-Lambert law and a known extinction coefficient.[13]
Visualizing Experimental Workflows
Workflow for Astaxanthin Stability Assessment
Caption: A typical workflow for comparing the stability of astaxanthin esters.
Logical Relationship of Astaxanthin Stability
References
- 1. Influence of molecular structure of astaxanthin esters on their stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of thermal processing on astaxanthin and astaxanthin esters in pacific white shrimp Litopenaeus vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV-VIS Astaxanthin Content [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Astaxanthin Production from Different Microalgal Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a microbial strain for the production of high-value compounds like astaxanthin (B1665798) is a critical decision. This guide provides a comprehensive comparative analysis of astaxanthin production from three prominent microalgal strains: Haematococcus pluvialis, Chlorella zofingiensis, and Scenedesmus sp. The information presented is supported by experimental data to aid in the selection of the most suitable production platform.
Introduction to Astaxanthin-Producing Microalgae
Astaxanthin, a potent antioxidant carotenoid, has garnered significant interest for its applications in pharmaceuticals, nutraceuticals, and aquaculture.[1][2][3][4][5][6] Several microalgae have been identified as natural sources of this valuable pigment, with Haematococcus pluvialis being the most well-known for its remarkable ability to accumulate high levels of astaxanthin, often exceeding 1.5-3% of its dry cell weight.[5][7] Chlorella zofingiensis is another promising candidate that can be cultivated under various trophic conditions and exhibits robust growth.[8][6][9][10] Scenedesmus sp., while less studied for astaxanthin production, has also demonstrated the capacity to synthesize this keto-carotenoid.[11][12]
The biosynthesis of astaxanthin in these microalgae is typically induced by stress conditions such as high light intensity, nutrient deprivation (especially nitrogen), and salinity.[6][7][13][14] Under such pressures, the microalgae shift their metabolism towards the production and accumulation of secondary carotenoids like astaxanthin as a protective mechanism against oxidative damage.[15][16]
Comparative Performance of Microalgal Strains
The selection of a microalgal strain for commercial astaxanthin production depends on several key performance indicators, including biomass productivity, astaxanthin content, and overall astaxanthin yield. The following tables summarize the quantitative data from various studies to provide a clear comparison between H. pluvialis, C. zofingiensis, and Scenedesmus sp.
| Strain | Astaxanthin Content (% dry weight) | Biomass Productivity (g L⁻¹ d⁻¹) | Astaxanthin Productivity (mg L⁻¹ d⁻¹) | Cultivation Conditions | Reference |
| Haematococcus pluvialis | 1.5 - 5.0 | 0.01 - 0.5 (green stage), 0.01 - 4.8 (red stage) | 0.44 - 21 | Two-stage cultivation, stress induction (high light, N-starvation) | [5][13][14] |
| Chlorella zofingiensis | ~1.0 (heterotrophic), up to 0.68 | 7 g L⁻¹ (batch culture) | 9.9 - 11.14 | Heterotrophic/mixotrophic/photoautotrophic, stress induction | [9][10][17][18][19][20] |
| Scenedesmus sp. | 0.02 - 0.3 | 1.3 | 9 | Nitrogen starvation, high light | [12][21][22] |
Table 1: Comparison of Astaxanthin Production Parameters in Different Microalgal Strains.
| Strain | Advantages | Disadvantages |
| Haematococcus pluvialis | Highest known astaxanthin content.[5][23] | Slow growth rate, complex two-stage cultivation process, susceptible to contamination.[6] |
| Chlorella zofingiensis | Fast growth, high biomass density, can be grown heterotrophically, mixotrophically, and photoautotrophically.[8][6] | Lower astaxanthin content compared to H. pluvialis.[8][20] |
| Scenedesmus sp. | Robust growth in various conditions. | Significantly lower astaxanthin content compared to the other two strains.[12] |
Table 2: Advantages and Disadvantages of Different Microalgal Strains for Astaxanthin Production.
Astaxanthin Biosynthesis Pathway
The biosynthesis of astaxanthin in microalgae originates from the central isoprenoid pathway, leading to the formation of β-carotene. Subsequently, a series of oxidation reactions catalyzed by specific enzymes, namely β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY), convert β-carotene into astaxanthin. The exact pathway and intermediate compounds can vary between different microalgal species.[1][15][4][6]
Experimental Protocols
Microalgal Cultivation and Stress Induction
A two-stage cultivation strategy is commonly employed for astaxanthin production in H. pluvialis. The first "green stage" focuses on maximizing biomass under optimal growth conditions, followed by a "red stage" where stress is applied to induce astaxanthin accumulation.[13][14] For C. zofingiensis and Scenedesmus sp., a one-stage process under continuous stress may be sufficient.
Green Stage (for H. pluvialis):
-
Medium: Basal medium (e.g., BG-11 or BAR).
-
Light: Continuous illumination at a low to moderate intensity (e.g., 50-100 µmol photons m⁻² s⁻¹).
-
Temperature: 20-25°C.
-
Aeration: Gentle bubbling with air or air-CO₂ mixture.
Red Stage (Stress Induction):
-
Nutrient Deprivation: Transfer of the culture to a nitrogen-deficient medium.
-
High Light: Increased light intensity (e.g., >200 µmol photons m⁻² s⁻¹).
-
Salinity Stress: Addition of NaCl to the culture medium (e.g., up to 1.0% w/v for H. pluvialis).[7]
Astaxanthin Extraction and Quantification
Extraction: Due to the robust cell wall of microalgae, especially the cyst cells of H. pluvialis, efficient cell disruption is crucial for astaxanthin extraction.[5][24]
-
Cell Disruption: Methods such as ultrasonication, bead beating, or high-pressure homogenization can be employed. Acid treatment can also be used to break down the cell wall.[25]
-
Solvent Extraction: Organic solvents like acetone, ethanol, or a mixture of hexane (B92381) and isopropanol (B130326) are commonly used to extract astaxanthin from the disrupted biomass.[26][27][28]
Quantification:
-
Spectrophotometry: A rapid method for estimating the total carotenoid content. The absorbance of the extract is measured at a specific wavelength (around 474 nm for astaxanthin in acetone).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for accurate quantification and identification of astaxanthin and its various forms (free, monoesters, and diesters).[25] A C18 column is typically used with a mobile phase consisting of a gradient of solvents like methanol, acetonitrile, and water.
Antioxidant Activity Assays
The antioxidant capacity of the extracted astaxanthin can be evaluated using various in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[26][29]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant, leading to a decrease in absorbance.[29]
General Protocol for DPPH Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Mix different concentrations of the astaxanthin extract with the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often used to express the antioxidant capacity.[29]
Conclusion
The choice of microalgal strain for astaxanthin production is a multifaceted decision that requires careful consideration of various factors. Haematococcus pluvialis remains the industry standard for producing high-concentration natural astaxanthin, despite its cultivation challenges.[5][8] Chlorella zofingiensis presents a compelling alternative with its robust growth characteristics and adaptability to different cultivation modes, making it a strong candidate for large-scale production, albeit with a lower astaxanthin content.[8][6] Scenedesmus sp., while capable of producing astaxanthin, currently lags behind the other two strains in terms of yield and requires further research to unlock its full potential.
This comparative guide provides a foundation for researchers to make informed decisions based on their specific research goals and production capabilities. Further optimization of cultivation and extraction protocols for each strain will continue to enhance the economic viability of microalgal astaxanthin production.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Astaxanthin in microalgae: pathways, functions and biotechnological implications -ALGAE | Korea Science [koreascience.kr]
- 3. Astaxanthin in microalgae: pathways, functions and biotechnological implications [e-algae.org]
- 4. e-algae.org [e-algae.org]
- 5. Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorella zofingiensis as an Alternative Microalgal Producer of Astaxanthin: Biology and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microalgae Derived Astaxanthin: Research and Consumer Trends and Industrial Use as Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accumulation of astaxanthin and lutein in Chlorella zofingiensis (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Light Elicits Astaxanthin Biosynthesis and Accumulation in the Fermented Ultrahigh-Density Chlorella zofinginesis. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. iconthin.com [iconthin.com]
- 24. Direct extraction of astaxanthin from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. plagen.sbu.ac.ir [plagen.sbu.ac.ir]
- 26. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Production, extraction, and quantification of astaxanthin by Xanthophyllomyces dendrorhous or Haematococcus pluvialis: standardized techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin [mdpi.com]
- 29. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Astaxanthin Dipalmitate in Tissue: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of astaxanthin (B1665798) dipalmitate in tissue samples is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comprehensive comparison of validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to aid in selecting the most appropriate technique for your research needs.
Astaxanthin, a potent antioxidant carotenoid, is often present in biological tissues as a diester, predominantly astaxanthin dipalmitate. The lipophilic nature of this compound and the complexity of tissue matrices present unique challenges for its accurate quantification. This guide details validated sample preparation and analytical methodologies, presenting key performance data to facilitate an objective comparison.
Method Performance Comparison
The choice between HPLC and LC-MS/MS for the quantification of this compound in tissue samples often depends on the required sensitivity, selectivity, and the nature of the study. Below is a summary of typical validation parameters for each method.
Table 1: Comparison of Validated HPLC and LC-MS/MS Methods for Astaxanthin Analysis in Biological Tissues
| Validation Parameter | HPLC-UV/DAD | LC-MS/MS |
| Linearity Range | 1.0 - 11.2 µg/mL[1] | 20 - 10,000 ng/mL |
| Accuracy (% Recovery) | 82.4% - 100%[2] | 98.3% - 101.7% |
| Precision (% RSD) | Intra-day: 1.5 - 1.9% Inter-day: 4.1 - 5.8%[3] | Intra-day & Inter-day: < 2.1% |
| Limit of Detection (LOD) | 0.054 µg/mL[4] | Not explicitly stated, but high sensitivity is a key feature. |
| Limit of Quantification (LOQ) | 0.16 µg/mL[4] | 2.00 ng g-1[3] |
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample preparation to extract the analyte from the complex tissue matrix and, in many cases, to hydrolyze the ester bonds to measure total astaxanthin.
Sample Preparation: Extraction of Astaxanthin Esters from Tissue
Various methods can be employed for the extraction of astaxanthin and its esters from tissue samples, with the choice depending on the tissue type and the desired efficiency.
a) Solvent Extraction: This is the most common method.
-
Homogenize a known weight of the tissue sample.
-
Add an organic solvent or a mixture of solvents. Common choices include acetone, ethanol, methanol (B129727), hexane (B92381), and dichloromethane (B109758).[4]
-
Vortex and sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet the tissue debris.
-
Collect the supernatant containing the extracted astaxanthin esters.
-
Repeat the extraction process on the pellet to maximize recovery.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
b) Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Follow steps 1 and 2 of the solvent extraction method.
-
Place the sample in an ultrasonic bath for a specified duration (e.g., 15 minutes).[5]
-
Proceed with steps 4-8 of the solvent extraction method. Recovery of astaxanthin can be significantly increased, in some cases by 65–213%, when ultrasonication is combined with chemical pretreatment of the cells.[5]
c) Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and accelerate extraction.
-
Follow steps 1 and 2 of the solvent extraction method.
-
Place the sample in a microwave extraction system.
-
Apply microwave power for a short duration (e.g., 5 minutes at 75°C). One study found that MAE at 75°C for 5 minutes yielded the highest astaxanthin recovery of 74 ± 4%.[6]
-
Proceed with steps 4-8 of the solvent extraction method.
Saponification (Hydrolysis) of Astaxanthin Esters (Optional)
To determine the total astaxanthin content, the extracted esters are often hydrolyzed to free astaxanthin prior to analysis.
-
To the dried extract, add an ethanolic solution of potassium hydroxide.
-
Incubate the mixture in the dark at room temperature to allow for complete saponification.
-
Neutralize the reaction with water and extract the free astaxanthin using an organic solvent like hexane or diethyl ether.
-
Wash the organic layer with water to remove any remaining alkali.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the sample for analysis.
Analytical Methods
a) High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is commonly used.[2][7]
-
Mobile Phase: A mixture of solvents such as water, acetonitrile, methanol, and dichloromethane is typically used in an isocratic or gradient elution mode.[2][8]
-
Detection: The eluent is monitored at the maximum absorbance wavelength of astaxanthin, which is around 472-478 nm.[7][9]
-
Quantification: The concentration of astaxanthin is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of an astaxanthin standard.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Similar to HPLC, an LC system with a suitable column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like water with formic acid and methanol is often employed.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is a common technique for ionizing astaxanthin.[1]
-
Detection: The quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for astaxanthin.
-
Quantification: Similar to HPLC, quantification is based on a standard curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps involved in the analysis of this compound in tissue samples.
Caption: General workflow for the extraction and analysis of this compound from tissue samples.
Caption: Optional saponification step to hydrolyze astaxanthin esters to free astaxanthin for total astaxanthin quantification.
References
- 1. Development and validation of reliable astaxanthin quantification from natural sources | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Extraction Methods for Recovery of Astaxanthin from Haematococcus pluvialis | Semantic Scholar [semanticscholar.org]
- 7. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 8. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
Unveiling the Cellular Response: A Comparative Analysis of Gene Expression Modulated by Different Astaxanthin Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression responses to various forms of astaxanthin (B1665798), a potent antioxidant carotenoid. By examining the differential effects of natural versus synthetic astaxanthin, as well as its various isomers and sources, this document aims to equip researchers with the necessary data to inform their studies and drug development initiatives. The information presented herein is supported by experimental data from multiple studies, with detailed methodologies provided for key experiments.
Comparative Gene Expression Analysis
The biological activity of astaxanthin is significantly influenced by its source and stereoisomer composition.[1][2] Different forms of astaxanthin have been shown to elicit distinct gene expression profiles, impacting various signaling pathways involved in oxidative stress, inflammation, and metabolism.[3][4][5]
Table 1: Differential Gene Expression in Response to Natural vs. Synthetic Astaxanthin
| Gene | Pathway | Organism/Cell Type | Natural Astaxanthin (from H. pluvialis) | Synthetic Astaxanthin | Reference |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Antioxidant Response | Rainbow Trout (Oncorhynchus mykiss) | Upregulated | No significant change | [6] |
| HO-1 (Heme oxygenase-1) | Antioxidant Response | Rainbow Trout (Oncorhynchus mykiss) | Upregulated | Upregulated | [6] |
| ITGB1 (Integrin beta-1) | Cell Adhesion | Rainbow Trout (Oncorhynchus mykiss) | Differentially Expressed | Differentially Expressed | [5][7] |
| A2M (Alpha-2-macroglobulin) | Immune Response | Rainbow Trout (Oncorhynchus mykiss) | Differentially Expressed | Differentially Expressed | [5][7] |
| SAT1 (Diamine acetyltransferase 1) | Metabolism | Rainbow Trout (Oncorhynchus mykiss) | Differentially Expressed | Differentially Expressed | [5][7] |
| CEBPB (CCAAT/enhancer-binding protein beta) | Immune Response | Rainbow Trout (Oncorhynchus mykiss) | Differentially Expressed | Differentially Expressed | [5][7] |
| GADD45A (DNA damage-inducible protein 45 alpha) | Cell Cycle | Rainbow Trout (Oncorhynchus mykiss) | Differentially Expressed | Differentially Expressed | [5][7] |
Natural astaxanthin, primarily the 3S,3’S stereoisomer from Haematococcus pluvialis, demonstrates a more potent antioxidant response by upregulating Nrf2, a key regulator of antioxidant genes.[3][6] While both natural and synthetic forms can upregulate HO-1, the effect of natural astaxanthin on the broader Nrf2 pathway appears more pronounced.[6]
Table 2: Gene Expression Changes in Response to Astaxanthin from Different Natural Sources
| Gene | Organism/Cell Type | Astaxanthin from Phaffia rhodozyma | Astaxanthin from Haematococcus pluvialis | Reference |
| Fabp2 (Fatty acid binding protein 2) | Lipid Metabolism | Caco-2 cells | Stimulated expression (p<0.05) | No significant stimulation |
| Scarb1 (Scavenger receptor class B member 1) | Lipid Transport | Caco-2 cells | Stimulated expression (p<0.05) | Stimulated expression (p<0.05) |
| Scp2 (Sterol carrier protein 2) | Lipid Transport | Caco-2 cells | Stimulated expression (p<0.01) | Stimulated expression (p<0.05) |
Astaxanthin sourced from the yeast Phaffia rhodozyma and the microalga Haematococcus pluvialis both influence the expression of genes involved in lipid transport.[8] However, astaxanthin from Phaffia rhodozyma uniquely stimulated the expression of Fabp2, a gene involved in fatty acid uptake and intracellular transport.[8]
Key Signaling Pathways Modulated by Astaxanthin
Astaxanthin exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Nrf2/ARE Pathway
Astaxanthin is a known activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[3][9] This pathway is a primary regulator of cellular defense against oxidative stress. Upon activation by astaxanthin, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of numerous antioxidant and detoxification genes, including HO-1, NQO-1, and GST.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive metabolomics and transcriptomics analyses investigating the regulatory effects of different sources of dietary astaxanthin on the antioxidant and immune functions of commercial-sized rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive metabolomics and transcriptomics analyses investigating the regulatory effects of different sources of dietary astaxanthin on the antioxidant and immune functions of commercial-sized rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Retention Rates of Synthetic and Natural Astaxanthin in Feeds and Their Effects on Pigmentation, Growth, and Health in Rainbow Trout (Oncorhynchus mykiss) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Astaxanthin Dipalmitate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of astaxanthin (B1665798) dipalmitate, a carotenoid ester increasingly utilized in various research and development applications.
While no specific Safety Data Sheet (SDS) for astaxanthin dipalmitate is readily available, the disposal procedures outlined here are based on the safety profile of the parent compound, astaxanthin, and general guidelines for the disposal of non-hazardous chemical waste.[1][2][3] Astaxanthin is not classified as a hazardous substance.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from dust or splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Engineering Controls:
-
Work in a well-ventilated area or under a fume hood to minimize inhalation of any fine dust particles.
Step-by-Step Disposal Procedure
This procedure is designed for the disposal of solid this compound waste.
-
Waste Collection:
-
Carefully sweep or collect any solid this compound waste.
-
Use a dedicated brush and dustpan or a vacuum cleaner equipped with a HEPA filter for larger spills.
-
Place the collected waste into a clearly labeled, sealable container. The container should be made of a material compatible with the waste.
-
-
Container Labeling:
-
Label the waste container clearly as "this compound Waste (Non-Hazardous)".
-
Include the date of waste generation.
-
Proper labeling prevents accidental mixing with hazardous waste streams.
-
-
Waste Storage:
-
Store the sealed waste container in a designated waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Final Disposal:
-
For small quantities (typically less than 1 kg), the sealed and labeled container can often be disposed of in the regular solid waste stream (normal trash).[2][3]
-
For larger quantities, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to ensure compliance with local and national regulations.[1]
-
Do not dispose of this compound down the drain or in a manner that could contaminate soil or water systems.[1]
-
Disposal of Contaminated Materials
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and managed as chemical waste. Once cleaned, the container can typically be recycled or disposed of as regular lab glass or plastic waste.
-
Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of in the regular solid waste stream, unless contaminated with other hazardous materials.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the key characteristics of the parent compound, astaxanthin, relevant to its handling and disposal.
| Property | Value | Source |
| Physical State | Solid | |
| Hazard Classification | Not classified as hazardous | [1] |
| Environmental Hazards | Not expected to be hazardous to the aquatic environment | [1] |
Experimental Protocols and Methodologies
The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste. The determination of a chemical as non-hazardous is typically based on its Safety Data Sheet (SDS), which relies on toxicological and environmental impact studies.
Methodology for Hazardous Waste Determination:
-
SDS Review: The primary step is to review the compound's SDS for hazard classifications under regulatory frameworks such as the Globally Harmonized System (GHS).
-
Physical and Chemical Properties Analysis: Evaluation of properties like flammability, corrosivity, and reactivity.
-
Toxicological Data Review: Assessment of acute and chronic health effects.
-
Environmental Fate and Effects Analysis: Examination of persistence, bioaccumulation, and aquatic toxicity.
In the absence of a specific SDS for this compound, the data for astaxanthin serves as the primary reference point.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Astaxanthin Dipalmitate
For laboratory professionals engaged in pharmaceutical research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Astaxanthin dipalmitate. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Note: The following handling and safety information is primarily based on data for Astaxanthin, the parent compound of this compound. While the dipalmitate ester is expected to have a similar safety profile, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound upon its acquisition.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, the use of appropriate personal protective equipment is crucial to minimize exposure and prevent potential irritation.[1] Although not classified as a hazardous substance, good laboratory practice dictates the use of the following PPE:
| PPE Category | Item | Specification/Recommendation | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | Safety glasses with side-shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][4][5][6] | Protects eyes from airborne dust particles. |
| Hand Protection | Gloves | Nitrile rubber, polychloroprene, butyl rubber, or PVC gloves are recommended.[2][5] Glove suitability depends on the frequency and duration of contact.[2] | Prevents skin contact with the powder. |
| Body Protection | Lab Coat/Clothing | A long-sleeved lab coat or protective clothing.[3][4][5] A chemical-resistant apron may be used for larger quantities.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | An effective dust mask or a NIOSH-approved particulate respirator (e.g., N95) should be used, especially when dust generation is likely.[1][2][4][6][7] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended to control dust.[1][4][6][8]
-
Minimize dust generation and accumulation during handling and weighing.[1][4]
-
Avoid all personal contact, including inhalation.[2]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed and securely sealed.[2][3][4][5]
-
Protect from light and air, as Astaxanthin is sensitive to both.[3][5]
-
Some sources recommend storing the material in a freezer or under refrigeration (below 4°C/39°F).[3][4][5][9]
Disposal Plan
A clear plan for the disposal of this compound ensures that all laboratory personnel can handle the substance safely and in compliance with regulations.
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Collect waste material in a suitable, labeled container for disposal.[2][4]
-
Consider recycling for unused, uncontaminated material, and consult the manufacturer for options.[2]
-
Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[2]
-
Consult a licensed professional waste disposal service for final disposal.[2]
Quantitative Data: Occupational Exposure Limits
There is some variation in reported occupational exposure limits for Astaxanthin. Some safety data sheets indicate that no specific limits have been established.[3][5][6] However, others provide limits for "Particulates not otherwise regulated (PNOR)" as a guideline.
| Jurisdiction | Exposure Limit (Respirable Fraction) |
| Canada (Alberta, Saskatchewan) | 20 ppm, 111 mg/m³ (TWA for Turpentine and selected monoterpenes, may be indicative) |
| US - California (PEL) | 5 mg/m³ (TWA) |
| US - Tennessee (OEL) | 5 mg/m³ (TWA) |
| US - Wyoming (PEL) | 5 mg/m³ (TWA) |
| US - Michigan (PEL) | 5 mg/m³ (TWA) |
| Data from a Safety Data Sheet for Astaxanthin, which may be used as a reference.[2] |
Experimental Workflow
The following diagram outlines a standard operating procedure for handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.nl [fishersci.nl]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. usbio.net [usbio.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
